molecular formula C7H7N3O3 B112457 2-Amino-4-nitrobenzamide CAS No. 31930-18-4

2-Amino-4-nitrobenzamide

Cat. No.: B112457
CAS No.: 31930-18-4
M. Wt: 181.15 g/mol
InChI Key: FHIFCKSBNKKCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-nitrobenzamide is identified in scientific literature as a critical cytotoxic metabolite of the prodrug CB 1954 in Nitroreductase-mediated Gene-Directed Enzyme Prodrug Therapy (GDEPT) . In this anticancer strategy, the compound demonstrates significant research value for its role in mediating the 'bystander effect,' a crucial phenomenon where the activated cytotoxic metabolite diffuses from enzyme-expressing cells to neighboring tumor cells, amplifying the therapeutic outcome . Studies show that this compound possesses superior diffusion properties through multicellular tumor layers compared to other metabolites, designating it as a major contributor to this bystander killing effect . The compound's cytotoxicity, particularly in human tumor cell lines, is a key area of investigation . Furthermore, research into nitro-aromatic compounds, a class that includes this compound, highlights their broader relevance in medicinal chemistry, where the nitro group serves as a key pharmacophore in the development of various bioactive molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFCKSBNKKCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502971
Record name 2-Amino-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31930-18-4
Record name 2-Amino-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Amino-4-nitrobenzamide (CAS: 31930-18-4)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination for Synthetic and Developmental Applications

Abstract

This technical guide provides a detailed overview of 2-Amino-4-nitrobenzamide (CAS No. 31930-18-4), a nitroaromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. While not extensively characterized in mainstream literature, its unique structural arrangement—featuring an amine, a nitro group, and a carboxamide on a benzene ring—positions it as a valuable building block for the synthesis of complex heterocyclic systems and novel molecular scaffolds. This document consolidates available physicochemical data, proposes a logical synthetic pathway, outlines potential chemical applications, and provides guidance on analytical methods and safety protocols. The information is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide. The presence of both an electron-donating group (amine) and two electron-withdrawing groups (nitro and benzamide) on the same aromatic core imparts a distinct electronic character, making it a reactive and useful precursor for further chemical transformations.

1.1 Nomenclature and Structure
  • Systematic Name: this compound

  • CAS Number: 31930-18-4[1][2]

  • Molecular Formula: C₇H₇N₃O₃[1][3]

  • Molecular Weight: 181.15 g/mol [1][2][3]

  • SMILES: NC(=O)c1ccc(cc1N)N(=O)=O

1.2 Physicochemical Data

The properties of this compound are critical for its handling, reaction setup, and purification. The data, compiled from various chemical data repositories, are summarized below.

PropertyValueSource
Melting Point 222-224 °C[1]
Boiling Point (Predicted) 389.5 ± 27.0 °C[1]
Density (Predicted) 1.481 ± 0.06 g/cm³[1]
pKa (Predicted) 14.79 ± 0.50[1]
Storage Temperature Room Temperature, Inert Atmosphere, Keep in Dark[1]
Proposed Synthesis and Reaction Mechanism

While specific, peer-reviewed syntheses for this compound are not abundant, a logical and efficient pathway can be proposed based on well-established organic chemistry principles. The most direct approach involves the selective reduction of a dinitro precursor.

2.1 Synthetic Pathway: Selective Reduction

A common and effective method for synthesizing aminonitroaromatics is the selective reduction of one nitro group on a dinitroaromatic compound. In this case, this compound can be synthesized from 2,4-dinitrobenzoic acid.

Causality of Experimental Choices:

  • Starting Material: 2,4-Dinitrobenzoic acid is a commercially available and logical precursor. The carboxyl group can be readily converted to the desired amide.

  • Amidation First: Converting the carboxylic acid to a benzamide before reduction is strategic. The amide group is generally stable under many reducing conditions, and this step avoids potential side reactions that could occur with the more reactive carboxylic acid.

  • Selective Reduction: The key challenge is reducing one nitro group while leaving the other intact. The nitro group at the 2-position (ortho to the amide) is sterically hindered and electronically influenced by the adjacent amide, making the nitro group at the 4-position (para) more accessible to certain reducing agents. Sodium sulfide or ammonium polysulfide are classic reagents for such selective reductions, as demonstrated in the synthesis of related compounds like 2-amino-4-nitrophenol from 2,4-dinitrophenol.[4]

2.2 Proposed Experimental Protocol

Step 1: Amidation of 2,4-Dinitrobenzoic Acid to 2,4-Dinitrobenzamide

  • Suspend 2,4-dinitrobenzoic acid in a suitable solvent like toluene.

  • Add thionyl chloride (SOCl₂) dropwise at room temperature to convert the carboxylic acid to an acyl chloride. This reaction is typically performed under reflux to ensure completion.

  • After removing excess SOCl₂ under reduced pressure, dissolve the resulting crude 2,4-dinitrobenzoyl chloride in an aprotic solvent like dichloromethane or THF.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring to form the 2,4-dinitrobenzamide precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Selective Reduction to this compound

  • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

  • In a separate flask, suspend the 2,4-dinitrobenzamide in a mixture of ethanol and water.

  • Heat the benzamide suspension to approximately 70-80 °C and add the sodium sulfide solution dropwise. The reaction is exothermic and the color will typically change from a pale yellow to a deep reddish-brown.

  • Maintain the temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize carefully with acetic acid or dilute HCl. This will precipitate the crude this compound.

  • Filter the product, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the purified product.

2.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Selective Reduction cluster_purification Purification A 2,4-Dinitrobenzoic Acid B 2,4-Dinitrobenzoyl Chloride A->B  SOCl₂, Toluene, Reflux C 2,4-Dinitrobenzamide B->C  NH₃ (aq), THF, 0°C D This compound C->D  Na₂S·9H₂O, EtOH/H₂O, 80°C E Crude Product D->E  Acidification F Pure this compound E->F  Recrystallization (Ethanol)

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate for constructing more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.

3.1 Precursor for Heterocyclic Synthesis

The ortho-amino benzamide substructure is a classic precursor for the synthesis of quinazolinones.[5]

  • Reaction with Aldehydes/Ketones: Condensation of this compound with various aldehydes or ketones can lead to the formation of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.[5] These structures serve as scaffolds for further functionalization.

  • Subsequent Reduction: The nitro group at the 7-position of the quinazolinone ring can be subsequently reduced to an amine. This resulting amino group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

3.2 Building Block for Novel Scaffolds

The primary amine at the 2-position can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. This allows for the generation of a library of diverse 4-nitrobenzamide derivatives for screening in various biological assays.

Proposed Analytical Methods

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

4.1 Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.[6][7]

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is suitable. Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly (typically between 254 nm and 330 nm).

    • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

Trustworthiness: This method is self-validating. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The retention time should be consistent across multiple runs, and spiking the sample with a known standard should result in a single, co-eluting peak.

4.2 Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation. While specific experimental spectra for this exact compound are scarce, data from analogous structures can provide expected ranges.[8][9]

TechniqueExpected Observations & Rationale
¹H NMR Expect distinct signals in the aromatic region (7.0-8.5 ppm). The protons on the aromatic ring will show splitting patterns consistent with a 1,2,4-trisubstituted system. The amine (-NH₂) and amide (-CONH₂) protons will appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration.[10][11]
IR Spectroscopy Look for characteristic peaks: N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), N-H stretching of the amide (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).[12]
Mass Spectrometry The molecular ion peak [M]⁺ should be observed at m/z 181.15. Fragmentation patterns would likely involve the loss of the amide and nitro groups.
Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care. Safety data for structurally similar compounds provide a basis for handling protocols.[13][14][15][16]

5.1 Hazard Identification
  • Toxicity: Harmful if swallowed or inhaled.[13][16] Irritating to the skin, eyes, and respiratory system.[13] May cause an allergic skin reaction.[15]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[13][14]

5.2 Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15] Use a respirator with an appropriate filter if handling large quantities or if dust is generated.[17]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][16] Keep away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound (CAS: 31930-18-4) is a chemical intermediate with considerable, albeit underexplored, potential. Its trifunctional nature makes it an attractive starting material for the synthesis of diverse molecular architectures, particularly in the construction of heterocyclic scaffolds like quinazolinones. This guide provides a foundational framework for its synthesis, analysis, and safe handling, empowering researchers and drug development professionals to integrate this versatile building block into their discovery pipelines.

References
  • Aribo Biotechnology. (n.d.). 31930-18-4 | this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]

  • Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Sumathi, S., & Xavier, R. F. (n.d.). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o-NITROBENZAMIDE. Muthayammal College of Arts and Science.
  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from [Link]

  • Analytice. (n.d.). 2-Amino-4-nitrophenol - analysis. Retrieved from [Link]

  • ResearchGate. (2009). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]

Sources

physical and chemical properties of 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-nitrobenzamide for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the core . It moves beyond a simple data sheet to provide field-proven insights into its characterization, synthesis, and potential as a versatile scaffold in medicinal chemistry.

Core Molecular Identity and Structure

This compound (CAS No: 31930-18-4) is a substituted aromatic amide. Its structure is characterized by a benzene ring functionalized with an amino (-NH₂), a nitro (-NO₂), and a carboxamide (-CONH₂) group. The relative positioning of these groups (amino at C2, nitro at C4) dictates its electronic properties, reactivity, and potential for forming specific intermolecular interactions, making it a valuable building block in the synthesis of more complex molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solvent selection and reaction condition planning. The data presented below is compiled from available chemical databases.

PropertyValueSource
CAS Number 31930-18-4[1]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Appearance Brown Powder/Solid[2]
Melting Point 222-224 °C[1]
Boiling Point (Predicted) 389.5 ± 27.0 °C[1]
Density (Predicted) 1.481 ± 0.06 g/cm³[1]
pKa (Predicted) 14.79 ± 0.50[1]

Solubility Profile: A Practical Assessment

Specific quantitative solubility data for this compound is not extensively published. However, its molecular structure provides strong indicators for its solubility behavior. The presence of polar functional groups (amino, nitro, amide) capable of hydrogen bonding suggests moderate solubility in polar organic solvents.[3] Conversely, the hydrophobic benzene ring limits its solubility in water.

Expected Solubility:

  • High Solubility: DMSO, DMF

  • Moderate Solubility: Methanol, Ethanol, Acetone

  • Low to Insoluble: Water, Toluene, Hexanes[3][4]

Protocol for Experimental Solubility Determination

For drug development applications, determining precise solubility is critical. The equilibrium shake-flask method is a reliable standard.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent vial prep2 Seal vials tightly prep1->prep2 equil1 Agitate at constant temp (e.g., 25°C) prep2->equil1 Transfer to shaker equil2 Allow system to reach equilibrium (24-48h) equil1->equil2 analysis1 Filter supernatant (0.45µm) equil2->analysis1 Sample supernatant analysis2 Dilute sample accurately analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 end end analysis3->end Calculate Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Causality Behind the Protocol:

  • Excess Solid: Using an excess of the compound is crucial to ensure that the solvent becomes fully saturated, which is the definition of equilibrium solubility.[5]

  • Equilibration Time: A 24-48 hour window is standard for small molecules to ensure that the dissolution process has reached a steady state.[5]

  • Filtration: Filtering the supernatant before analysis is a critical step to remove any microscopic, undissolved solid particles that would otherwise lead to an overestimation of the solubility.[5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical characterization. While a dedicated experimental spectrum for this compound is not publicly available, the following data represents predicted values based on its functional groups, which are invaluable for confirming its identity after synthesis or purification.

¹H NMR Spectroscopy (Predicted in DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HAromatic H (ortho to amide)
~7.8-8.0dd1HAromatic H (ortho to nitro)
~7.5-7.7(broad s)2H-CONH₂
~7.3-7.5(broad s)2H-NH₂
~6.8-7.0d1HAromatic H (ortho to amino)

Rationale: The electron-withdrawing nitro and amide groups will shift adjacent protons downfield, while the electron-donating amino group will shift its adjacent proton upfield. The broad signals for the amide and amine protons are due to quadrupole broadening and exchange with residual water in the solvent.[6]

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)
Chemical Shift (ppm)Assignment
~168-172C=O (amide)
~150-155C-NH₂
~145-150C-NO₂
~125-135Aromatic CH
~110-120Aromatic C (quaternary)
~105-115Aromatic CH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)[7]
3350 - 3150Strong, BroadN-H stretch (primary amide)
1680 - 1650StrongC=O stretch (amide I band)[8]
1620 - 1580MediumN-H bend (amine/amide II band)
1550 - 1490StrongAsymmetric N-O stretch (nitro)[7]
1360 - 1320StrongSymmetric N-O stretch (nitro)
Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 181.15.[9] Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) or the nitro group (-NO₂).

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved from 2-chloro-4-nitrobenzoic acid. This multi-step process leverages common, well-established organic reactions.

start 2-Chloro-4-nitrobenzoic Acid step1 Amidation start->step1 intermediate 2-Chloro-4-nitrobenzamide step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) product This compound step2->product intermediate->step2 reagent1 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH or NH₃(g) reagent1->step1 reagent2 Aqueous Ammonia (NH₄OH) High Temp/Pressure, Cu catalyst reagent2->step2

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

  • Amidation: The conversion of the carboxylic acid to the primary amide is a robust transformation. Activating the acid with thionyl chloride or oxalyl chloride to form the acyl chloride, followed by quenching with ammonia or ammonium hydroxide, is a standard and high-yielding procedure.[10][11]

  • Nucleophilic Aromatic Substitution (SNAr): The replacement of the chlorine atom with an amino group is the key strategic step. This reaction is feasible because the strong electron-withdrawing effect of the nitro group (para to the chlorine) and the amide group (ortho) activates the ring towards nucleophilic attack. This reaction often requires elevated temperatures and may be catalyzed by copper salts.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile intermediate:

  • Aromatic Amino Group (-NH₂): This group is nucleophilic and can readily undergo acylation, alkylation, sulfonation, or serve as a handle for coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build molecular complexity.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group but can also be chemically transformed. Its reduction to an amine using reagents like SnCl₂ or catalytic hydrogenation (e.g., H₂/Pd-C) yields a diamino benzamide scaffold, a common motif in drug discovery.[10][12]

  • Amide Group (-CONH₂): While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions.

Relevance in Drug Development

Substituted benzamides are a privileged scaffold in medicinal chemistry. The specific arrangement of functional groups in this compound makes it an attractive starting point for several reasons:

  • Vectorial Synthesis: The distinct reactivity of the amino and nitro groups allows for selective, stepwise modification, enabling the controlled synthesis of complex target molecules.

  • Hydrogen Bonding: The amide and amino groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.

  • Scaffold for Bioisosteres: The benzamide core is present in numerous approved drugs. This compound provides a platform to synthesize analogs and explore structure-activity relationships (SAR). For instance, it can serve as an intermediate for compounds that target the E3 ligase substrate receptor cereblon (CRBN), which is of high interest in the development of PROTACs (Proteolysis-Targeting Chimeras).[13]

Safety and Handling

As with any nitroaromatic compound, proper safety protocols are mandatory.

  • Hazards: Compounds in this class are often classified as irritants to the skin, eyes, and respiratory tract.[14][15] They may be harmful if swallowed, inhaled, or absorbed through the skin.[16]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[2] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[2][4][17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[17]

Conclusion

This compound is a valuable chemical entity for the modern drug discovery laboratory. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an ideal intermediate for building libraries of novel compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development workflows.

References

  • PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzaldehyde. [Link]

  • PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • Solubility of Things. 2-chloro-4-nitrobenzamide. [Link]

  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • ResearchGate. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. [Link]

  • Google Patents.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Octyldodecanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Cheméo. Chemical Properties of 1-Dodecanol, 2-octyl- (CAS 5333-42-6). [Link]

Sources

2-Amino-4-nitrobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and biological activities.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring both an amine and a nitro functional group. These substituents significantly influence the molecule's reactivity and biological properties.

PropertyValueSource
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
CAS Number 31930-18-4
Appearance Pale yellow to yellow crystalline powder (predicted)General chemical knowledge
Melting Point 222-224 °C
Boiling Point 389.5±27.0 °C (Predicted)

Synthesis of this compound: A Multi-step Approach

A robust synthesis of this compound can be envisioned through a multi-step pathway starting from a commercially available precursor, such as 2-chloro-4-nitrobenzoic acid. This approach involves the conversion of the carboxylic acid to a benzamide, followed by the nucleophilic substitution of the chloro group with an amino group.

Synthesis_of_this compound A 2-Chloro-4-nitrobenzoic Acid B 2-Chloro-4-nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ DMF (cat.), Reflux C 2-Chloro-4-nitrobenzamide B->C Conc. NH₄OH 0-10 °C D This compound C->D Aqueous NH₃, Cu catalyst Pressure, Heat

Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride

This initial step activates the carboxylic acid for subsequent amidation.

  • Materials: 2-chloro-4-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-nitrobenzamide

This step involves the amidation of the newly formed acid chloride.

  • Materials: 2-chloro-4-nitrobenzoyl chloride, concentrated ammonium hydroxide.

  • Procedure:

    • Cool a solution of concentrated ammonium hydroxide (excess) in a beaker to 0-5°C using an ice bath.

    • Slowly add the crude 2-chloro-4-nitrobenzoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

    • A precipitate of 2-chloro-4-nitrobenzamide will form. Continue stirring for an additional 30 minutes in the ice bath.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution to introduce the amino group.

  • Materials: 2-chloro-4-nitrobenzamide, aqueous ammonia, copper catalyst (e.g., CuSO₄).

  • Procedure:

    • In a pressure vessel, combine 2-chloro-4-nitrobenzamide (1.0 eq), concentrated aqueous ammonia (excess), and a catalytic amount of a copper salt.

    • Seal the vessel and heat to a temperature of 150-180°C for several hours. The reaction progress should be monitored by TLC or HPLC.

    • After completion, cool the reaction vessel to room temperature and carefully release the pressure.

    • The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Applications in Drug Discovery and Biological Activity

The unique structural features of this compound, particularly the nitro group, make it and its derivatives promising candidates for various therapeutic applications. The nitroaromatic scaffold is a known pharmacophore in several classes of bioactive compounds.[1][2]

Antimicrobial and Antitubercular Activity

Nitroaromatic compounds have been extensively studied for their antimicrobial properties.[1][2] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitrogen species. These radical species can induce cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.

Derivatives of nitrobenzamide have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. They are known to target enzymes essential for the bacterium's survival, such as decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), which is involved in cell wall synthesis.

Mechanism_of_Action A Nitrobenzamide Derivative B Microbial Nitroreductase A->B Enters microbial cell C Reactive Nitrogen Species (e.g., NO₂⁻, NH₂OH) B->C Enzymatic Reduction D Cellular Macromolecules (DNA, Proteins, Lipids) C->D Oxidative Stress E Cellular Damage and Death D->E

Figure 2: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
Anticancer Potential

The bioreductive activation of nitroaromatic compounds is also a strategy employed in the development of hypoxia-activated prodrugs for cancer therapy. Solid tumors often have hypoxic (low oxygen) regions where nitroreductase activity is upregulated. This allows for the targeted activation of nitroaromatic drugs in the tumor microenvironment, leading to selective cancer cell killing while sparing healthy, oxygenated tissues. Derivatives of nitrobenzamide have been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines.

Experimental Workflow: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Step-by-Step Protocol for MIC Determination
  • Materials: this compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, sterile DMSO.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

    • Prepare an inoculum of the test bacteria and adjust its density to a 0.5 McFarland standard. Dilute this suspension to the final working concentration.

    • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and significant potential for applications in drug discovery and development. Its synthesis, while multi-stepped, relies on established chemical transformations. The presence of the nitro group is key to its biological activity, particularly in the context of antimicrobial and anticancer research. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

  • PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Amino-4-nitrobenzamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-4-nitrobenzamide, a crucial parameter for its potential applications in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific compound, this document takes a proactive approach. It equips researchers, scientists, and drug development professionals with the foundational knowledge of the molecule's physicochemical properties, a predictive solubility framework based on its structural attributes, and a detailed, field-proven experimental protocol for the empirical determination of its solubility in common laboratory solvents.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its behavior in solution. This compound (CAS No: 31930-18-4) is a small organic molecule with the following key characteristics:

PropertyValueSource
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 222-224 °C[1]
Appearance Likely a crystalline solid, potentially yellow to orange in colorInferred from related compounds
pKa (Predicted) 14.79 ± 0.50[1]

The structure of this compound, featuring a benzene ring substituted with an amino group, a nitro group, and a carboxamide group, dictates its polarity and hydrogen bonding capabilities. The presence of the polar nitro (-NO₂) and amide (-CONH₂) groups, along with the amino (-NH₂) group, suggests a molecule with significant polarity.[2] Both the amino and amide groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and amide groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.[2]

Predicted Solubility Profile: A "Like Dissolves Like" Approach

Based on the molecular structure and the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various classes of solvents can be made:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) : These solvents are anticipated to be the most effective at dissolving this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong intermolecular interactions with the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : Moderate to good solubility is expected in these solvents. While they are polar and can engage in hydrogen bonding, the energy required to break the solvent-solvent hydrogen bonds to accommodate the solute may be a limiting factor compared to polar aprotic solvents.

  • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate) : Moderate solubility is predicted. Acetone, being a polar aprotic solvent, should be a reasonably good solvent. Ethyl acetate, with its lower polarity, will likely be less effective.

  • Nonpolar Solvents (e.g., Toluene, Hexane) : Poor solubility is expected. The significant polarity of this compound makes it energetically unfavorable to dissolve in nonpolar environments.

  • Aqueous Solvents (e.g., Water, Buffered Solutions) : Very low solubility is anticipated in water.[2][3] While the molecule has polar functional groups capable of hydrogen bonding with water, the hydrophobic nature of the benzene ring will likely dominate, leading to limited aqueous solubility. For related nitrobenzamides, water solubility is reported to be less than 0.1 mg/mL.[3][4]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust and reliable means to determine the thermodynamic solubility of this compound.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then measured using a suitable analytical technique.

Experimental Workflow

G prep Preparation of Saturated Solution (Excess solid + Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil Shake for 24-72h sep Phase Separation (Centrifugation/Filtration) equil->sep Ensure equilibrium quant Quantification of Supernatant (HPLC or UV-Vis) sep->quant Isolate clear supernatant data Data Analysis (Calculation of Solubility) quant->data Determine concentration

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Water) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid remains constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

Analytical Methodologies for Quantification

The choice of analytical method is critical for accurate solubility determination. Both HPLC and UV-Vis spectrophotometry are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. A reversed-phase HPLC method with UV detection would be appropriate for this compound. The aromatic nature of the compound and the presence of chromophores (nitro and amino groups) will allow for strong UV absorbance.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution (likely in the range of 254-350 nm).

  • Injection Volume: 10 µL

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it is less specific than HPLC.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the λmax.

  • Generate a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

The Role of Computational Models in Solubility Prediction

In modern drug discovery, computational tools are increasingly used to predict physicochemical properties, including solubility. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can provide valuable early insights into a compound's solubility profile.[5][6] These models use a compound's molecular descriptors to predict its properties. While beyond the scope of this guide to detail the development of such models, researchers should be aware of their potential to screen large numbers of compounds and prioritize experimental work.

Conclusion and Future Directions

While published quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for its determination. By understanding the molecule's physicochemical properties, a qualitative solubility profile can be predicted. However, for the precise data required in drug development, empirical determination is essential. The detailed shake-flask protocol and analytical methodologies presented here offer a robust approach for obtaining reliable and reproducible solubility data. The generation of such data is a critical step in advancing the research and development of this compound for its potential therapeutic applications.

References

  • PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 2-chloro-4-nitrobenzamide. [Link]

  • PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • MDPI. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. [Link]

  • National Center for Biotechnology Information. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. [Link]

Sources

Technical Guide to the Physicochemical Characterization of 2-Amino-4-nitrobenzamide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-nitrobenzamide, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer in-depth procedural logic and the scientific rationale behind the experimental determination of these crucial parameters. We will explore the theoretical underpinnings of phase transitions and provide detailed, field-proven protocols for accurate measurement, ensuring both scientific integrity and reproducibility.

Introduction: The Significance of Physicochemical Properties

This compound (C₇H₇N₃O₃) is an aromatic organic compound featuring amino, nitro, and benzamide functional groups. These groups impart specific electronic and steric characteristics that are critical in its application as a synthetic intermediate in medicinal chemistry and materials science. The melting and boiling points are fundamental physical constants that serve as primary indicators of a compound's purity and identity.[1] A sharp, well-defined melting range is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[1][2] Similarly, the boiling point, defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a critical parameter for purification techniques like distillation and for understanding a substance's volatility.[3][4][5]

Core Physicochemical Data

The experimentally determined and predicted thermal properties of this compound are summarized below. It is crucial to note that the boiling point is a predicted value, as compounds with high melting points often decompose at or before their boiling points under atmospheric pressure.

PropertyValueData TypeSource
Melting Point 222-224 °CExperimental[6]
Boiling Point 389.5 ± 27.0 °CPredicted[6]

The high melting point is a direct consequence of the strong intermolecular forces present in the crystalline lattice of this compound. The primary amide and amino groups are potent hydrogen bond donors, while the nitro and carbonyl groups act as hydrogen bond acceptors. This extensive hydrogen-bonding network, coupled with dipole-dipole interactions from the polar nitro group, requires significant thermal energy to overcome, resulting in a high melting temperature.[2]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a cornerstone technique in organic chemistry for assessing purity and confirming identity.[1] The capillary method, utilizing a heated block apparatus, is the most common and reliable technique.

Rationale of the Capillary Method

This method involves heating a small, finely powdered sample within a sealed capillary tube at a controlled rate.[7] The key to an accurate measurement is a slow heating rate (approx. 1-2 °C per minute) as the sample approaches its melting point.[8] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and inaccurate melting range.[8]

Step-by-Step Protocol
  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface like a watch glass. The sample must be completely dry, as residual solvent will act as an impurity.

  • Grinding: Finely crush the sample into a powder using a spatula. This ensures uniform packing and efficient heat transfer within the capillary.

  • Capillary Loading: Push the open end of a glass capillary tube into the powdered sample.[8] Invert the tube and gently tap its sealed bottom on a hard surface to pack the solid into the bottom.[8] The packed sample height should be no more than 2-3 mm to ensure uniform heating.[8]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point (222 °C).

  • Controlled Heating and Observation: Reduce the heating rate to 1-2 °C per minute. Continuously observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-2 °C).

  • Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a second determination to confirm the result.

Workflow Visualization: Melting Point Determination

The following diagram illustrates the logical flow for an accurate melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary (2-3 mm) prep2->prep3 meas1 Insert Capillary into Apparatus prep3->meas1 meas2 Rapid Heat to ~200°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Observe Sample meas3->meas4 data1 Record T1 (First Liquid Drop) meas4->data1 data2 Record T2 (Completely Liquid) data1->data2 data3 Report Range: T1 - T2 data2->data3

Caption: Workflow for Melting Point Determination by Capillary Method.

Experimental Protocol: Boiling Point Determination

Due to the high predicted boiling point and potential for thermal decomposition, a standard distillation would be impractical. The capillary method (also known as the Siwoloboff method) is the preferred micro-scale technique for determining the boiling point of a high-boiling liquid or a solid that can be melted without decomposition.[3][9]

Rationale of the Micro-Capillary Method

A small sample is heated in a fusion tube along with an inverted, smaller capillary tube. As the temperature rises, the air trapped in the inverted capillary expands and exits as bubbles.[9][10] When the temperature surpasses the boiling point, the sample's vapor pressure exceeds the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tip.[5] The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn up into the capillary, is the boiling point.[5][9]

Step-by-Step Protocol
  • Sample Preparation: Place a small amount of this compound into a small test tube or fusion tube, enough to form a liquid column of about 2-3 cm upon melting.

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this sealed capillary, open-end down, into the fusion tube containing the sample.[3][10]

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The sample in the fusion tube should be level with the thermometer bulb.

  • Heating Bath: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker with high-boiling mineral oil or silicone oil). The heating medium should be above the sample level but below the top of the fusion tube.

  • Controlled Heating: Heat the bath gently. As the sample melts and the temperature rises, a slow stream of bubbles will emerge from the inverted capillary.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample's vapor pressure has overcome the atmospheric pressure.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly while stirring the bath to ensure temperature uniformity.

  • Boiling Point Identification: Carefully observe the inverted capillary. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.[5] Record this temperature.

Workflow Visualization: Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Measurement setup1 Add Sample to Fusion Tube setup2 Insert Inverted Sealed Capillary setup1->setup2 setup3 Attach Assembly to Thermometer setup2->setup3 setup4 Immerse in Heating Bath setup3->setup4 heat1 Heat Bath Gently setup4->heat1 heat2 Observe Slow Bubbles heat1->heat2 heat3 Continue Heating until Rapid, Continuous Bubbles Emerge heat2->heat3 cool1 Remove Heat Source heat3->cool1 cool2 Observe Sample While Cooling cool1->cool2 cool3 Record Temperature When Liquid Enters Capillary cool2->cool3

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its synthesis, purification, and application. The high melting point of 222-224 °C is a testament to the strong intermolecular forces, primarily hydrogen bonding, within its crystal structure. The protocols detailed in this guide emphasize controlled heating and careful observation as the cornerstones of precise and reliable measurements. By understanding the causality behind each experimental step, researchers can ensure the generation of high-quality, trustworthy data that is fundamental to advancing scientific discovery.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • DETERMIN
  • ChemicalBook. (n.d.). This compound CAS#: 31930-18-4.
  • JoVE. (2020, March 26). Boiling Points - Concept.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • Nazare, V. (n.d.).
  • PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide.
  • University of Calgary. (n.d.).
  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitrobenzamide.
  • Melting Point Determin
  • Mol-Instincts. (n.d.). 4-Nitrobenzamide.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-4-methoxybenzamide.
  • Jiang, W., et al. (n.d.).
  • PubChem. (n.d.). 4-Nitrobenzamide.
  • Sigma-Aldrich. (n.d.). N-(2-aminophenyl)-4-nitrobenzamide AldrichCPR.
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
  • BenchChem. (n.d.). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
  • experiment (1) determination of melting points. (2021, September 19).
  • Experiment 1: Melting-point Determin

Sources

Spectral Data for 2-Amino-4-nitrobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-nitrobenzamide. However, a thorough search of publicly available scientific literature and spectral databases reveals a significant lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific isomer. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on a detailed spectral analysis of a closely related and well-characterized isomer, 2-Amino-5-nitrobenzamide . By examining the spectral data of this analogue, we can predict and understand the expected spectral characteristics of this compound. This comparative approach offers a robust framework for the structural elucidation of this class of compounds.

Introduction: The Challenge of Characterizing this compound

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitro group, and a benzamide functional group, suggests a range of chemical properties and potential biological activities. However, the precise characterization of this molecule is hampered by the limited availability of experimental data in the public domain. Spectroscopic techniques such as NMR, IR, and MS are fundamental for confirming the structure, purity, and electronic properties of a synthesized compound. The absence of this data for this compound necessitates a predictive and comparative approach.

This guide will therefore pivot to a comprehensive analysis of 2-Amino-5-nitrobenzamide , an isomer with readily available and well-documented spectral data. The electronic and steric differences between the 4-nitro and 5-nitro isomers are subtle enough that the analysis of the latter provides a strong foundation for predicting the spectral features of the former.

Molecular Structure and its Influence on Spectral Properties

The arrangement of functional groups on the benzene ring is the primary determinant of the spectral properties of aminonitrobenzamides. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and benzamide (-CONH₂) groups create a unique electronic environment for each proton and carbon atom.

Caption: Workflow for NMR analysis of 2-Amino-5-nitrobenzamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Spectral Data for 2-Amino-5-nitrobenzamide [1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 N-H stretch Amino (-NH₂) and Amide (-CONH₂)
1680 - 1640 C=O stretch Amide (-CONH₂)
1620 - 1580 N-H bend Amino (-NH₂)
1550 - 1475 N-O asymmetric stretch Nitro (-NO₂)
1350 - 1300 N-O symmetric stretch Nitro (-NO₂)

| 1600, 1475, 1450 | C=C stretch | Aromatic Ring |

Interpretation:

  • N-H Stretching: The region between 3400 and 3200 cm⁻¹ will show characteristic sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the N-H stretching of the amide (-CONH₂).

  • C=O Stretching: A strong absorption band in the range of 1680-1640 cm⁻¹ is indicative of the carbonyl group of the amide.

  • N-O Stretching: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric (~1550-1475 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching vibrations.

  • Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by several absorption bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-nitrobenzamide [1]

m/z Ion
181 [M]⁺ (Molecular Ion)
164 [M - NH₃]⁺
135 [M - NO₂]⁺
121 [M - CONH₂ - O]⁺

| 92 | [C₆H₄N]⁺ |

Interpretation:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of 2-Amino-5-nitrobenzamide (181.15 g/mol ). [1]* Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization. Common fragmentation pathways include the loss of small neutral molecules such as ammonia (-NH₃), the nitro group (-NO₂), and the amide functional group (-CONH₂). The analysis of these fragment ions helps to confirm the molecular structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aminonitrobenzamides. These should be adapted and optimized for specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-Amino-5-nitrobenzamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover a range of at least 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to approximately 0-200 ppm.

    • A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.

IR Spectroscopy (ATR-FTIR)
  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid, dry 2-Amino-5-nitrobenzamide sample onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact.

    • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • The resulting mass spectrum will show the relative abundance of the molecular ion and its fragment ions.

Conclusion

While experimental spectral data for this compound remains elusive in the public domain, a comprehensive analysis of its isomer, 2-Amino-5-nitrobenzamide, provides a robust predictive framework. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Amino-5-nitrobenzamide, as presented in this guide, highlights the key structural features and their spectroscopic signatures. Researchers working on the synthesis and characterization of this compound can utilize this information to anticipate the spectral properties of their target compound and to guide their analytical workflows. The provided experimental protocols offer a starting point for obtaining high-quality spectral data for this class of molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide. PubChem. Retrieved from [Link]

  • Google Patents. (1993). JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
  • SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

Sources

synthesis of 2-Amino-4-nitrobenzamide from 2-chloro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzamide from 2-chloro-4-nitrobenzamide

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] The described methodology focuses on the conversion of 2-chloro-4-nitrobenzamide via ammonolysis, a robust and well-established synthetic route. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven advice for process optimization and safety.

Strategic Overview: The Ammonolysis Pathway

The conversion of 2-chloro-4-nitrobenzamide to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom on the aromatic ring is displaced by an amino group from ammonia. The success of this reaction is highly dependent on the electronic nature of the substrate. The presence of a strongly electron-withdrawing nitro group (-NO₂) positioned para to the chlorine atom is critical. This group activates the aromatic ring towards nucleophilic attack, making the substitution reaction feasible under practical laboratory conditions.

The Reaction Mechanism: A Stepwise Perspective

The ammonolysis of 2-chloro-4-nitrobenzamide proceeds via a well-defined two-step addition-elimination mechanism.

  • Nucleophilic Attack: An ammonia (NH₃) molecule, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is regioselective, driven by the electron deficiency at this position induced by both the chloro and nitro substituents. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group through resonance. In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. A subsequent proton transfer results in the final product, this compound.

Reaction_Mechanism Figure 1: Ssub{N}Ar Mechanism for Ammonolysis Start 2-chloro-4-nitrobenzamide Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate + NH₃ (Nucleophilic Attack) Ammonia NH₃ (Ammonia) Ammonia->Intermediate Product This compound Intermediate->Product - Cl⁻ (Elimination) HCl HCl

Caption: SNAr Mechanism for Ammonolysis.

Experimental Protocol: From Reagents to Product

This section details a self-validating protocol for the synthesis. The causality behind each step is explained to ensure reproducibility and safety.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2-chloro-4-nitrobenzamide≥98% PurityAcros Organics, et al.
Aqueous Ammonia (28-30%)Reagent GradeStandard suppliers
EthanolAnhydrousStandard suppliers
Deionized WaterHigh PurityIn-house generation
Equipment Specification Notes
High-Pressure ReactorStainless SteelParr Instruments or similar
Magnetic Stirrer with HotplateStandard Lab Grade-
Büchner Funnel and FlaskStandard Lab Grade-
Vacuum OvenStandard Lab Grade-
Step-by-Step Synthesis Procedure

Safety First: This reaction involves high pressure and corrosive reagents. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[2][3][4]

  • Reactor Charging: In a suitable stainless steel autoclave, place 2-chloro-4-nitrobenzamide (e.g., 20.0 g, 0.1 mol).

  • Solvent and Reagent Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material. Subsequently, add concentrated aqueous ammonia (e.g., 150 mL, ~7-10 molar equivalents). The use of a large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.[5]

  • Reaction Conditions: Seal the autoclave securely according to the manufacturer's instructions. Begin stirring and heat the reaction mixture to a temperature between 160-180°C.[5] Maintain this temperature for 6-8 hours. The internal pressure will rise due to the vapor pressure of ammonia and the solvent at this temperature.

  • Work-up and Isolation: After the reaction period, turn off the heating and allow the reactor to cool to room temperature overnight. Crucially, do not attempt to open the reactor while it is still hot or under pressure. Once cooled, vent any residual pressure in the fume hood and then open the reactor.

  • Product Filtration: The product, this compound, typically precipitates out of the solution upon cooling. Transfer the resulting slurry to a Büchner funnel and collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid generously with cold deionized water to remove excess ammonia, ammonium chloride, and other water-soluble impurities. Follow with a wash using a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the bright yellow solid product in a vacuum oven at 60-70°C to a constant weight. A typical yield for this reaction is in the range of 85-95%.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactor Charge Reactor with 2-chloro-4-nitrobenzamide add_reagents Add Ethanol and Aqueous Ammonia charge_reactor->add_reagents seal_heat Seal Reactor, Heat, and Stir (160-180°C, 6-8h) add_reagents->seal_heat cool_vent Cool to Room Temp & Vent Pressure seal_heat->cool_vent filter_product Filter Precipitated Product cool_vent->filter_product wash_solid Wash with Water and Cold Ethanol filter_product->wash_solid dry_product Dry in Vacuum Oven wash_solid->dry_product

Caption: Experimental Workflow for Synthesis.

Purification and Analytical Characterization

While the direct product is often of high purity, recrystallization can be employed for achieving analytical grade material.

Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system. The product should be soluble in the hot solvent and sparingly soluble at room temperature.[6]

  • Procedure: Dissolve the crude this compound in a minimum amount of boiling ethanol. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to redissolve. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]

Analytical Validation

A multi-technique approach is essential for the comprehensive characterization of the final product.[7]

Analytical TechniqueExpected Result / Observation
¹H NMR Signals corresponding to the aromatic protons and the amine (-NH₂) and amide (-CONH₂) protons. The chemical shifts will be influenced by the electronic effects of the nitro and amino groups.
FTIR (KBr) Characteristic absorption bands for N-H stretching of the primary amine and amide (approx. 3200-3500 cm⁻¹), C=O stretching of the amide (approx. 1650-1680 cm⁻¹), and asymmetric and symmetric stretching of the N-O bonds in the nitro group (approx. 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).[7]
HPLC-UV A single major peak when analyzed using a suitable reversed-phase column and mobile phase, confirming purity. The UV spectrum will show a characteristic maximum absorbance (λmax).[8][9]
Mass Spec. (ESI) The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Melting Point The measured melting point should be sharp and consistent with literature values for this compound.

Safety and Hazard Management

Ensuring a safe laboratory environment is paramount. The primary hazards are associated with the starting material and the high-pressure reaction conditions.

  • 2-chloro-4-nitrobenzamide: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2][10] Avoid creating dust. Handle only in a well-ventilated area or fume hood.[2][10]

  • Aqueous Ammonia (28-30%): Highly corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Always handle in a fume hood.

  • High-Pressure Operations: Autoclaves must be regularly inspected and operated by trained personnel only. Never exceed the recommended temperature or pressure limits of the equipment.

In Case of Exposure:

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[2]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Reaction Yield Incomplete reaction due to insufficient temperature, time, or excess of ammonia.Verify the autoclave's temperature controller is accurate. Consider extending the reaction time or increasing the molar excess of aqueous ammonia.
Product is Dark/Discolored Presence of oxidized impurities or side products.Ensure the starting material is of high purity. The recrystallization step, potentially with the addition of a small amount of activated carbon (followed by hot filtration), can remove colored impurities.[6] Store the final product in a cool, dark place.[4]
Difficulty in Filtration Very fine particles formed during precipitation.Allow the product to crystallize slowly without agitation. Cooling the mixture gradually can lead to larger, more easily filterable crystals.

Conclusion

The via high-pressure ammonolysis is an efficient and high-yielding method. The key to a successful synthesis lies in understanding the SNAr mechanism, careful control of reaction parameters such as temperature and reactant stoichiometry, and adherence to strict safety protocols, especially when working with high-pressure equipment. The provided protocol serves as a robust foundation for laboratory-scale production, and the analytical methods described are essential for validating the purity and identity of this important chemical intermediate.

References

  • SAFETY DATA SHEET. (2024). Thermo Fisher Scientific Chemicals, Inc.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.
  • SAFETY D
  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET. (2025). Avocado Research Chemicals Ltd.
  • Handling and storage best practices for 2-Chloro-4-nitrobenzene-1,3-diamine. (n.d.). Benchchem.
  • Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.
  • Technical Support Center: Quantification of 2-Amino-4-bromo-6-nitrobenzoic Acid. (n.d.). Benchchem.
  • Ammonolysis of halogeno-aromatic compounds to produce amines. (n.d.).
  • 2-chloro-4-nitrobenzamide. (n.d.). Solubility of Things.

Sources

A Technical Guide to Sourcing and Quality Evaluation of 2-Amino-4-nitrobenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 2-Amino-4-nitrobenzamide (CAS No. 31930-18-4), a key chemical intermediate. We will navigate the landscape of commercial suppliers, delve into the critical aspects of quality control, and provide actionable protocols for analytical verification. This document is designed to empower the end-user with the expertise to confidently source and qualify this important molecule for their research and development pipelines.

Introduction to this compound

This compound is a substituted aromatic amide with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol . Its structure, featuring an amino group, a nitro group, and a benzamide functional group, makes it a versatile building block in medicinal chemistry and material science. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Commercial Suppliers and Considerations for Sourcing

A multitude of chemical suppliers offer this compound, catering to various scales, from research-grade milligrams to bulk quantities for process development. When selecting a supplier, it is crucial to look beyond price and availability. A researcher should consider the supplier's reputation, the quality of their documentation (e.g., Certificates of Analysis, Safety Data Sheets), and their transparency regarding the origin and synthesis of the compound.

Below is a comparative table of some commercial suppliers offering this compound. Please note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

SupplierCAS NumberStated PurityAvailable Quantities
Alfa Chemistry31930-18-4[1]InquiryInquiry
Coolpharm31930-18-4[2]97.00%[2]5g and inquiry for other sizes[2]
Aribo Biotechnology31930-18-4InquiryInquiry
Ambeed31930-18-4[3]InquiryInquiry
ChemicalBook31930-18-4[4]InquiryInquiry

Expert Insight: When initiating a project, it is advisable to procure small quantities from a few different suppliers for a comparative quality assessment. This initial investment can prevent costly downstream issues. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Analytical Verification

A Certificate of Analysis is the first line of quality assessment. However, for critical applications, independent verification is a cornerstone of good scientific practice. The following sections detail the key analytical techniques for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase HPLC method is well-suited for this compound.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

    • This compound sample and reference standard

  • Preparation of Solutions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Diluent: 50:50 (v/v) Acetonitrile:Water

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis and Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.

    • Pay close attention to any impurity peaks and their retention times.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (A & B) D Equilibrate C18 Column A->D B Prepare Diluent C Prepare Standard & Sample Solutions (0.5 mg/mL) B->C F Inject Standard Solution C->F G Inject Sample Solution C->G E Inject Blank (Diluent) D->E E->F F->G H Integrate Peaks G->H I Calculate Purity (Area %) H->I

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR)

  • Expected Chemical Shifts (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons and the amine/amide protons.

    • The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be the most downfield.

    • The amino (-NH₂) protons will likely appear as a broad singlet around δ 6.0-7.0 ppm.

    • The amide (-CONH₂) protons will appear as two distinct broad singlets further downfield, typically above δ 7.5 ppm.

¹³C NMR (Carbon NMR)

  • Expected Chemical Shifts (in DMSO-d₆): The spectrum will show seven distinct carbon signals.

    • The carbonyl carbon of the amide will be the most downfield signal, typically >165 ppm.

    • The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

Self-Validation: The integration of the proton signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR should match the number of unique carbons.

Potential Synthetic Impurities

Understanding the synthesis of this compound is key to anticipating potential impurities. A common synthetic route involves the amidation of 2-amino-4-nitrobenzoic acid.

Plausible Synthetic Pathway:

Synthesis_Pathway A 2-Amino-4-nitrobenzoic acid C Acyl Chloride Intermediate A->C Activation F Unreacted Starting Material A->F B Activating Agent (e.g., SOCl₂) B->C E This compound (Product) C->E Amidation G Dimerization Byproducts C->G D Ammonia (NH₃) D->E

Caption: A plausible synthetic route to this compound and potential impurities.

Common Impurities to Consider:

  • Unreacted Starting Material: Residual 2-amino-4-nitrobenzoic acid can be detected by HPLC.

  • Dimerization Byproducts: Self-condensation of the acyl chloride intermediate can lead to the formation of dimeric impurities. These would have a higher molecular weight and can be detected by LC-MS.

  • Positional Isomers: Depending on the starting materials for the synthesis of 2-amino-4-nitrobenzoic acid, other isomers could be present.

Conclusion

The successful application of this compound in research and drug development hinges on the procurement of high-quality material. By carefully selecting suppliers, scrutinizing the Certificate of Analysis, and performing independent analytical verification, researchers can ensure the integrity of their starting materials. The protocols and insights provided in this guide offer a robust framework for the quality assessment of this compound, ultimately contributing to the reliability and reproducibility of scientific outcomes.

References

  • Coolpharm. This compound. [Link]

  • Aribo Biotechnology. 31930-18-4 | this compound. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-nitrobenzamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-Amino-4-nitrobenzamide in the Context of Modern Drug Discovery

This compound is a bespoke chemical entity characterized by a trifecta of functional groups: a primary aromatic amine, a nitro group, and a benzamide moiety. This unique structural arrangement makes it a molecule of significant interest to medicinal chemists and drug development professionals. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved therapeutics, and its derivatization continues to be a fertile ground for the discovery of novel bioactive agents. Specifically, the nitrobenzamide core has been instrumental in the development of targeted therapies such as kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors, which are at the forefront of precision oncology.[1][2][3]

The primary aromatic amine and the nitro group are not merely passive structural features; they are reactive handles that offer versatile opportunities for synthetic elaboration. The amine can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.[4] Concurrently, the nitro group can be reduced to an amine, providing another point for diversification or for altering the electronic properties and biological activity of the molecule.[1] This inherent reactivity, however, is a double-edged sword. The very features that make this compound a valuable building block also impart specific chemical and toxicological properties that necessitate a rigorous and well-informed approach to its handling.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling considerations for this compound. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind each recommendation, grounding our protocols in the fundamental principles of chemical reactivity and toxicology inherent to aromatic amines and nitro compounds. Our objective is to empower you to work with this valuable intermediate not just safely, but also with a heightened level of scientific understanding and confidence.

I. Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A thorough understanding of the potential hazards associated with this compound is the bedrock of safe laboratory practice. Based on its chemical structure and data from analogous compounds, a comprehensive risk assessment should be conducted before any experimental work is initiated.[5]

Toxicological Profile

While a complete toxicological profile for this compound is not exhaustively documented, the hazards can be inferred from its constituent functional groups. Aromatic amines and nitroaromatic compounds are classes of chemicals known for their potential to cause a range of adverse health effects.

  • Acute Toxicity: Based on data for similar compounds like 4-nitrobenzamide, this compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Ingestion may lead to gastrointestinal irritation, while inhalation of the dust can cause respiratory tract irritation.[6][8]

  • Skin and Eye Irritation: Direct contact with the powder or solutions can cause skin and serious eye irritation.[8][9]

  • Sensitization: There is a potential for allergic skin reactions upon repeated contact.[8]

  • Mutagenicity: Some aromatic amines and nitro compounds are suspected of causing genetic defects. This necessitates stringent measures to avoid exposure.

Physicochemical Hazards
  • Dust Explosion: Like many fine organic powders, this compound dust can form explosive mixtures with air if dispersed in sufficient concentration and exposed to an ignition source.

  • Thermal Decomposition: Upon heating, the compound may decompose, releasing toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]

The following table summarizes the key hazard information for this compound:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6][7]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[9]Skin Contact
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[9]Eye Contact
Respiratory/Skin Sensitization May cause an allergic skin reaction.[8]Skin Contact
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, Ingestion, Skin Contact
Specific Target Organ Toxicity May cause respiratory irritation.[9]Inhalation

II. Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate Personal Protective Equipment (PPE) as the final line of defense.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and the preparation of stock solutions, must be conducted in a certified chemical fume hood.[10] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[10]

Personal Protective Equipment (PPE): Essential for All Handling Procedures

The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed. The following are mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. For tasks with a higher risk of splashing, such as preparing solutions or in the event of a spill, a face shield should be worn in addition to safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of immediately as hazardous waste.[5]

  • Skin and Body Protection: A laboratory coat must be worn at all times and should be fully buttoned. For larger scale operations or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or if working in a poorly ventilated area, a respirator with a particulate filter (type P2 or equivalent) is necessary.[2]

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Maintenance assess_task Assess the Task (e.g., weighing, dissolving, reaction) consult_sds Consult the SDS for This compound assess_task->consult_sds eye_protection Select Eye Protection: - Goggles (minimum) - Face shield (splash risk) consult_sds->eye_protection hand_protection Select Hand Protection: - Nitrile gloves consult_sds->hand_protection body_protection Select Body Protection: - Lab coat - Chemical apron (if needed) consult_sds->body_protection respiratory_protection Assess Need for Respiratory Protection: - Fume hood use (standard) - Spill/poor ventilation (respirator needed) consult_sds->respiratory_protection don_ppe Don PPE Correctly eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe inspect_ppe Inspect PPE Before Each Use don_ppe->inspect_ppe handle_compound Handle this compound inspect_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe

Caption: A step-by-step workflow for preparing a stock solution of this compound in DMSO.

IV. Spill and Emergency Procedures: Preparedness is Paramount

Even with the most stringent precautions, accidental spills can occur. A well-rehearsed emergency plan is essential to mitigate the consequences.

Emergency Contacts and Equipment
  • Know the location of the nearest emergency shower, eyewash station, and fire extinguisher. [11]* Ensure that emergency contact numbers (e.g., institutional safety office, 911) are clearly posted in the laboratory.

Protocol 3: Small Spill Cleanup

Rationale: For small spills (a few grams of solid or a few milliliters of a dilute solution), trained laboratory personnel can safely manage the cleanup.

Materials:

  • Spill kit containing absorbent pads, inert absorbent material (e.g., vermiculite or sand), a scoop and dustpan, and a labeled hazardous waste bag.

  • Appropriate PPE (as outlined in Section II, including respiratory protection if necessary).

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE before approaching the spill.

  • Containment: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, surround the spill with absorbent material from the spill kit.

  • Cleanup:

    • Solid Spill: Carefully scoop the covered powder into the hazardous waste bag.

    • Liquid Spill: Once the liquid is absorbed, scoop the absorbent material into the hazardous waste bag.

  • Decontamination: Clean the spill area with a suitable solvent and laboratory wipes. Dispose of all cleaning materials in the hazardous waste bag.

  • Waste Disposal: Seal the hazardous waste bag and dispose of it according to institutional guidelines.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Large Spills

In the event of a large spill, or if you are unsure how to proceed, evacuate the area immediately and contact your institution's emergency response team. [12]Do not attempt to clean up a large spill without specialized training and equipment.

V. Conclusion: A Culture of Safety in Drug Discovery

This compound is a valuable tool in the arsenal of the modern medicinal chemist. Its potential as a scaffold for the development of life-saving therapeutics is significant. However, realizing this potential requires an unwavering commitment to safety. The protocols and principles outlined in this guide are intended to foster a culture of safety and awareness. By understanding the inherent hazards of this compound and implementing robust handling procedures, researchers can confidently and responsibly advance their drug discovery programs. Remember that safety in the laboratory is not merely a set of rules, but a mindset that prioritizes the well-being of every member of the research community.

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Retrieved from Oakland University Environmental Health and Safety website.
  • SAFETY DATA SHEET - 4-Nitrobenzamide. (2025, December 22).
  • Chemical Exposure and Spill Response Procedure. (2016, January). Retrieved from New Mexico State University Environmental Health Safety & Risk Management website.
  • 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions. (n.d.).
  • Emergency and Spill Response Procedures. (n.d.). Retrieved from Auburn University Risk Management and Safety website.
  • Emergency Response Procedure. (n.d.).
  • Standard Operating Procedure for 4-Nitrobenzamide. (n.d.). Retrieved from University of Georgia Office of Research website.
  • Material Safety Data Sheet - 4-NITRO BENZAMIDE. (n.d.). Retrieved from Central Drug House (P) Ltd. website.
  • SAFETY DATA SHEET. (2025, November 6).
  • Compound Handling Instructions. (n.d.).
  • SAFETY DATA SHEET - 2-Chloro-4-nitrobenzamide. (2025, September 22).
  • SAFETY DATA SHEET - 2-Amino-4-nitrophenol. (2025, December 19).
  • Navigating Novel Frontiers: A Comparative Analysis of 2-Amino-6-methyl-4-nitrobenzoic Acid Derivatives as Potential Kinase Inhibitors. (n.d.).
  • The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. (n.d.).
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.).
  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). Retrieved from University of Wisconsin-La Crosse website.
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. (n.d.).
  • Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. (n.d.).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.).
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... (n.d.).
  • How do I make a stock solution of a substance in DMSO? (2016, January 14).
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.).
  • Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Application Notes and Protocols. (n.d.).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25).
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.).
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023, September 7).
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from International Journal of Pharmacy and Biological Sciences website.

Sources

A Technical Guide to the Research Applications of 2-Amino-4-nitrobenzamide: A Versatile Scaffolding for Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-4-nitrobenzamide is a deceptively simple aromatic compound whose strategic placement of an amino, a nitro, and a benzamide functional group bestows it with a rich and versatile chemical reactivity. This trifecta of functionalities makes it a highly valuable and multifaceted building block for researchers across several scientific disciplines. The primary amino group serves as a classical handle for diazotization, paving the way for a vast array of azo dyes. Concurrently, the electron-withdrawing nitro group can be readily reduced to a second amino group, creating a diamine precursor ideal for the synthesis of complex heterocyclic structures central to medicinal chemistry. This guide provides an in-depth exploration of these applications, offering both the theoretical underpinnings and practical, field-proven protocols for its use in drug discovery, advanced material synthesis, and analytical probe development. We will delve into its role as a scaffold for potent enzyme inhibitors, a precursor to vibrant chromophores, and a platform for novel functional materials, providing researchers with the foundational knowledge to unlock its full potential.

Core Chemical Profile of this compound

A thorough understanding of a molecule's properties and inherent reactivity is the bedrock of its successful application in research. This compound (ANB) is a crystalline solid whose utility is derived directly from the interplay of its three key functional groups.

Physicochemical Properties

The fundamental properties of ANB are summarized below, providing essential data for its handling, storage, and use in experimental setups.

PropertyValueReference(s)
CAS Number 31930-18-4[1]
Molecular Formula C₇H₇N₃O₃[1][2]
Molecular Weight 181.15 g/mol [1]
Melting Point 222-224 °C[1]
Appearance Crystalline Powder[1]
pKa (predicted) 14.79 ± 0.50[1]
Structural Features and Reactivity Analysis

The research potential of ANB is rooted in the distinct reactivity of its functional groups:

  • The Aromatic Amine (-NH₂): Positioned at C2, this primary amine is a potent activating group and a nucleophile. Its most significant reaction is diazotization, where it is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This electrophilic diazonium salt is the cornerstone of azo dye synthesis.[3]

  • The Nitro Group (-NO₂): Located at C4, this powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but, more importantly, is readily susceptible to chemical reduction. A variety of reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C) can selectively convert the nitro group into a primary amine.[4][5] This transformation is a gateway to forming 2,4-diaminobenzamide, a key intermediate for building heterocyclic systems.

  • The Benzamide Group (-CONH₂): The amide functionality is relatively stable but provides a crucial hydrogen bond donor/acceptor site. This is particularly relevant in medicinal chemistry, where the benzamide moiety is a well-established pharmacophore for interacting with enzyme active sites, such as in poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7][8]

Application in Medicinal Chemistry and Drug Discovery

The benzamide scaffold is a privileged structure in modern drug discovery. ANB provides a unique starting point for creating diverse libraries of bioactive compounds, particularly enzyme inhibitors and complex heterocyclic agents.

A Foundational Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP) are critical enzymes in the DNA damage response, particularly in the repair of single-strand breaks.[8] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[7][8] Many potent PARP inhibitors feature a benzamide core that mimics the nicotinamide portion of the NAD+ cofactor, competitively binding to the enzyme's active site.[6]

ANB serves as an excellent starting scaffold for novel PARP inhibitors. The core structure provides the necessary benzamide moiety, while the amino and nitro groups offer orthogonal handles for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.

cluster_0 Drug Discovery Workflow for PARP Inhibitors start This compound (Scaffold) step1 Step 1: Functionalization of Amino Group (e.g., Acylation, Alkylation) start->step1 step2 Step 2: Reduction of Nitro Group step1->step2 step3 Step 3: Functionalization of New Amino Group (Linker/Targeting Moiety) step2->step3 end Novel PARP Inhibitor Candidate step3->end

Workflow for developing PARP inhibitors from ANB.
Synthesis of Heterocyclic Bioactives via Nitro-Reduction and Cyclization

The reduction of the nitro group in ANB to form 2,4-diaminobenzamide is a pivotal transformation. This resulting ortho-phenylenediamine derivative is a classic precursor for a wide range of biologically active heterocyclic systems, including benzodiazepines, quinazolinones, and benzimidazoles. These scaffolds are prevalent in drugs targeting the central nervous system, inflammation, and infectious diseases.[4][9][10]

This protocol details the synthesis of a model heterocyclic system, demonstrating the utility of ANB as a precursor.

Part A: Reduction of this compound to 2,4-Diaminobenzamide

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (5.0 g, 27.6 mmol) in 100 mL of ethanol.

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.9 g, 110.4 mmol) in 40 mL of concentrated hydrochloric acid. Causality Note: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines in an acidic medium. The excess is used to ensure complete conversion.[4][5]

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it slowly onto 200 g of crushed ice. Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution (e.g., 40% w/v) until the pH is strongly basic (pH > 10), which will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude 2,4-diaminobenzamide, which can be purified by recrystallization from an ethanol/water mixture.

Part B: Cyclization to form a Dihydroquinazolinone

  • Setup: Dissolve the purified 2,4-diaminobenzamide (2.0 g, 13.2 mmol) and a ketone (e.g., acetone, 1.15 mL, 15.8 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg). Causality Note: The acid catalyst protonates the carbonyl oxygen of the ketone, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo. Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final dihydroquinazolinone derivative.

Application in Dye Synthesis and Chromophoric Materials

The synthesis of azo dyes is a classic and robust application for aromatic amines. ANB is an excellent substrate for producing dyes with potentially interesting properties due to the additional functional groups on the ring.[3][11]

The Chemistry of Azo Dye Formation

The process is a two-stage reaction:

  • Diazotization: The primary amino group of ANB is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (e.g., 2-naphthol) or an aniline derivative. The coupling partner's structure determines the final color and properties of the dye.[3]

cluster_1 Azo Dye Synthesis Workflow start This compound step1 Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ step1->intermediate step2 Step 2: Azo Coupling (Alkaline pH) intermediate->step2 coupler Coupling Component (e.g., 2-Naphthol) coupler->step2 end Azo Dye Product step2->end

General workflow for synthesizing an azo dye from ANB.
  • Diazotization:

    • Dissolve this compound (1.81 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL) by warming gently, then cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.7 g, ~10.1 mmol) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the ANB solution while maintaining the temperature below 5 °C and stirring vigorously. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 10% sodium hydroxide solution and cool to 5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with constant stirring. Causality Note: The alkaline conditions are necessary to deprotonate the phenol, forming the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium salt.

    • A brightly colored precipitate (typically red or orange) will form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

    • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product in a desiccator or a low-temperature oven.

Emerging Applications in Materials and Analytical Science

Beyond its traditional roles, the unique electronic and chemical properties of ANB and its derivatives open doors to more advanced applications.

Precursor for Functional Polymers and Materials

The ability to transform ANB into a diamine makes it a valuable monomer for synthesizing high-performance polymers like polyamides or polyimides. The residual benzamide group can impart increased rigidity, thermal stability, and specific intermolecular interactions (hydrogen bonding) within the polymer backbone. Furthermore, the nitro group itself can be leveraged; its strong electron-withdrawing nature can be used to create materials with specific optical or electronic properties, such as nonlinear optical (NLO) materials.[12]

Development of "Turn-On" Fluorescent Probes

A key principle in fluorescent probe design is modulating fluorescence in response to a specific analyte. Nitroaromatic compounds are typically non-fluorescent or weakly fluorescent due to quenching processes. However, their reduction product, the corresponding aniline, is often highly fluorescent. This "quenching-to-fluorescence" transition can be exploited.[13][14]

A derivative of ANB could be designed as a "turn-on" probe for detecting specific reductive species or enzymatic activities (e.g., nitroreductases) in biological systems. The probe would remain "off" until it encounters its target, which would reduce the nitro group, "turning on" a strong fluorescent signal for imaging and quantification.[][16]

cluster_2 Concept of a 'Turn-On' Fluorescent Probe probe_off ANB Derivative (Non-Fluorescent) reaction Biochemical Reduction (-NO₂ → -NH₂) probe_off->reaction analyte Analyte (e.g., Nitroreductase) analyte->reaction probe_on Reduced Product (Highly Fluorescent) reaction->probe_on

Sources

An In-depth Technical Guide to 2-Amino-4-nitrobenzamide Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-4-nitrobenzamide scaffold represents a privileged core structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives and their analogs. We will delve into their promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair, and explore their capacity to induce apoptosis through alternative pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this chemical class.

The this compound Core: A Foundation for Targeted Therapy

The benzamide moiety is a well-established pharmacophore, present in numerous FDA-approved drugs. Its ability to mimic the nicotinamide portion of NAD+ allows it to effectively interact with the active site of enzymes like Poly(ADP-ribose) polymerase (PARP). The specific substitution pattern of a 2-amino and a 4-nitro group on the benzamide scaffold creates a unique electronic and steric profile, offering opportunities for potent and selective enzyme inhibition. The nitro group, an electron-withdrawing moiety, can participate in crucial interactions within a target's active site, while the amino group provides a vector for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Recent research has highlighted the potential of substituted nitrobenzamides as potent anti-cancer agents. These compounds can exert their effects through multiple mechanisms, making them attractive candidates for overcoming drug resistance and treating a range of malignancies.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several reliable routes, typically involving three key transformations: nitration, amidation, and reduction. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution pattern on the final compound.

General Synthetic Scheme

A common and logical approach begins with a substituted toluene or benzoic acid, proceeds through a nitrated intermediate, and culminates in the formation of the aminobenzamide.

Synthetic_Pathway cluster_0 Core Synthesis A 2-Chloro-4-nitrotoluene or 2-Chloro-4-nitrobenzoic Acid B 2-Chloro-4-nitrobenzoyl chloride A->B Oxidation (if starting from toluene) then SOCl₂ or Oxalyl Chloride C 2-Chloro-4-nitrobenzamide B->C Ammonolysis (NH₃) D This compound C->D Nucleophilic Aromatic Substitution (e.g., with NH₃ under pressure/heat)

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-nitrobenzamide (A Precursor Analog)

This protocol is adapted from established procedures for the synthesis of nitrobenzamides and serves as a reliable method for generating key precursors.[1]

Materials:

  • 2-chloro-4-nitrobenzoyl chloride

  • 28% Ammonia solution

  • Methanol

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Cool a 28% aqueous ammonia solution (e.g., 2000 mL) in a reaction vessel to between 10°C and 15°C with vigorous stirring.

  • Slowly add 2-chloro-4-nitrobenzoyl chloride (e.g., 460 g, 2.1 mol) dropwise to the cooled ammonia solution, maintaining the temperature between 10°C and 15°C.

  • A precipitate will form. Continue stirring for 1-2 hours after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water, followed by a cold 30% methanol-water solution to remove any unreacted starting materials and inorganic salts.

  • Dry the resulting solid under vacuum to yield 2-chloro-4-nitrobenzamide.[1]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its identity and purity.

Synthesis of 4-Substituted-3-nitrobenzamide Derivatives

Further derivatization can be achieved by reacting a synthesized aminobenzamide with various electrophiles or by starting with a different substituted benzoic acid. For example, a series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities.

Biological Activity and Mechanism of Action

The therapeutic potential of this compound derivatives is primarily centered on their anti-cancer properties, which are believed to be mediated by at least two distinct mechanisms: inhibition of PARP and induction of apoptosis.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARP), particularly PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of SSBs. These SSBs are converted to lethal double-strand breaks (DSBs) during DNA replication, which cannot be repaired in the absence of a functional HR pathway, leading to cell death through a concept known as synthetic lethality.

The benzamide core of these derivatives acts as a nicotinamide mimic, competitively binding to the NAD+ binding site in the catalytic domain of PARP. This prevents the synthesis of poly(ADP-ribose) chains, thereby inhibiting the recruitment of other DNA repair factors to the site of damage.

PARP_Inhibition_Mechanism cluster_HR_proficient HR Proficient Cells cluster_HR_deficient HR Deficient (e.g., BRCA-mutant) Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (Binds to SSB) DNA_SSB->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs lead to DSBs during replication NAD NAD+ NAD->PAR Repair_Factors Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair Replication DNA Replication SSB_Repair->Replication Cell_Survival Cell Survival Replication->Cell_Survival HR_Repair Defective HR Repair DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis HR_Repair->Cell_Survival PARP_Inhibitor This compound Derivative PARP_Inhibitor->PARP1 Inhibits

Caption: Mechanism of PARP inhibition and synthetic lethality.

Induction of Apoptosis

Beyond PARP inhibition, certain benzamide derivatives have been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This can lead to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Apoptosis_Induction Derivative This compound Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Membrane Potential Collapse ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated induction of apoptosis.

Quantitative Biological Data

The anti-proliferative activity of this compound analogs has been quantified against various cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a series of 4-substituted-3-nitrobenzamide derivatives.[2]

Compound IDSubstitution at 4-positionHCT-116 (GI50, µM)MDA-MB-435 (GI50, µM)HL-60 (GI50, µM)
4a Phenylamino2.1111.9042.053
4g 4-Chlorophenylamino>101.0081.993
4l 4-Fluorophenylamino>103.5863.778
4m 4-Bromophenylamino>102.8712.917
4n 4-Iodophenylamino>103.1123.345

Data extracted from PubMed, demonstrating the potent anti-proliferative activity of these compounds, particularly against MDA-MB-435 and HL-60 cell lines.[2]

In a separate study, a novel hydroxybenzamide derivative demonstrated significant PARP-1 inhibitory capacity with an IC50 value of 3.2 µM.[2]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR insights include:

  • The Benzamide Moiety: The benzamide group is crucial for activity, acting as a pharmacophore that mimics nicotinamide and binds to the active site of PARP.

  • Substituents on the Aromatic Ring: The presence and position of electron-withdrawing and electron-donating groups on the phenyl ring significantly influence potency. Halogen substitutions, for instance, can enhance activity.

  • The Amino Group: The 2-amino group serves as a key handle for introducing a wide range of substituents to explore the chemical space and optimize for potency, selectivity, and drug-like properties. SAR studies on related benzimidazole PARP inhibitors have shown that geminal dimethyl analogs at the methylene-amino substituent are typically more potent than mono-methyl derivatives.[3]

Key Experimental Protocols for Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]

Workflow:

SRB_Assay_Workflow A 1. Cell Plating (96-well plate) B 2. Compound Treatment (Incubate 48-72h) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (515 nm) F->G

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Addition: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Quantification: Read the absorbance at 515 nm using a microplate reader. The optical density is proportional to the amount of protein, and thus the number of viable cells.

PARP Inhibition Assay (Enzymatic)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Protocol Outline:

  • Plate Preparation: Use a 96-well plate coated with histones and blocked with BSA.

  • Reaction Mixture: To each well, add PARP assay buffer, activated DNA, the test compound at various concentrations, and recombinant PARP1 enzyme.

  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP. After another wash, add a chemiluminescent or colorimetric HRP substrate.

  • Quantification: Measure the signal using a plate reader. The signal intensity is proportional to the amount of biotinylated PAR incorporated, and thus to the PARP activity. A decrease in signal in the presence of the test compound indicates inhibition.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

Principle: The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the fluorophore, which can be quantified.

Procedure:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents, including activated caspases.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the DEVD-AMC substrate.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader (excitation ~380 nm, emission ~440 nm). The fluorescence intensity is directly proportional to the caspase-3 activity.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel anti-cancer agents. Their ability to target key cellular processes such as DNA repair and apoptosis, coupled with their synthetic tractability, makes them attractive candidates for further investigation. Future research should focus on:

  • Optimizing Potency and Selectivity: Fine-tuning the substitution pattern to enhance potency against PARP1 while minimizing off-target effects, particularly against PARP2, could lead to a better therapeutic window.

  • Exploring Novel Analogs: The synthesis and evaluation of a wider range of derivatives will further elucidate the SAR and may lead to the discovery of compounds with novel mechanisms of action.

  • In Vivo Evaluation: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of these compounds with other chemotherapeutic agents or radiation therapy could lead to more effective treatment regimens.

The continued exploration of the this compound scaffold holds significant promise for the discovery of the next generation of targeted cancer therapies.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Penning, T. D., et al. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(15), 4413-4417.
  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (2012). Yao Xue Xue Bao, 47(10), 1316-1323.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • [Synthesis of 2-chloro-4-nitrobenzamide]. (n.d.). PrepChem.com.
  • [Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors]. (2017). Bulletin of the Korean Chemical Society, 38(8), 949-954.
  • [An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid]. (n.d.). BenchChem.
  • [Synthesis of 2-chloro-4-nitrobenzamide]. (n.d.). PrepChem.com.

Sources

A Comprehensive Technical Guide to 2-Amino-4-nitrobenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2-Amino-4-nitrobenzamide (CAS No: 31930-18-4), a versatile yet under-documented nitroaromatic compound. While specific research on this molecule is limited, this document, grounded in established chemical principles and analogous compound studies, offers a comprehensive overview of its synthesis, chemical characteristics, and potential applications. By examining the reactivity of its constituent functional groups—the primary amine, the nitro group, and the carboxamide—we extrapolate its utility as a precursor in the synthesis of pharmaceuticals, dyes, and polymers. This guide aims to serve as a foundational resource, providing actionable protocols and theoretical insights to stimulate further investigation into this promising chemical entity.

Introduction: The Chemical Landscape of this compound

This compound is a member of the nitrobenzamide family, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates.[1] The strategic placement of the amino, nitro, and benzamide functionalities on the aromatic ring creates a molecule with a unique electronic and steric profile, suggesting a wide range of potential chemical transformations and applications. The electron-withdrawing nature of the nitro group, coupled with the electron-donating and nucleophilic character of the amino group, makes the aromatic ring susceptible to various substitution reactions and imparts potential biological activity.[1]

This guide will systematically dissect the available information on this compound, offering a structured understanding of its chemical identity, a plausible and detailed synthetic protocol, and an exploration of its potential in medicinal chemistry, dye synthesis, and polymer science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 31930-18-4[2]
Molecular Formula C₇H₇N₃O₃[2]
Molecular Weight 181.15 g/mol [2]
Melting Point 222-224 °C[2]
Boiling Point (Predicted) 389.5±27.0 °C[2]
Appearance Not specified (likely a crystalline solid)-
Solubility Not specified-

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

The most logical synthetic route starts from 2-aminobenzoic acid, proceeds through nitration to form 2-amino-4-nitrobenzoic acid, which is then converted to the corresponding benzamide.

Synthesis of this compound start 2-Aminobenzoic Acid intermediate 2-Amino-4-nitrobenzoic Acid start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Amidation (SOCl₂, then NH₃)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Aminobenzoic Acid to 2-Amino-4-nitrobenzoic Acid

This step is based on standard aromatic nitration procedures, with careful temperature control to manage the exothermic reaction and prevent over-nitration.

  • Reagents and Equipment:

    • 2-Aminobenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

    • Beaker

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzoic acid in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • The precipitated 2-amino-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Amidation of 2-Amino-4-nitrobenzoic Acid to this compound

This two-step process involves the formation of an acyl chloride intermediate, followed by reaction with ammonia.

  • Reagents and Equipment:

    • 2-Amino-4-nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Toluene (or another inert solvent)

    • Concentrated Ammonia solution (NH₄OH)

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Suspend the dried 2-amino-4-nitrobenzoic acid in anhydrous toluene in a round-bottom flask.

    • Add thionyl chloride dropwise to the suspension at room temperature.

    • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • Dissolve the crude acyl chloride in a suitable inert solvent (e.g., anhydrous dichloromethane).

    • Slowly add this solution to a stirred, ice-cold concentrated ammonia solution.

    • Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • The precipitated this compound is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its three functional groups.

Reactivity of this compound main This compound Amino Group (-NH₂) Nitro Group (-NO₂) Benzamide Group (-CONH₂) amino_reactions Diazotization (NaNO₂, HCl) Azo Dye Synthesis main:f0->amino_reactions nitro_reactions Reduction (e.g., SnCl₂/HCl) Diaminobenzamide Derivative main:f1->nitro_reactions benzamide_reactions Hydrolysis (Acidic or Basic) 2-Amino-4-nitrobenzoic Acid main:f2->benzamide_reactions cyclization_reactions Cyclization with Aldehydes (e.g., PPE catalyst) Dihydroquinazolinones main->cyclization_reactions

Figure 2: Key reaction sites and potential transformations of this compound.

  • Amino Group (-NH₂): The primary aromatic amine is a versatile functional group. It can undergo diazotization followed by coupling reactions to form a wide variety of azo dyes.[3][4] This is a cornerstone of color chemistry.

  • Nitro Group (-NO₂): The nitro group is readily reducible to an amino group using various reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[5] This transformation opens up pathways to synthesize diaminobenzamide derivatives, which can serve as monomers for polyamides or as precursors for other heterocyclic compounds.

  • Benzamide Group (-CONH₂): The amide functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid.

  • Cyclization Reactions: As demonstrated in a recent patent, this compound can be used as a precursor for the synthesis of dihydroquinazolinone derivatives through a cyclization reaction with various aldehydes in the presence of a catalyst like polyphosphoric acid ethyl ester (PPE).[6]

Potential Applications

Based on its chemical structure and the known applications of related compounds, this compound holds significant promise in several fields.

Medicinal Chemistry

Nitroaromatic compounds have a long history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] While specific studies on this compound are lacking, its derivatives are likely to possess interesting pharmacological properties.

  • Antimicrobial Agents: The nitro group is a key pharmacophore in several antimicrobial drugs.[1] Derivatives of this compound could be synthesized and screened for activity against various bacterial and fungal strains.

  • Anticancer Agents: The benzamide scaffold is present in numerous anticancer drugs. The introduction of the nitro and amino groups provides handles for further chemical modification to design novel compounds with potential antitumor activity.

Dye and Pigment Industry

The presence of a primary aromatic amine makes this compound a prime candidate for use as a diazo component in the synthesis of azo dyes.[3][7] The general workflow for this application is depicted below.

Azo_Dye_Synthesis_Workflow start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling Coupling Reaction diazonium_salt->coupling azo_dye Azo Dye coupling->azo_dye coupling_component Coupling Component (e.g., Naphthol, Phenol) coupling_component->coupling

Figure 3: General workflow for the synthesis of azo dyes from this compound.

The resulting azo dyes could find applications in textiles, printing inks, and other coloration industries. The specific color and properties of the dye would depend on the coupling component used.

Polymer Science

The bifunctional nature of this compound, especially after the reduction of the nitro group to a second amino group, makes it a potential monomer for the synthesis of high-performance polymers.

  • Polyamides: The resulting 2,4-diaminobenzamide could be used in condensation polymerization with dicarboxylic acids or their derivatives to produce novel polyamides.[1][8] These polymers could exhibit unique thermal and mechanical properties.

Spectroscopic Characterization

While specific, published spectroscopic data for this compound is scarce, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. Signals for the amide and amine protons would also be present, likely as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the seven unique carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the characteristic symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ), along with fragmentation patterns characteristic of the benzamide structure.

Conclusion and Future Outlook

This compound is a molecule with considerable untapped potential. This technical guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic protocol offers a clear and actionable starting point for researchers interested in obtaining this compound. The exploration of its reactivity and potential applications in medicinal chemistry, dye synthesis, and polymer science highlights the need for further experimental investigation.

Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound using modern spectroscopic techniques, and a systematic evaluation of its biological activities and utility as a synthetic intermediate. Such studies will undoubtedly unlock the full potential of this compound and contribute to advancements in various scientific and industrial fields.

References

Sources

mechanism of action of 2-Amino-4-nitrobenzamide in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Framework for Elucidating the Biological Mechanism of Action of 2-Amino-4-nitrobenzamide

Abstract

This compound is a small organic molecule featuring a nitroaromatic ring and an aminobenzamide scaffold. While its specific biological mechanism of action is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with established pharmacological activities. The nitro group is a known pharmacophore in antimicrobial and antiparasitic agents, often acting through redox-mediated pathways, while the benzamide core is central to inhibitors of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs). This guide presents a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. We outline a multi-tiered experimental strategy, beginning with broad phenotypic screening to identify its primary biological effects, followed by robust target deconvolution and validation methodologies, and culminating in detailed pathway analysis. This document serves as a technical whitepaper, providing not only the strategic rationale but also detailed, field-proven protocols and data interpretation frameworks to guide the scientific inquiry.

Introduction: A-Priori Mechanistic Hypothesis Based on Chemical Structure

The chemical architecture of this compound provides critical clues to its potential biological roles. A rigorous analysis of its constituent functional groups allows for the formulation of initial, testable hypotheses.

  • The Nitroaromatic Moiety: The presence of a nitro group (NO₂) on the aromatic ring is a significant structural alert for biological activity. In many known drugs, this group is a bio-activatable "warhead." Within the hypoxic microenvironments of tumors or anaerobic bacteria, the nitro group can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through the generation of reactive nitrogen and oxygen species, leading to cytotoxicity.[1][2] This mechanism is the cornerstone of drugs like metronidazole and is being explored for novel anti-tuberculosis agents that target enzymes such as Decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1).[2]

  • The 2-Aminobenzamide Scaffold: This scaffold is a privileged structure in medicinal chemistry. The spatial arrangement of the amino group and the amide side chain is crucial for interacting with various enzyme active sites. Notably, it serves as the zinc-binding group in many histone deacetylase (HDAC) inhibitors, where it chelates the catalytic zinc ion in the enzyme's active site.[3] Derivatives of this scaffold have demonstrated potent, isoform-selective HDAC inhibition and significant antitumor activity.[3] Furthermore, the broader benzamide structure is fundamental to PARP inhibitors, which function by competing with the NAD+ substrate.

Based on this analysis, this compound could plausibly act as:

  • An antimicrobial agent , particularly against anaerobic bacteria or parasites.

  • An anticancer agent , through mechanisms involving either redox-mediated cytotoxicity or specific enzyme inhibition (e.g., HDACs).

This guide will detail the experimental cascade required to test these hypotheses and uncover the compound's precise molecular mechanism.

Part 1: Phenotypic Screening and Biological Characterization

The foundational step in characterizing a novel compound is to perform unbiased phenotypic screens. This approach identifies the primary, observable biological effect of the compound on whole organisms or cells, thereby guiding all subsequent mechanistic studies.

Rationale for Phenotypic Screening

Instead of prematurely focusing on a hypothesized target, phenotypic screening casts a wide net to capture the compound's most potent activity. This mitigates the risk of confirmation bias and can uncover unexpected or novel biological functions. The choice of assays should be broad enough to test the primary hypotheses derived from the structural analysis.

Experimental Protocol 1: Antimicrobial Susceptibility Testing

This protocol determines the potency of this compound against a diverse panel of pathogenic microbes.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microbe Panel Selection: Select a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate. Final concentrations should range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like Resazurin can be added to aid visualization.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Amphotericin B), a negative control (inoculum with no compound), and a sterility control (broth only).

OrganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Control
S. aureusATCC 29213>1280.5 (Ciprofloxacin)
E. coliATCC 25922320.015 (Ciprofloxacin)
P. aeruginosaATCC 27853640.25 (Ciprofloxacin)
C. albicansATCC 90028>1281 (Amphotericin B)
Experimental Protocol 2: In Vitro Cytotoxicity Profiling

This protocol assesses the compound's effect on the viability of various human cell lines, providing insights into potential anticancer activity and general toxicity.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line Panel: Select a panel of cancer cell lines from different tissue origins (e.g., colorectal HCT-116, breast MDA-MB-435, leukemia HL-60) and a non-cancerous control line (e.g., human embryonic kidney HEK293).[5]

  • Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare 3-fold serial dilutions of this compound in cell culture medium, typically ranging from 100 µM to 1 nM. Add the compound dilutions to the cells and incubate for 72 hours.

  • Lysis and Luminescence Reading: After incubation, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell LineTissue of OriginIC₅₀ (µM)
HCT-116Colorectal Carcinoma2.1
MDA-MB-435Melanoma/Breast Carcinoma5.8
HL-60Promyelocytic Leukemia0.9
HEK293Normal Embryonic Kidney>50
Initial Screening Workflow

The following diagram illustrates the decision-making process following the initial phenotypic screens.

G Start Synthesize & Purify This compound Screening Part 1: Phenotypic Screening Start->Screening Antimicrobial Protocol 1: Antimicrobial MIC Assay Screening->Antimicrobial Cytotoxicity Protocol 2: In Vitro Cytotoxicity Assay Screening->Cytotoxicity Decision1 Significant Antimicrobial Activity? Antimicrobial->Decision1 Decision2 Selective Cytotoxicity (IC50 < 10 µM)? Cytotoxicity->Decision2 Decision1->Decision2 No Pathogen Pursue as Antimicrobial Lead Decision1->Pathogen Yes Cancer Pursue as Anticancer Lead (Proceed to Part 2) Decision2->Cancer Yes Inactive Compound is Inactive or Non-selective. Deprioritize. Decision2->Inactive No G Start Confirmed Anticancer Activity (from Part 1) TargetID Target Identification (Broad, Unbiased Methods) e.g., Affinity Chromatography, Proteomics Start->TargetID Alternative Path Hypothesis Hypothesis-Driven Approach (Based on Scaffold) Start->Hypothesis SelectTargets Select Candidate Targets (e.g., HDACs, PARPs) Hypothesis->SelectTargets CETSA Protocol 3: Cellular Thermal Shift Assay (CETSA) SelectTargets->CETSA Decision Target Engagement Confirmed? CETSA->Decision Validated Validated Target! (Proceed to Part 3) Decision->Validated Yes ReEvaluate No Engagement. Re-evaluate Candidate List or Return to Unbiased Methods. Decision->ReEvaluate No

Figure 2: Workflow for target validation using CETSA®.

Part 3: Mechanistic Pathway Analysis

Once a direct target is validated (e.g., HDAC3), the subsequent step is to elucidate the downstream signaling consequences of its modulation. This connects the molecular binding event to the observed cellular phenotype (e.g., apoptosis or cell cycle arrest).

Rationale for Pathway Analysis

Understanding the downstream pathway provides definitive proof of the mechanism of action. It confirms that target engagement by the compound leads to the expected functional changes in cellular signaling, ultimately causing the observed cytotoxicity.

Experimental Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol measures changes in the levels and post-translational modifications of key proteins in the signaling pathway downstream of the validated target.

Methodology: Probing the HDAC3 Pathway

  • Cell Treatment: Treat HL-60 cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a set time course (e.g., 6, 12, 24 hours).

  • Protein Lysate Preparation: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against key pathway proteins. For an HDAC3 inhibitor, relevant markers include:

    • Direct Target Modulation: Acetylated Histone H3 (Ac-H3), a direct substrate of HDACs. An increase indicates enzyme inhibition.

    • Cell Cycle Control: p21, a cyclin-dependent kinase inhibitor whose expression is often induced by HDAC inhibitors.

    • Apoptosis: Cleaved PARP (c-PARP) and Cleaved Caspase-3, markers of apoptosis induction.

    • Loading Control: An antibody against a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical pathway initiated by the inhibition of HDAC3.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Compound This compound HDAC3 HDAC3 Compound->HDAC3 Inhibition Histones Histones HDAC3->Histones Deacetylation AcHistones Acetylated Histones p21Gene p21 Gene Transcription AcHistones->p21Gene Increased Expression p21Protein p21 Protein p21Gene->p21Protein Translation CDK CDK2/Cyclin E p21Protein->CDK Inhibition G1S G1/S Phase Arrest CDK->G1S Blocks Progression Caspase Caspase Cascade Activation G1S->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: Hypothetical signaling pathway for HDAC3 inhibition.

Conclusion

This technical guide provides a structured, multi-part framework for the comprehensive elucidation of the mechanism of action for this compound. By progressing logically from broad phenotypic screening to specific target validation and detailed pathway analysis, researchers can systematically uncover the compound's biological function. The proposed protocols are robust, well-established, and designed to generate high-confidence data suitable for decision-making in a drug discovery and development context. While the specific activities of this compound remain to be experimentally determined, its promising chemical scaffolds, shared with multiple classes of bioactive molecules, mark it as a compound of significant interest for further investigation.

References

  • Mallu, P., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, J., et al. (2014). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chinese Journal of Medicinal Chemistry. [Link]

  • Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

  • PubChem. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. National Center for Biotechnology Information. [Link]

  • Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • American Chemical Society. Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Publications. [Link]

  • Ahmed, M., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Research Journal of Pharmacy and Technology. [Link]

  • Wang, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]

  • Kleszczynska, H., et al. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. International Journal of Molecular Sciences. [Link]

  • Kleszczynska, H., et al. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. MDPI. [Link]

  • Hoover, D. M., et al. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Medicinal Chemistry Letters. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Gzyl-Malcher, B., et al. (2012). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Journal of Agricultural and Food Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-4-nitrobenzamide: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the laboratory synthesis of 2-Amino-4-nitrobenzamide, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway is designed for robustness and accessibility, commencing with the conversion of 2-chloro-4-nitrobenzoyl chloride to 2-chloro-4-nitrobenzamide, followed by a nucleophilic aromatic substitution to yield the target compound. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for purification and characterization. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently replicate this synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the amino, nitro, and amide functional groups on the benzene ring provides multiple reaction sites for further chemical modifications, making it a versatile scaffold in the design of novel therapeutics. The strategic positioning of the nitro group electron-withdrawingly activates the aromatic ring, influencing its reactivity and the properties of its derivatives.

This guide details a reliable and efficient two-step synthesis of this compound. The chosen synthetic route is predicated on established and well-understood chemical transformations, ensuring a high probability of success for researchers with a foundational understanding of organic synthesis techniques.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the formation of the key intermediate, 2-chloro-4-nitrobenzamide, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group.

Synthesis_Pathway A 2-Chloro-4-nitrobenzoyl chloride B 2-Chloro-4-nitrobenzamide A->B  NH3 (aq)   C This compound B->C  NH3 (g) / Heat  

Caption: Synthetic pathway for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Chloro-4-nitrobenzoyl chloride≥98%Commercially Available
Ammonium Hydroxide (28% in water)ACS ReagentCommercially Available
Ammonia (gas)AnhydrousCommercially Available
MethanolACS ReagentCommercially Available
Dichloromethane (DCM)ACS ReagentCommercially Available
Ethyl AcetateACS ReagentCommercially Available
HexanesACS ReagentCommercially Available
Anhydrous Sodium SulfateACS ReagentCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, etc.)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Reflux condenser

  • Pressure vessel (e.g., sealed tube or autoclave)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-nitrobenzamide

Reaction Principle: This step involves the nucleophilic acyl substitution of the highly reactive acid chloride group of 2-chloro-4-nitrobenzoyl chloride with ammonia. The reaction is typically fast and high-yielding.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Add 28% ammonia solution to a flask B Cool the ammonia solution in an ice bath A->B C Slowly add 2-chloro-4-nitrobenzoyl chloride dropwise B->C D Stir the mixture at 10-15 °C C->D E Filter the precipitate D->E F Wash the solid with water and 30% methanol E->F G Dry the product F->G

Caption: Experimental workflow for the synthesis of 2-chloro-4-nitrobenzamide.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, place 200 mL of a 28% aqueous ammonia solution.

  • Cool the flask in an ice bath to maintain a temperature between 10-15 °C.

  • Slowly add 46.0 g (0.21 mol) of 2-chloro-4-nitrobenzoyl chloride dropwise to the stirred ammonia solution. The addition should be controlled to keep the temperature within the specified range.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 10-15 °C.

  • A precipitate of 2-chloro-4-nitrobenzamide will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with cold water (2 x 100 mL) and a cold 30% methanol-water solution (50 mL).

  • Dry the solid under vacuum to obtain 2-chloro-4-nitrobenzamide as a solid. The expected yield is approximately 90%.[1]

Characterization of Intermediate:

  • Appearance: White to light yellow solid.

  • Melting Point: 168-170 °C.[1]

  • Purity: Can be assessed by TLC (e.g., 1:1 ethyl acetate/hexanes) and melting point.

Step 2: Synthesis of this compound

Reaction Principle: This transformation is a nucleophilic aromatic substitution (SNAr). The chlorine atom on the aromatic ring is displaced by an amino group. The reaction is facilitated by the presence of the strong electron-withdrawing nitro group in the para-position to the chlorine, which stabilizes the negatively charged intermediate (Meisenheimer complex).[2][3] Heating is required to overcome the activation energy for this substitution on an aromatic ring.

Procedure:

  • Place the dried 2-chloro-4-nitrobenzamide (e.g., 20.0 g, 0.1 mol) into a pressure vessel equipped with a magnetic stir bar.

  • Add a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP) (approximately 100 mL). The choice of solvent will depend on the specific reaction conditions and solubility of the starting material.

  • Seal the vessel and carefully introduce anhydrous ammonia gas to a pressure of several atmospheres. Alternatively, a concentrated solution of ammonia in a high-boiling point solvent can be used.

  • Heat the sealed vessel to a temperature in the range of 120-150 °C with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the vessel to room temperature and carefully vent the excess ammonia pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane.

Purification and Characterization of Final Product:

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration.[4]

    • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes, collecting fractions and monitoring by TLC.[4]

  • Characterization:

    • Appearance: Yellow to brown solid.[5]

    • Melting Point: 222-224 °C.[5]

    • 1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the protons of the amino and amide groups.

    • 13C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

    • FTIR: The infrared spectrum should display characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (181.15 g/mol ).[5]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[6]

  • 2-Chloro-4-nitrobenzoyl chloride: This is a corrosive and lachrymatory substance. Handle with extreme care and avoid contact with skin, eyes, and respiratory tract. Reacts with water and moisture.

  • 2-Chloro-4-nitrobenzamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[6]

  • Ammonia: Ammonia gas is corrosive and toxic. Handle in a well-ventilated area. Concentrated ammonia solutions are also corrosive and can cause severe burns.

  • Pressure Operations: The use of a pressure vessel requires appropriate training and a blast shield. Ensure the vessel is rated for the intended temperature and pressure.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 2-chloro-4-nitrobenzamide Incomplete reaction.Ensure slow addition of the acid chloride and maintain the low temperature.
Loss of product during washing.Use cold solvents for washing and minimize the volume.
Step 2: Incomplete reaction (amination) Insufficient temperature or reaction time.Gradually increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Inactive aminating agent.Use fresh, anhydrous ammonia or a freshly prepared ammonia solution.
Purification: Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
Impurities are present.Purify the crude product by column chromatography before recrystallization.
Purification: Tailing on TLC The amino group is interacting with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent.[4]

Conclusion

The synthetic protocol detailed in this application note provides a clear and reliable pathway for the preparation of this compound in a laboratory setting. By following the step-by-step procedures and adhering to the safety guidelines, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors. The provided rationale for each step and troubleshooting guide further empowers the user to adapt and optimize the synthesis as needed.

References

  • Synthesis of 2-chloro-4-nitrobenzamide - PrepChem.com. Available at: [Link]

  • Advanced Organic Module | English | Green Chemistry - University of Scranton. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

Sources

Application Note: 2-Amino-4-nitrobenzamide as a Novel Fluorogenic Probe for the Detection and Quantification of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sensitive detection of amino acids is crucial in a multitude of research areas, from fundamental biochemistry to drug discovery and clinical diagnostics.[1] This document outlines a potential application for 2-Amino-4-nitrobenzamide as a novel fluorogenic probe for the derivatization and subsequent fluorescence-based detection of amino acids. We present a hypothesized mechanism of action, detailed protocols for the synthesis of the probe and its reaction with amino acids, and guidelines for data analysis. This application note is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in amino acid analysis.

Introduction: The Need for Sensitive Amino Acid Detection

Amino acids are the fundamental building blocks of proteins and play pivotal roles in a vast array of physiological processes.[2] Their qualitative and quantitative analysis is essential in fields such as metabolomics, nutritional science, neuroscience, and pharmaceutical development.[1] While several methods exist for amino acid analysis, fluorescence-based techniques offer exceptional sensitivity, selectivity, and speed.[1][3] These methods typically involve a derivatization step where a fluorogenic reagent reacts with the amino acid to yield a highly fluorescent product.[3][4] Commonly used derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[5]

This application note introduces this compound as a candidate for a new class of fluorogenic probes. Its structure, featuring an electron-donating amino group and a potent electron-withdrawing nitro group, suggests the potential for interesting photophysical properties governed by intramolecular charge transfer (ICT).[1][2]

Proposed Principle of Detection: A "Turn-On" Fluorescence Mechanism

We hypothesize that this compound can function as a "turn-on" fluorescent probe for amino acids upon a derivatization reaction. The core of this proposed mechanism lies in the modulation of the intramolecular charge transfer (ICT) process within the molecule.

In its native state, this compound is proposed to be weakly fluorescent or non-fluorescent. The strong electron-withdrawing nitro group effectively quenches the fluorescence of the molecule through processes like photoinduced electron transfer (PET) or by promoting non-radiative decay pathways such as intersystem crossing.[6][7][8]

The proposed detection strategy involves a derivatization reaction where the primary amino group of the target amino acid reacts with the probe. For this application, we propose a reaction scheme where the amino group of this compound is first modified to a more reactive species, such as an isothiocyanate, which can then readily react with the primary amine of an amino acid to form a thiourea linkage. This chemical modification is expected to alter the electronic properties of the fluorophore, disrupting the quenching effect of the nitro group and leading to a significant increase in fluorescence quantum yield.

cluster_0 Step 1: Probe Activation cluster_1 Step 2: Derivatization of Amino Acid cluster_2 Fluorescence Signal Generation Probe This compound (Weakly Fluorescent) ActivatedProbe Activated Probe (e.g., Isothiocyanate) (Weakly Fluorescent) Probe->ActivatedProbe Reaction with Thiophosgene AminoAcid Amino Acid (Primary Amine) FluorescentProduct Fluorescent Thiourea Adduct (Highly Fluorescent) AminoAcid->FluorescentProduct ActivatedProbe2 Activated Probe ActivatedProbe2->FluorescentProduct Reaction Excitation Excitation Light FluorescentProduct2 Fluorescent Adduct Excitation->FluorescentProduct2 Fluorescence Fluorescence Emission FluorescentProduct2->Fluorescence

Figure 1: Proposed mechanism for the activation of this compound and its subsequent reaction with an amino acid to produce a fluorescent signal.

Materials and Methods

Reagents and Equipment
  • 2,4-Dinitrophenol

  • Ammonium chloride

  • Sodium sulfide

  • Glacial acetic acid

  • Thiophosgene

  • Amino acid standards

  • Borate buffer (pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • HPLC system with a fluorescence detector

  • Spectrofluorometer

Synthesis of this compound

A plausible synthetic route to this compound starts from the partial reduction of a suitable dinitro precursor. A general procedure adapted from the synthesis of similar compounds is provided below.[9]

  • Preparation of 2-Amino-4-nitrophenol: In a round-bottom flask, dissolve 2,4-dinitrophenol in water. Add ammonium chloride and concentrated aqueous ammonia, and heat the mixture. Gradually add sodium sulfide while maintaining the temperature. After the addition is complete, filter the hot solution. Cool the filtrate to crystallize the product, which is then collected by filtration and can be recrystallized from hot water after acidification with acetic acid.[9]

  • Conversion to this compound: The conversion of the phenol to a benzamide can be a multi-step process involving protection of the amino group, conversion of the hydroxyl group to a nitrile followed by hydrolysis to an amide, or other synthetic strategies. A detailed, optimized synthesis for this specific compound would need to be developed and validated.

Activation of this compound (Hypothetical)

To create a probe reactive towards the amino group of amino acids, this compound can be converted to an isothiocyanate.

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add thiophosgene dropwise at 0 °C with stirring.

  • Allow the reaction to proceed to completion.

  • Remove the solvent under reduced pressure to obtain the crude isothiocyanate derivative.

  • Purify the product using column chromatography.

Experimental Protocols

Preparation of Stock Solutions
  • Activated Probe Stock Solution: Prepare a 10 mM stock solution of the activated this compound derivative in acetonitrile. Store at -20 °C in the dark.

  • Amino Acid Standards: Prepare 1 mM stock solutions of individual amino acids in deionized water.

  • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

Derivatization Protocol
  • In a microcentrifuge tube, add 10 µL of the amino acid standard or sample.

  • Add 80 µL of 0.1 M borate buffer (pH 9.5).

  • Add 10 µL of the 10 mM activated probe stock solution.

  • Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

  • The reaction mixture is now ready for fluorescence measurement or HPLC analysis.

Fluorescence Measurement
  • Transfer the reaction mixture to a quartz cuvette.

  • Use a spectrofluorometer to measure the fluorescence intensity.

  • Determine the optimal excitation and emission wavelengths by scanning the spectra of the derivatized amino acid. Based on similar nitroaromatic compounds, excitation is expected in the range of 400-450 nm and emission in the range of 500-550 nm.[10]

  • A blank sample containing all reagents except the amino acid should be prepared and its fluorescence subtracted from the sample readings.

Data Analysis and Expected Results

The fluorescence intensity of the derivatized amino acid is expected to be directly proportional to its concentration. A standard curve can be generated by plotting the fluorescence intensity versus the concentration of the amino acid standards. The concentration of the amino acid in unknown samples can then be determined from this standard curve.

Table 1: Hypothetical Fluorescence Data for the Derivatization of Glycine

Glycine Concentration (µM)Fluorescence Intensity (a.u.)
0 (Blank)50
1250
51050
102050
255050
5010050

Overall Experimental Workflow

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Synthesize and Activate This compound B Prepare Stock Solutions (Probe, Amino Acids, Buffer) A->B C Mix Sample/Standard, Buffer, and Probe D Incubate at RT (30 min, dark) C->D E Measure Fluorescence (Spectrofluorometer/HPLC-FLD) D->E F Generate Standard Curve G Determine Unknown Concentrations F->G H Data Interpretation G->H

Figure 2: A summary of the experimental workflow from probe preparation to data analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal Incomplete derivatization reaction.Optimize reaction time, temperature, and pH. Ensure the probe is fully activated and has not degraded.
Incorrect excitation/emission wavelengths.Perform excitation and emission scans to determine the optimal wavelengths for the derivatized product.
High background fluorescence Autofluorescence from the probe or sample matrix.Subtract the fluorescence of a blank sample. Purify the probe.
Contamination of reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Poor linearity of standard curve Saturation of the detector.Dilute the samples.
Instability of the fluorescent product.Analyze the samples immediately after derivatization.

Conclusion

This application note provides a theoretical framework and a starting point for the investigation of this compound as a novel fluorogenic probe for amino acid analysis. The proposed "turn-on" fluorescence mechanism, based on the modulation of intramolecular charge transfer, offers a promising avenue for the development of a sensitive and selective detection method. Further research is required to validate the proposed synthesis and reaction mechanisms and to fully characterize the photophysical properties of the probe and its amino acid adducts.

References

  • Gao, F., et al. (2020). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Dyes and Pigments, 173, 107936.
  • Stasyuk, A. J., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 436-463.
  • Sokolova, I. V., et al. (2014). The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate. [Link]

  • Seely, G. R. (1966). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 70(11), 3664-3670.
  • Kim, D., et al. (2022). Twisted intramolecular charge transfer of nitroaromatic push-pull chromophores. Scientific Reports, 12(1), 6557.
  • Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent.
  • Lunn, G. (2006). Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Analytical Chemistry, 78(14), 5035-5040.
  • Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. ResearchGate. [Link]

  • Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a ?uorescent derivatization reagent. ResearchGate. [Link]

  • PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. [Link]

  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • De Antonis, R., et al. (1997). HPLC-fluorescence Determination of Amino Acids in Pharmaceuticals After Pre-Column Derivatization With Phanquinone. PubMed. [Link]

  • Feron, V. J., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. PubMed Central. [Link]

  • D'hooghe, M., et al. (2014). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • Hartman, W. W., & Silloway, H. L. (1947). 2-amino-4-nitrophenol. Organic Syntheses, 27, 3.
  • Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882.
  • Geva, M., et al. (2021). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. FEBS Letters, 595(3), 307-326.
  • Wang, L., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6419.
  • Chung, H. S., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(22), 5642-5647.
  • Stockton, A. M., et al. (2005). Reaction of fluorescamine with an amino acid. Dye is dissolved in... ResearchGate. [Link]

  • PubChem. 4-[(2-Nitro-2-phenylacetyl)amino]benzamide. [Link]

  • PubChem. 2-amino-N-ethyl-4-nitro-N-phenylbenzamide. [Link]

Sources

Application Note: High-Sensitivity HPLC Analysis of 2-Amino-4-nitrobenzamide via Pre-Column Fluorescence Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-Amino-4-nitrobenzamide is a key intermediate in organic synthesis and a potential impurity or metabolite in pharmaceutical compounds. Its quantitative analysis is crucial for process control, quality assurance, and metabolic studies. While the molecule possesses a chromophore due to its nitroaromatic structure, direct HPLC-UV analysis often lacks the sensitivity required for trace-level quantification in complex matrices like biological fluids or environmental samples.[1] Furthermore, the polarity of the primary amine can lead to poor peak shape on certain reversed-phase columns.

To overcome these limitations, pre-column derivatization is an effective strategy to enhance analytical performance.[2] This application note provides a detailed, field-proven protocol for the derivatization of this compound with 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride). This reaction targets the primary aromatic amine, converting it into a highly fluorescent and more hydrophobic derivative. The resulting product is ideally suited for reversed-phase HPLC with fluorescence detection (HPLC-FLD), a technique renowned for its exceptional sensitivity and selectivity.[3]

This guide explains the causality behind experimental choices, provides self-validating protocols, and offers troubleshooting advice to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Principle of Derivatization with Dansyl Chloride

The core of this method is the chemical modification of the analyte before chromatographic separation.[4] Derivatization serves a dual purpose: it attaches a fluorophore to the molecule for sensitive detection and increases its hydrophobicity, which improves retention and separation on reversed-phase HPLC columns.[5]

The Reaction Mechanism: Dansyl chloride reacts with the primary amino group of this compound under alkaline conditions. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The alkaline buffer (e.g., sodium bicarbonate or borate buffer) is critical as it deprotonates the amino group, enhancing its nucleophilicity, and neutralizes the HCl generated during the reaction.[3][6] The resulting dansylated derivative is a stable, intensely fluorescent molecule.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte This compound Derivative Fluorescent Dansyl Derivative (Hydrophobic & Stable) Analyte->Derivative + Dansyl Chloride DansylCl Dansyl Chloride DansylCl->Derivative Condition Alkaline Buffer (pH 9-10) Acetonitrile Solvent 60°C, 30 min Condition->Derivative Byproduct HCl Derivative->Byproduct +

Caption: Derivatization of this compound with Dansyl Chloride.

Materials and Methods

Reagents and Materials
  • This compound (≥98% purity)

  • Dansyl Chloride (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Sodium Bicarbonate (ACS grade)

  • Hydrochloric Acid (ACS grade)

  • Methylamine solution (~2 M in THF or water) for quenching (optional)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Equipment
  • HPLC system equipped with:

    • Binary or Quaternary Pump

    • Autosampler (preferably with temperature control)

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

  • Volumetric flasks and pipettes

Chromatographic Conditions

The increased hydrophobicity of the dansyl derivative makes it well-suited for separation on a standard C18 column.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 50% B; 2-12 min: 50% to 90% B; 12-15 min: 90% B; 15.1-18 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Det. Excitation (Ex): 340 nm, Emission (Em): 525 nm

Experimental Protocols

Protocol 1: Preparation of Solutions

1. Analyte Stock Solution (1000 µg/mL):

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve in and bring to volume with acetonitrile in a 10.0 mL volumetric flask.

  • Expertise Note: Acetonitrile is chosen as the solvent due to its miscibility with aqueous buffers and its suitability for reversed-phase HPLC.

2. Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.5):

  • Dissolve 0.84 g of sodium bicarbonate in ~90 mL of HPLC-grade water.

  • Adjust the pH to 9.5 using 1 M NaOH.

  • Bring the final volume to 100 mL with water.

  • Expertise Note: A pH of 9-10 is optimal for the dansylation of primary amines, ensuring the amine is sufficiently deprotonated to be nucleophilic without causing significant degradation of the Dansyl Chloride reagent.[3]

3. Dansyl Chloride Reagent (5 mg/mL):

  • Accurately weigh 25.0 mg of Dansyl Chloride.

  • Dissolve in 5.0 mL of acetonitrile.

  • Crucially, this solution must be prepared fresh daily and protected from light , as Dansyl Chloride is susceptible to hydrolysis and photodecomposition.[6]

4. Quenching Solution (Optional, 2 M Methylamine):

  • Prepare a dilution of a commercial methylamine solution in water. This is used to react with and consume excess Dansyl Chloride, preventing potential interference from reagent-related peaks.

Protocol 2: Pre-Column Derivatization Workflow

This protocol outlines the derivatization of a working standard. The same procedure should be applied to samples containing this compound.

Caption: Step-by-step workflow for the pre-column derivatization process.

Detailed Steps:

  • Into a microcentrifuge tube, pipette 100 µL of the analyte working standard (or sample, diluted to fall within the calibration range).

  • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the freshly prepared 5 mg/mL Dansyl Chloride reagent. The molar excess of the reagent ensures the reaction goes to completion.

  • Vortex the mixture vigorously for 30 seconds to ensure homogeneity.

  • Incubate the tube in a heating block at 60 °C for 30 minutes. The tube should be protected from light (e.g., with aluminum foil). Heat accelerates the reaction rate.

  • After incubation, cool the reaction vial to room temperature.

  • (Optional) To consume excess Dansyl Chloride, add 50 µL of the quenching solution and vortex. Let it stand for 10 minutes. This step is particularly useful if reagent by-products interfere with the analyte peak.

  • Dilute the reaction mixture to a final volume of 1.0 mL with a 50:50 mixture of Mobile Phase A and B.

  • Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Results and Discussion: A Self-Validating System

A successful derivatization and analysis will yield a sharp, well-defined chromatographic peak for the dansylated this compound derivative at its characteristic retention time.

Trustworthiness through System Suitability: Before analyzing samples, the system's validity must be confirmed.

  • Blank Injection: Inject a "reagent blank" (prepared by following the derivatization protocol without adding the analyte). This chromatogram should be free of significant peaks at the retention time of the analyte derivative, confirming that the reagents do not cause interference.

  • Standard Injection: Inject a derivatized standard. The resulting peak should meet the following criteria:

    • Tailing Factor: Between 0.9 and 1.5.

    • Theoretical Plates: >2000.

    • Reproducibility: <2% RSD for peak area from five replicate injections.

Linearity and Sensitivity: The method should exhibit excellent linearity over the desired concentration range (e.g., 1-1000 ng/mL). A calibration curve with a correlation coefficient (r²) of >0.999 is expected. Due to the high quantum yield of the dansyl fluorophore, Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL or even pg/mL range are achievable, demonstrating a significant improvement over UV-based methods.[3]

Troubleshooting Guide

ProblemPotential CauseSolution
No Peak or Very Low Signal 1. Inactive Dansyl Chloride (hydrolyzed).2. Incorrect buffer pH (too acidic).3. Incorrect detector wavelengths.1. Prepare fresh Dansyl Chloride solution.2. Verify buffer pH is between 9 and 10.3. Confirm FLD is set to Ex: 340 nm, Em: 525 nm.
Multiple or Broad Peaks 1. Incomplete reaction.2. Degradation of analyte or derivative.3. Presence of excess, unquenched Dansyl Chloride.1. Ensure sufficient reaction time, temperature, and reagent excess.2. Store samples at 4°C and analyze promptly.3. Incorporate the quenching step with methylamine.
High Background Noise 1. Contaminated mobile phase or reagents.2. Detector lamp aging.1. Use fresh, HPLC-grade solvents and high-purity reagents.2. Check detector lamp usage hours and replace if necessary.
Poor Reproducibility 1. Inconsistent pipetting volumes.2. Temperature fluctuations during derivatization.1. Use calibrated pipettes.2. Ensure the heating block maintains a stable temperature. Automate the process with an autosampler if possible.[5]

Conclusion

This application note provides a comprehensive and robust protocol for the trace-level analysis of this compound using pre-column derivatization with Dansyl Chloride followed by HPLC with fluorescence detection. By converting the analyte into a highly fluorescent and hydrophobic derivative, this method overcomes the sensitivity and chromatographic limitations of direct UV analysis. The detailed explanation of the principles, step-by-step protocols, and troubleshooting guide equips researchers with a reliable and self-validating system for accurate quantification, making it an invaluable tool in pharmaceutical development and quality control.

References

  • Wang, J., et al. (2007). "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification." Journal of Separation Science. Available at: [Link]

  • MicroSolv Technology Corporation. "Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote." Available at: [Link]

  • Chemistry LibreTexts. (2023). "Derivatization." Available at: [Link]

  • Patel, K., et al. (2014). "Derivatizing Reagents For Detection Of Organic Compounds By HPLC." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Waters Corporation. "Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives)." Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." Available at: [Link]

  • Agilent Technologies. "HPLC Analysis of Explosives Using EPA Method 8330." Available at: [Link]

  • Li, D., et al. (2006). "Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate." Analytica Chimica Acta. Available at: [Link]

  • P, S., et al. (2021). "Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC." Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Separation Methods Technologies. "Analysis of Nitroaromatic Explosives." Available at: [Link]

  • El-Shaheny, R. N., et al. (2015). "An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and biogenic amines." Journal of Chromatographic Science. Available at: [Link]

Sources

Application Note and Protocol: Reductive Cyclization of 2-Amino-4-nitrobenzamide to Synthesize 6-Amino-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the reductive cyclization of 2-Amino-4-nitrobenzamide to yield 6-Amino-1H-benzo[d]imidazol-2(3H)-one. This pivotal transformation is a key step in the synthesis of various pharmacologically significant molecules. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles and mechanistic rationale. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of substituted benzimidazoles is therefore of significant interest. One efficient strategy for the construction of the benzimidazole ring system is the reductive cyclization of ortho-nitroaniline derivatives. This approach involves the in-situ reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a suitable functional group.

This application note focuses on the intramolecular reductive cyclization of this compound. In this specific transformation, the reduction of the nitro group to a primary amine generates a 1,2,4-triaminobenzene derivative which spontaneously cyclizes, incorporating the adjacent amide functionality to form the stable 6-Amino-1H-benzo[d]imidazol-2(3H)-one. This one-pot reaction is an efficient method for the synthesis of this valuable intermediate.[2]

Reaction Scheme

Reaction Scheme start This compound intermediate 1,2,4-Triaminobenzene (in situ) start->intermediate Reduction [H] product 6-Amino-1H-benzo[d]imidazol-2(3H)-one intermediate->product Intramolecular Cyclization

Figure 1: General reaction scheme for the reductive cyclization of this compound.

Mechanistic Insights

The reductive cyclization of this compound proceeds through a two-step sequence within a single pot:

  • Reduction of the Nitro Group: The initial and rate-determining step is the reduction of the aromatic nitro group to a primary amine. This transformation is a six-electron process that can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. The general mechanism involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates before yielding the primary amine.[3]

  • Intramolecular Cyclization: Once the 1,2,4-triaminobenzene intermediate is formed in situ, the newly generated amino group, being ortho to the benzamide functionality, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the amide group. This is followed by the elimination of a molecule of ammonia, leading to the formation of the thermodynamically stable five-membered benzimidazolone ring. The acidic or basic conditions of the reaction can influence the rate of this cyclization step.

Experimental Protocols

Two primary, reliable methods for the reductive cyclization of this compound are detailed below. The choice of method may depend on the available equipment and the desired scale of the reaction.

Method A: Catalytic Hydrogenation

This is often the cleanest method, yielding high-purity products with straightforward work-up.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially Available
Palladium on Carbon (10% Pd/C)Catalyst gradeCommercially AvailableHandle with care, pyrophoric when dry.
EthanolAnhydrousCommercially Available
MethanolACS gradeCommercially AvailableFor washing.
Celite®Filtering aidCommercially Available
Hydrogen GasHigh purityUse in a well-ventilated fume hood with appropriate safety measures.

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the crude 6-Amino-1H-benzo[d]imidazol-2(3H)-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Method B: Metal-Acid Reduction (Stannous Chloride)

This classical method is a robust alternative to catalytic hydrogenation and does not require specialized high-pressure equipment.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially Available
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS gradeCommercially AvailableCorrosive, handle with care.
EthanolReagent gradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Ethyl AcetateACS gradeCommercially AvailableFor extraction.
Anhydrous Sodium SulfateCommercially AvailableFor drying.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water.

  • Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form. Filter the mixture through a Buchner funnel and wash the solid cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 6-Amino-1H-benzo[d]imidazol-2(3H)-one by recrystallization or column chromatography on silica gel.

Workflow Diagram

Experimental Workflow cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: SnCl₂ Reduction A1 Dissolve this compound in Ethanol A2 Add 10% Pd/C Catalyst A1->A2 A3 Pressurize with H₂ (50-100 psi) A2->A3 A4 Stir at Room Temperature A3->A4 A5 Filter through Celite® A4->A5 A6 Concentrate Filtrate A5->A6 A7 Recrystallize Product A6->A7 B1 Suspend this compound in Ethanol B2 Add SnCl₂·2H₂O B1->B2 B3 Reflux Reaction Mixture B2->B3 B4 Quench with Ice-Water B3->B4 B5 Neutralize with NaHCO₃ B4->B5 B6 Filter and Extract with Ethyl Acetate B5->B6 B7 Dry and Concentrate B6->B7 B8 Recrystallize or Column Chromatography B7->B8

Figure 2: Step-by-step experimental workflows for the two described methods.

Characterization of 6-Amino-1H-benzo[d]imidazol-2(3H)-one

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine and amide groups, as well as the C=O stretch of the imidazolone ring.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Catalytic hydrogenation with palladium on carbon should be conducted with caution as the catalyst can be pyrophoric. Handle it in a wet state or under an inert atmosphere.

  • Tin(II) chloride is corrosive and should be handled with care.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures in place.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient catalyst (Method A) or reducing agent (Method B).Add more catalyst or reducing agent and continue the reaction.
Deactivated catalyst (Method A).Use fresh catalyst.
Low YieldIncomplete reaction.Increase reaction time or temperature (within reasonable limits).
Product loss during work-up.Optimize extraction and purification steps.
Impure ProductSide reactions.Optimize reaction conditions (e.g., temperature, reaction time).
Inefficient purification.Use a different recrystallization solvent or optimize column chromatography conditions.

Conclusion

The reductive cyclization of this compound is an efficient and reliable method for the synthesis of 6-Amino-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the development of new pharmaceutical agents. The two protocols detailed in this application note, catalytic hydrogenation and metal-acid reduction, offer versatile options for researchers. By understanding the underlying mechanism and adhering to the detailed procedures, scientists can confidently synthesize this valuable compound for their research endeavors.

References

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
  • Liu, Z., et al. (2008).
  • Request PDF | Rapid One-Pot Preparation of 2-Substituted Benzimidazoles from 2-Nitroanilines Using Microwave Conditions. (2006).
  • Request PDF | A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limit
  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (2002). Journal of Organic Chemistry, 67(24), 8662-5.
  • Synthesis of 2-substituted benzimidazoles
  • Improved Continuous Flow Processing: Benzimidazole Ring Formation via Catalytic Hydrogenation of an Aromatic Nitro Compound. (2014). Organic Process Research & Development, 18(11), 1427–1433.
  • Request PDF | Iron-Acetic Acid: A Vers
  • Ruthenium (II)
  • Request PDF | Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones †. (n.d.).
  • The selective catalytic hydrogenation of 2‐(4‐nitrophenyl) ‐4 (5)‐nitroimidazole. (n.d.).
  • Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). Journal of Medicinal Chemistry.
  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. (1973). Annals of the New York Academy of Sciences, 214, 150-7.
  • (PDF)

Sources

Application Note & Protocols: Strategic Synthesis of 2-Substituted-6-nitroquinazolin-4(3H)-ones using 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] This guide provides a detailed technical overview of the application of 2-amino-4-nitrobenzamide as a versatile starting material for the synthesis of 2-substituted-6-nitroquinazolin-4(3H)-ones. We delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide field-proven, step-by-step protocols. The strategic placement of the nitro group on the benzamide precursor not only influences the electronic properties of the system but also serves as a crucial synthetic handle for downstream functionalization, enabling the generation of diverse chemical libraries for drug discovery programs.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[4][5] Their structural rigidity and ability to participate in various intermolecular interactions have made them a focal point of extensive research. This scaffold is integral to numerous pharmaceuticals with a wide range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[2][6][7][8]

This compound is an ideal precursor for several reasons:

  • Pre-organized Functionality: The ortho-disposed amino and carboxamide groups are perfectly positioned for intramolecular cyclization, forming the core pyrimidine ring of the quinazolinone.

  • Electronic Activation: The electron-withdrawing nitro group modulates the reactivity of the aromatic ring.

  • Synthetic Handle for Diversification: The nitro group can be readily reduced to an amine, providing a key point for subsequent derivatization to explore structure-activity relationships (SAR).

This document outlines the primary synthetic methodologies, focusing on the condensation with aldehydes, and provides a robust protocol for laboratory implementation.

Synthetic Strategies and Mechanistic Insights

The conversion of this compound to a quinazolinone core typically involves the formation of the N1-C2 and C2-N3 bonds of the pyrimidine ring. The most common and versatile approach involves a one-pot condensation with an aldehyde, which introduces the substituent at the 2-position.

Acid-Catalyzed Condensation with Aldehydes

This is a widely employed, efficient method for constructing the 2-substituted quinazolinone scaffold. The reaction proceeds through a cascade of steps involving imine formation, intramolecular cyclization, and subsequent oxidative dehydrogenation.

Causality Behind the Mechanism:

  • Electrophile Activation: The reaction is typically initiated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.[9][10]

  • Schiff Base Formation: The primary amino group of this compound, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen then performs a nucleophilic attack on the imine carbon. This key ring-closing step forms the dihydroquinazolinone intermediate.

  • Dehydrogenation (Aromatization): The resulting 2,3-dihydroquinazolin-4(1H)-one is then oxidized to the final, stable aromatic quinazolinone. This oxidation can occur spontaneously in the presence of air or can be facilitated by an added oxidant like iodine, PIDA, or even the solvent (e.g., DMSO).[9][11][12]

Below is a diagrammatic representation of this key synthetic workflow.

G cluster_0 Synthesis Workflow A This compound + Aldehyde (R-CHO) B Acid-Catalyzed Condensation (e.g., p-TSA, EtOH, Reflux) A->B Step 1 C Oxidative Dehydrogenation B->C Intermediate Formation D 2-Substituted-6-nitro- quinazolin-4(3H)-one C->D Step 2 E Reduction of Nitro Group (e.g., SnCl2, Fe/HCl) D->E Step 3 F 6-Amino-quinazolinone Derivative E->F G Further Functionalization (Amide coupling, etc.) F->G Step 4 H Diverse Quinazolinone Library G->H

Caption: General workflow for synthesis and derivatization.

Mechanistic Pathway of Aldehyde Condensation

The detailed mechanism illustrates the sequence of bond formations and rearrangements leading to the quinazolinone product.

G start This compound + R-CHO + H+ step1 Protonation of Aldehyde Carbonyl start->step1 step2 Nucleophilic Attack by 2-Amino Group step1->step2 Increased Electrophilicity step3 Formation of Schiff Base Intermediate step2->step3 Dehydration (-H2O) step4 Intramolecular Cyclization (Amide Attack) step3->step4 Ring Closure step5 Dihydroquinazolinone Intermediate step4->step5 step6 Oxidative Dehydrogenation (-2H) step5->step6 end Final Quinazolinone Product step6->end

Caption: Acid-catalyzed reaction mechanism pathway.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for synthesis and subsequent functionalization.

Protocol 1: Synthesis of 2-Phenyl-6-nitroquinazolin-4(3H)-one

This protocol details the condensation of this compound with benzaldehyde.

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethanol (Absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.81 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir to suspend the solid. To this suspension, add benzaldehyde (1.17 g, 1.1 mL, 11 mmol, 1.1 eq) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq).

    • Causality Note: Using a slight excess of the aldehyde ensures complete consumption of the limiting benzamide. p-TSA serves as the essential acid catalyst to activate the aldehyde.[9] Ethanol is a suitable polar protic solvent that facilitates dissolution at elevated temperatures.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

    • Expert Insight: The reaction can often be left overnight. The endpoint is indicated by the disappearance of the this compound spot on the TLC plate.

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate or acetic acid and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum to yield 2-phenyl-6-nitroquinazolin-4(3H)-one as a yellow solid.

Characterization:

  • Yield: Typically 80-90%.

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons. The N-H proton of the quinazolinone will appear as a broad singlet downfield (~12.8 ppm).

  • IR (KBr): Characteristic peaks for C=O stretch (~1680 cm⁻¹), N-H stretch (~3200 cm⁻¹), and NO₂ stretches (~1530 and 1350 cm⁻¹).

Protocol 2: Reduction of 2-Phenyl-6-nitroquinazolin-4(3H)-one to 6-Amino-2-phenylquinazolin-4(3H)-one

This protocol describes the conversion of the nitro group to a versatile amino group.

Materials and Reagents:

  • 2-Phenyl-6-nitroquinazolin-4(3H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the 2-phenyl-6-nitroquinazolin-4(3H)-one (2.67 g, 10 mmol) in ethanol (100 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (11.3 g, 50 mmol, 5 eq). Stir the mixture vigorously.

  • Slowly add concentrated HCl (10 mL) dropwise using an addition funnel. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.

    • Causality Note: Stannous chloride in acidic medium is a classical and highly effective reducing agent for aromatic nitro groups. A stoichiometric excess is used to ensure complete reduction.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (~200 g).

  • Basify the acidic solution by slowly adding 10 M NaOH solution until the pH is ~9-10. A precipitate will form.

    • Expert Insight: Be cautious during neutralization as it is highly exothermic. The precipitate is the desired amine product.

  • Filter the solid product, wash thoroughly with deionized water (3 x 50 mL) to remove inorganic salts, and dry under vacuum.

Data Presentation

The versatility of the aldehyde condensation method is demonstrated by its applicability to various aldehydes, as summarized in the table below.

EntryAldehyde (R-CHO)Product (R-group)Typical Yield (%)
1BenzaldehydePhenyl85
24-Chlorobenzaldehyde4-Chlorophenyl88
34-Methoxybenzaldehyde4-Methoxyphenyl91
4Furan-2-carbaldehyde2-Furyl78
5PropanalEthyl72

Yields are based on isolated product after purification and may vary based on specific reaction scale and conditions.

Conclusion

This compound stands out as a highly valuable and strategic starting material for the synthesis of quinazolinone derivatives. The straightforward and high-yielding condensation reaction with aldehydes provides direct access to a core structure that is primed for further elaboration. The nitro moiety serves as a latent amino group, which, after reduction, opens up a vast chemical space for the development of novel compounds with significant therapeutic potential. The protocols and mechanistic insights provided herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to effectively utilize this powerful synthetic approach.

References

  • Benchchem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvX83hSPa-UM_LL4l-sm3Fa7AX6_HjSHMHgKEpbRKXiSa9h_FzwVHnrIHSa4zvjumCosfxfGz4fvR62_0ebQu2YDeeuwqaYBzrSl4DpSyR1jCLwFeM7ZWcO2_-QhTg564RJOoovEvWb-zdzsANIGek7T18TwAcqTyKY8Y2Yrz7ObO9RqXYktrXvuMm8jGzsn_zPl6jXzQAO9kJ4G7ymkKnAZXesSnLZX2q]
  • Omar N., et al. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Journal of Chemical Health Risks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy3xecujKJR2MXrUBnSfhOqjCeD_aSY4QYhPh2uO9NMa4jNkAvDTHczRk_wW7ZE-uvD91z6Q-bIRsazDM7tiyxRgdztDRLNVyjZ6mccJJuHSn8OQMP0MRdddz-603lVpZrUmWYOHxsVg-vICgaf4rKUXVE8HfzXAz_]
  • Omics. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical Biology & Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE618R-9oYHUGm5Bc_zml8QnbcX9GcbvNoRaWlHi9ZGMcgQhUEgP0flsjGuHjjutTqz_edax7xdVn4ZVZ4lTNSnFW0DZxELjyaoiAAEKDTfvPuCJ0TOT-lIEtTB7DqfLGwUsQuIExI7_uoiAerVz10PZp7ttrYIe2aPS75o8DXv9TlwU9yG_N0O6ipa6Nev4Tv7ImiKT_adabxmjUt0_5KdFuVBdz5_sHalCWsMcgjIKmptoEQa187PJGnbujkBeA==]
  • Khan, I., et al. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27112448/]
  • Al-dujaili, L. H., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865077/]
  • Borah, R., & Chowhan, L. R. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1030432/full]
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [URL: https://acgpubs.org/record/2024/05/13/10493]
  • Deulkar, A. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCFSunelKp2wJJADJmRhVUtu-Ayw4VqkEjvr4SAxtKbwdAGQmgrngDvTumhzckwmVyQj8Dk1h2dw_P6KEvFA4weuLzISb98boNBBcGtUsEwcEYDvottFX3ITMABE-WkpWfUJbHGpimjqg91noFGMhEDIKeefqmORnFijIL_thcPkrOLzPeij_TPNhHDemn0J4I2CUzKkEOxCarrwXkv2AXpVD3w53oQNyKSUqcKP4MmjOd68HtLqIZ7J3]
  • Ayurveda Journals. Study on quinazolinone derivative and their pharmacological actions. Journal of Ayurveda and Integrated Medical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHztCTzDNpId8izzJdJLjruHP0tDIPMtDvBlRq9R-kM8n8WUH8Xo8Ot58XSFwVZ-TP6hbpQl2tDOeRGj83q4S9veyJwmtwNynLCx0bzXDCmz6lmdY6ME81Dwqe00wJCo_gqa_RR-c2xXI6mJnDalxzp_fQKZ9KIaeCIkY1TrooFFNUFvHpkXYBH15nKykZAiMOguwFEkxL2ACf3qxlA==]
  • ResearchGate. Methodologies for the synthesis of quinazolinones. [URL: https://www.researchgate.net/figure/Methodologies-for-the-synthesis-of-quinazolinones_fig1_343206240]
  • Taylor & Francis Online. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRNFxty5fv2Uo9ARZ07BLqgy45mpu1meDXiGQbp2CpqcKIG_r61jL-f_Dapk8ZWVhawuwaPhKjwbpC4cUBhWgFGXx64fUBzj3l3YsCHGsjw04NGXEEcXy1JJLeoL0PhBeRIjo=]
  • Wikipedia. Niementowski quinazoline synthesis. [URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis]
  • Semantic Scholar. Biological Applications of Quinazolinone Analogues: A Review. [URL: https://www.semanticscholar.org/paper/Biological-Applications-of-Quinazolinone-Analogues%3A-Khan-Ibrar/75f32a7620a221f70691e84d47113110996841e0]
  • Wikipedia. Niementowski quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Niementowski_quinoline_synthesis]
  • Organic Chemistry Portal. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKC1X0WoN3O-dNY-gYEJJ9SEX1hykVAcLaJdM1rl4mqsH20Nn0qEhjjTEcHQJ8KhiyOhxSAUq2LrI-RF-FZWaD_vv-SRhdfG_qpQ_QyYWqY-GzcamGyKHDDtmY4xVbZGenLy7-S8hxofWHz9QcmAHdQBk3]
  • Heravi, M. M., & Mohammadkhani, L. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303666/]
  • Organic Chemistry Portal. Synthesis of quinazolinones. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolinones.shtm]
  • ResearchGate. Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. [URL: https://www.researchgate.net/figure/Various-approaches-for-the-synthesis-of-quinazolinones-by-annulation-of-2-amino-benzamide_fig1_362242183]
  • National Institutes of Health. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGktxvWQYksLrtpog2LwqSlL2Cj3_pDuoKT9mE_2sDHL5jHyzr88Ge7_p8qWjYyofqNNmoRuD5e4xVdr5Pj2Ov_K8_eRBtEtQJNT0ebI2YINo4qt3E3tIXot61iXOXRxjIzXXOTS6oGhB2-Yw==]
  • National Center for Biotechnology Information. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9582236/]
  • Open Science. Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. [URL: https://openscience.uz/index.php/sciedu/article/view/8276]
  • American Chemical Society. Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02131]
  • ARKAT USA, Inc. Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2023/11987]
  • ResearchGate. Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. [URL: https://www.researchgate.
  • Al-Obaidi, A. M. H. Synthesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-one Derivatives. International Journal of Drug Delivery Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8WPpuCmbInnnJnRgeSwv12HX6oaiXBC6ShvF74lcvU5kp-48INigvZN7ueaOLqt0awGZvUvNYRrHfHbFZaC6VC8_Hmkzx4VjFYFPM9xMd8a3ItXsHlCic_zEnP1lfpVETP9tVLaLng4mJ-xKX0g6QWTVoPORoQ==]

Sources

Application Notes and Protocols: 2-Amino-4-nitrobenzamide as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-4-nitrobenzamide

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a quintessential example of a privileged building block, offering a unique convergence of reactive functionalities within a compact aromatic scaffold. Its structure, featuring a nucleophilic amino group, a carboxamide moiety, and an electron-withdrawing nitro group, provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds.[1] The strategic placement of these groups allows for a variety of cyclization strategies, making it a valuable precursor for generating libraries of compounds for drug discovery and other applications.[2] This guide provides an in-depth exploration of the utility of this compound, focusing on the synthesis of two key classes of heterocycles: quinazolinones and benzimidazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and optimization.

PropertyValueReference
CAS Number 31930-18-4[3]
Molecular Formula C₇H₇N₃O₃[3]
Molecular Weight 181.15 g/mol [3]
Melting Point 222-224 °C[3]
Appearance Not explicitly stated, but related compounds are powders.[4]
Solubility Sparingly soluble in common organic solvents at room temperature.General knowledge

The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting nitro group and amide functionality contributes to its relatively high melting point and limited solubility in non-polar solvents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amino group.

I. Synthesis of Quinazolin-4(3H)-ones: A Cornerstone of Medicinal Chemistry

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that form the core structure of numerous pharmacologically active agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The reaction of 2-aminobenzamides with various electrophiles is a common and effective strategy for their synthesis.[6][7]

Mechanistic Rationale: The Cyclization Cascade

The synthesis of quinazolin-4(3H)-ones from this compound typically proceeds through a condensation-cyclization sequence. The initial step involves the reaction of the primary amino group with a suitable one-carbon (C1) or multi-carbon synthon. Subsequent intramolecular cyclization, driven by the proximity of the amide nitrogen, leads to the formation of the dihydroquinazolinone intermediate, which can then be oxidized to the aromatic quinazolinone. The strongly electron-withdrawing nitro group at the 4-position of the benzamide starting material can influence the reaction kinetics and the properties of the final product.

Caption: General reaction mechanism for the synthesis of 7-nitroquinazolin-4(3H)-ones.

Protocol 1: Synthesis of 2-Aryl-7-nitroquinazolin-4(3H)-ones

This protocol details a robust method for the synthesis of 2-aryl-7-nitroquinazolin-4(3H)-ones via the condensation of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Oxidizing agent (e.g., I₂, KMnO₄)[8]

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in DMF.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.1 eq) to the reaction mixture.

  • Condensation: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture slightly and add the oxidizing agent (e.g., I₂ (1.2 eq)). Continue heating at the same temperature for an additional 2-4 hours until the dihydroquinazolinone intermediate is fully converted to the product.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove DMF and any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

II. Synthesis of Benzimidazoles: A Privileged Heterocyclic Motif

Benzimidazoles are another class of heterocyclic compounds with significant biological activities, including antimicrobial, antiviral, and anticancer properties.[9][10] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Mechanistic Insights: Reductive Cyclization

A powerful strategy for the synthesis of benzimidazoles from this compound involves a one-pot reductive cyclization. In this approach, the nitro group is first reduced to an amino group in situ, generating a transient 2,4-diaminobenzamide. This intermediate then undergoes intramolecular cyclization with a suitable C1 synthon to form the benzimidazole ring.

Sources

Topic: Analytical Methods for the Quantification of 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Amino-4-nitrobenzamide, a key chemical intermediate in various synthetic pathways. Recognizing the need for robust and reliable analytical methods in research and quality control, this guide details three distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, and UV-Visible Spectrophotometry for rapid, direct quantification in simple matrices. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, from sample preparation to data analysis, to ensure methodological integrity and reproducibility. This document is designed to serve as a practical, field-proven guide for scientists requiring accurate quantification of this compound.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound whose accurate quantification is critical for reaction monitoring, purity assessment, and stability studies. The presence of both an amine and a nitro group on the benzene ring, along with an amide functional group, gives it distinct chemical properties that inform the selection of appropriate analytical techniques. The aromatic system and nitro group constitute a strong chromophore, making it highly suitable for UV-based detection methods.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 31930-18-4[1]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 222-224 °C[1]
Appearance Solid (form may vary)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)General chemical knowledge

Principle of Analytical Methods

The choice of analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds.[2] We utilize reversed-phase (RP-HPLC), where the analyte partitions between a polar mobile phase and a non-polar stationary phase (typically C18).[2] The polarity of this compound allows for excellent retention and separation from impurities on a C18 column. UV detection is chosen due to the compound's strong absorbance in the UV region, providing a robust and cost-effective means of quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring lower detection limits or analysis in complex biological matrices, LC-MS/MS is the method of choice.[3] It couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected and fragmented. The intensity of a specific fragment ion is then measured, providing exceptional selectivity and minimizing matrix interference.[4]

  • UV-Visible Spectrophotometry: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a simple, rapid, and accessible method for quantifying a chromophoric compound like this compound in a pure solvent or a very simple, non-absorbing matrix. Its primary limitation is a lack of selectivity; any other substance that absorbs at the same wavelength will interfere with the measurement.[5]

Detailed Experimental Protocols

General Sample and Standard Preparation

Causality: Accurate preparation of standards and samples is the foundation of reliable quantitative analysis. A high-purity reference standard is crucial. The use of HPLC-grade solvents minimizes background noise and interfering peaks. Filtration is essential to prevent particulates from damaging the analytical column and system.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent. A typical concentration range for HPLC-UV might be 1 µg/mL to 100 µg/mL.[6]

  • Sample Preparation: Accurately weigh the sample material. Dissolve in the diluent to achieve a theoretical concentration within the calibration range. For complex matrices (e.g., biological fluids), a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) or solid-phase extraction (SPE) may be required.[7][8]

  • Filtration: Before injection into an HPLC system, filter all standard and sample solutions through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE, nylon) to remove particulate matter.[9]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for purity assessment and routine quantification in bulk materials and simple formulations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) P1->P2 P3 Prepare Cal. Standards (Serial Dilution) P2->P3 P4 Filter (0.45 µm) P3->P4 A1 System Equilibration P4->A1 Inject A2 Inject Blank & Standards A1->A2 A3 Inject Samples A2->A3 A4 Acquire Chromatograms A3->A4 D1 Integrate Peaks A4->D1 Process D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Conc. D2->D3

Caption: Workflow for HPLC-UV analysis of this compound.

ParameterRecommended SettingRationale
HPLC System Standard system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.Provides robust and reproducible separations.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]Industry-standard for moderately polar analytes, offering excellent separation efficiency.
Mobile Phase A Water with 0.1% Formic Acid.Formic acid is a volatile modifier that improves peak shape by ensuring the analyte is in a single ionic state and is compatible with MS detection.[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and elution strength.
Gradient Program Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient is effective for separating the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °C.[9]Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL.A typical volume that balances sensitivity and peak shape.
Detection UV at 262 nm or 308 nm.These are absorbance maxima for the related compound 2-Amino-4-nitrophenol, likely to be similar for the target analyte, ensuring high sensitivity.[11] A photodiode array (PDA) detector can be used to scan and confirm the optimal wavelength.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for trace-level quantification or analysis in complex matrices like plasma or tissue homogenates where high selectivity is paramount.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation / SPE P2->P3 P4 Filter / Evaporate & Reconstitute P3->P4 A1 LC Separation (UPLC/HPLC) P4->A1 Inject A2 Ionization (ESI+/-) A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Integrate MRM Peaks A3->D1 Process D2 Generate Calibration Curve (Area Ratio vs. Conc.) D1->D2 D3 Calculate Sample Conc. D2->D3 UVVis_Workflow P1 Prepare Stock & Cal. Standards in UV-transparent solvent A1 Set Spectrophotometer to Scan Mode P1->A1 A2 Record Blank Spectrum (Solvent) A1->A2 A3 Scan a Standard to find λmax A2->A3 S1 Set Spectrophotometer to Fixed λmax A3->S1 S2 Measure Absorbance of Standards S1->S2 S3 Measure Absorbance of Samples S2->S3 D1 Generate Calibration Curve (Absorbance vs. Concentration) S3->D1 D2 Calculate Sample Concentration using Beer-Lambert Law D1->D2

Sources

Application Notes & Protocols: 2-Amino-4-nitrobenzamide Labeling of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Analytical Capabilities with Anba

In the fields of proteomics, drug development, and diagnostics, the precise modification and detection of proteins and peptides are paramount. 2-Amino-4-nitrobenzamide (Anba) is a versatile chemical probe that serves as an invaluable tool for covalently labeling biomolecules. Structurally, Anba is a compact aromatic molecule featuring a primary amine and a nitro group. This unique combination of functional groups imparts chromophoric properties that are highly advantageous for analytical applications.

The primary application of Anba is the labeling of carboxylic acid groups present at the C-terminus of peptides and proteins, or on the side chains of aspartic and glutamic acid residues. This is typically achieved through a "zero-length" crosslinking reaction mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency.[1][2] The resulting stable amide bond effectively tags the biomolecule with the nitroaromatic moiety of Anba.

The nitro group makes Anba-labeled molecules readily detectable by UV-Vis spectroscopy, facilitating straightforward quantification and monitoring during chromatographic separation.[3] Furthermore, the electron-deficient nature of the nitroaromatic ring opens possibilities for its use in advanced fluorescence applications, such as Förster Resonance Energy Transfer (FRET), where it can act as an efficient quencher for a suitable donor fluorophore.[4][5][6]

These application notes provide a comprehensive guide for researchers, covering the underlying chemistry, detailed step-by-step protocols for labeling both peptides and proteins, and methods for characterization and data analysis.

Table 1: Physicochemical Properties of this compound (Anba)

PropertyValueSource
Molecular Formula C₇H₇N₃O₃[7]
Molecular Weight 181.15 g/mol [7]
Melting Point 222-224 °C[7]
Appearance Solid[8]
Primary Reactive Group Aromatic Amine (-NH₂)
Target Functional Group Carboxylic Acids (-COOH)[1][9]

Mechanism of Action: EDC/NHS Mediated Amide Bond Formation

The covalent attachment of Anba to a protein or peptide's carboxyl group is a two-step process that relies on the robust and widely used EDC/NHS coupling chemistry.[10][11] This method is classified as "zero-length" crosslinking because no part of the EDC or NHS molecules is incorporated into the final bond between the biomolecule and the label.[11]

Step 1: Carboxyl Group Activation The reaction is initiated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide. EDC reacts with a carboxyl group (-COOH) on the target biomolecule to form a highly reactive and unstable O-acylisourea intermediate.[1][2][9] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce labeling efficiency.[1]

Step 2: Stabilization and Nucleophilic Attack To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included in the reaction.[1] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][9] This semi-stable ester is less prone to hydrolysis and can efficiently react with a primary amine. The primary amine of the this compound molecule then acts as a nucleophile, attacking the NHS ester and displacing the NHS group to form a stable amide bond.[12] This final step covalently links Anba to the protein or peptide.

Anba_Labeling_Mechanism Protein_COOH Protein-COOH (Carboxyl Group) Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->Acylisourea + EDC EDC EDC EDC->Acylisourea Urea_Byp Urea Byproduct EDC->Urea_Byp NHS NHS NHSEster Amine-Reactive NHS Ester (Semi-Stable) NHS->NHSEster Anba Anba-NH₂ (this compound) Labeled_Protein Anba-Labeled Protein (Stable Amide Bond) Anba->Labeled_Protein Acylisourea->Protein_COOH Hydrolysis Acylisourea->NHSEster + NHS NHSEster->Labeled_Protein + Anba-NH₂ NHS_Byp NHS NHSEster->NHS_Byp

Figure 1. Anba Labeling Mechanism. The diagram shows the two-step EDC/NHS coupling chemistry.

Experimental Protocols

General Considerations and Reagent Preparation
  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete with the reaction. MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers are recommended.[10]

  • Reagent Stability: EDC and NHS are moisture-sensitive.[11] Always allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use. EDC is particularly unstable in aqueous solutions and should be used promptly.[1]

  • Protein/Peptide Preparation: The sample must be in an amine-free buffer. Use desalting columns or dialysis to exchange the buffer if necessary.[10]

Required Stock Solutions:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • EDC Stock: 10 mg/mL in ultrapure water (prepare fresh).

  • Sulfo-NHS Stock: 10 mg/mL in ultrapure water (prepare fresh).[10]

  • Anba Stock: 10-50 mM in anhydrous DMF or DMSO.

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5.[10]

Protocol 1: Labeling of Peptides

This protocol is optimized for a 1 mg scale reaction. Adjust volumes proportionally for different amounts.

  • Peptide Dissolution: Dissolve 1 mg of the peptide in 200 µL of Activation Buffer.

  • Activation Reagent Preparation: In a separate microfuge tube, combine:

    • 4 µL of EDC stock (~2 mM final concentration).

    • 11 µL of Sulfo-NHS stock (~5 mM final concentration).

    • Mix gently by pipetting.

  • Activation Reaction: Add the entire volume of the activation reagent mix (Step 2) to the peptide solution (Step 1). Incubate for 15 minutes at room temperature.[1][11]

  • Conjugation: Add a 10- to 50-fold molar excess of the Anba stock solution to the activated peptide. The optimal ratio may need to be determined empirically.

  • pH Adjustment: Check the pH of the reaction mixture. If necessary, adjust to pH 7.2-7.5 using small additions of 0.1 M sodium phosphate buffer to facilitate the amine reaction.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[10]

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters and stop the reaction.[11] Incubate for 5-10 minutes.

  • Purification: Purify the Anba-labeled peptide from excess reagents and byproducts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Labeling of Proteins

This protocol is designed for labeling 1-5 mg of a typical IgG antibody.

  • Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in Coupling Buffer (e.g., PBS, pH 7.4). The protein concentration should not be too low to ensure efficient reaction kinetics.[13]

  • Activation:

    • Prepare a fresh solution of EDC and Sulfo-NHS in ultrapure water or MES buffer (pH 6.0).

    • Add a 50- to 100-fold molar excess of EDC and a 50- to 100-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents (Crucial for Proteins): Immediately pass the activated protein solution through a desalting column (e.g., SpinOUT™ or Zeba™ Spin) equilibrated with Coupling Buffer (PBS, pH 7.4).[11] This step removes excess EDC and Sulfo-NHS, preventing unwanted protein-protein crosslinking.

  • Conjugation:

    • Immediately add a 20- to 100-fold molar excess of the Anba stock solution to the purified, activated protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction with 10 mM hydroxylamine for 10 minutes.

    • Purify the Anba-labeled protein conjugate using a desalting column or dialysis to remove unreacted Anba and quenching reagents.

Anba_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Peptide Prepare Peptide/Protein in Amine-Free Buffer Activate Activate Carboxyls (EDC/S-NHS, 15 min) Prep_Peptide->Activate Prep_Reagents Prepare Fresh EDC, S-NHS, Anba Stocks Prep_Reagents->Activate Purify_Protein Optional (Proteins): Remove Excess EDC/NHS (Desalting Column) Activate->Purify_Protein For Proteins Conjugate Add Anba-NH₂ (2h RT or O/N 4°C) Activate->Conjugate For Peptides Purify_Protein->Conjugate Quench Quench Reaction (Hydroxylamine) Conjugate->Quench Purify_Final Purify Labeled Product (RP-HPLC or Desalting) Quench->Purify_Final Characterize Characterize (MS, HPLC, UV-Vis) Purify_Final->Characterize

Figure 2. General Experimental Workflow. A summary of the key stages for Anba labeling.

Characterization of Anba-Labeled Conjugates

Proper characterization is essential to confirm successful labeling and determine the degree of labeling (DOL).

  • Mass Spectrometry (MS): This is the most definitive method. The mass of the Anba label (163.04 Da, accounting for the loss of H₂O in amide bond formation) will be added to the mass of the peptide or protein. ESI-MS or MALDI-TOF can be used to measure the mass shift.[3] For proteins, multiple incorporations may be observed as a distribution of masses.

  • RP-HPLC: Anba-labeled peptides will typically have a longer retention time on a C18 column compared to their unlabeled counterparts due to the increased hydrophobicity.[14] Monitoring the chromatogram at 214 nm (for the peptide backbone) and a wavelength where Anba absorbs (e.g., ~348 nm) can confirm labeling.[15] Purity is assessed by the peak area of the labeled product.[16]

  • UV-Vis Spectroscopy: The incorporation of the Anba chromophore allows for quantification using its molar extinction coefficient. This can be used to estimate the degree of labeling on proteins, although it is less precise than MS.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Inactive EDC or NHS due to hydrolysis.[10]2. Presence of primary amines in the buffer (e.g., Tris).[10]3. Incorrect pH for activation or coupling steps.[10][11]4. Insufficient molar excess of Anba.1. Use fresh, high-quality reagents; allow to warm to RT before opening.2. Exchange the sample into an amine-free buffer like MES or PBS.3. Ensure activation is at pH ~6.0 and coupling is at pH ~7.2-7.5.4. Increase the molar ratio of Anba to the biomolecule.
Protein Precipitation 1. Protein is unstable under the reaction conditions.2. High concentration of organic solvent (DMSO/DMF) from Anba stock.1. Perform the reaction at 4°C; optimize buffer conditions.2. Keep the volume of organic solvent below 10% of the total reaction volume.
Multiple or Unwanted Products 1. (For proteins) EDC-mediated crosslinking between protein molecules.2. Multiple reactive carboxyl groups on the protein/peptide.1. Ensure removal of excess EDC/NHS after the activation step using a desalting column before adding the amine label.2. This is expected. If a single labeled species is required, consider site-directed mutagenesis or reducing the molar excess of labeling reagents.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • ResearchGate. Mechanism for protein immobilization via EDC/NHS coupling. [Link]

  • PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. [Link]

  • ACS Publications. (2021, July 30). Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System. [Link]

  • ResearchGate. Design of a novel FRET based fluorescent chemosensor and their application for highly sensitive detection of nitroaromatics. [Link]

  • PubChem. 2-Amino-4-methyl-3-nitrobenzamide. [Link]

  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]

  • CovalX. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • ResearchGate. (2021, July 12). Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System. [Link]

  • ResearchGate. (2012, August). FRET- and PET-based sensing in a single material: Expanding the dynamic range of an ultra-sensitive nitroaromatic explosives assay. [Link]

  • National Institutes of Health. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. [Link]

  • Wiley Online Library. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]

  • PubMed. (2007, December 13). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. [Link]

  • PubMed Central. and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. [Link]

  • Peptide Sciences. (2023, November 20). The Role of HPLC Analysis in Peptide Characterization. [Link]

  • Anapharm Bioanalytics. (2023, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • SB-PEPTIDE. Peptide fluorescent labeling. [Link]

  • International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • National Institutes of Health. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • YouTube. (2021, June 22). Peptide Bonds and Naming Amino Acid Sequences. [Link]

  • National Institutes of Health. Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry. [Link]

Sources

Synthetic Routes to 2-Amino-4-nitrobenzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-4-nitrobenzamide Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-donating amino group and electron-withdrawing nitro and amide groups, make it a versatile building block for a range of functional molecules. Notably, derivatives of this scaffold have been investigated for their potential as bioreductive prodrugs in cancer therapy. The nitro group can be selectively reduced by nitroreductase enzymes, which are overexpressed in hypoxic tumor environments, to generate cytotoxic species that can crosslink DNA. A prominent example is the activation of prodrugs like CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), where the reduction of the 4-nitro group is a critical step.[1][2][3] Understanding the synthetic pathways to access this compound and its derivatives is therefore crucial for the development of new therapeutic agents and advanced materials.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound derivatives. We will delve into the rationale behind different synthetic choices, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached from several distinct starting points, each with its own advantages and challenges. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The three primary strategies are:

  • Selective Reduction of a Dinitro Precursor: Starting with a readily available 2,4-dinitrobenzamide derivative and selectively reducing the 4-nitro group.

  • Nitration of an Amino Precursor: Beginning with a 2-aminobenzamide backbone and introducing the nitro group at the 4-position.

  • Amide Bond Formation as a Key Step: Synthesizing a 2-amino-4-nitrobenzoic acid intermediate and subsequently forming the amide bond.

The following diagram illustrates the logical flow of these synthetic strategies.

cluster_0 Synthetic Strategies cluster_1 Key Intermediates & Starting Materials cluster_2 Target Molecule Strategy_1 Strategy 1: Selective Reduction Target This compound Derivatives Strategy_1->Target Strategy_2 Strategy 2: Nitration Strategy_2->Target Strategy_3 Strategy 3: Amide Formation Strategy_3->Target Dinitro 2,4-Dinitrobenzamide Precursor Dinitro->Strategy_1 Selective Reduction Amino 2-Aminobenzamide Precursor Amino->Strategy_2 Nitration Acid 2-Amino-4-nitrobenzoic Acid Acid->Strategy_3 Amidation

Caption: Overview of the main synthetic strategies.

Strategy 1: Selective Reduction of 2,4-Dinitrobenzamide

This is a direct and often efficient route if the corresponding 2,4-dinitrobenzamide is accessible. The primary challenge lies in the selective reduction of the 4-nitro group in the presence of the 2-nitro group. The 4-nitro group is generally more susceptible to reduction due to the electronic effects of the adjacent amide group.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for selectivity. Mild reducing agents are preferred to avoid over-reduction to the diamino compound or reduction of the amide functionality. Sodium sulfide or ammonium sulfide are commonly used for this purpose, as they can be quite selective under controlled conditions.[4][5] Catalytic hydrogenation can also be employed, but the catalyst and conditions must be carefully optimized.

  • Reaction Conditions: Temperature and pH play a significant role in the selectivity of the reduction. The reaction is typically carried out under neutral or slightly basic conditions to favor the formation of the desired this compound.

Protocol 1: Selective Reduction of 2,4-Dinitrobenzamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,4-Dinitrobenzamide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (1.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.1-1.5 eq) in water.

  • Slowly add the sodium sulfide solution to the stirred solution of 2,4-dinitrobenzamide at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the aqueous residue with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting:

  • Low Yield: May be due to over-reduction. Try decreasing the amount of reducing agent or lowering the reaction temperature.

  • Formation of Diamino Product: Indicates that the reaction is not selective. Reduce the reaction time or use a milder reducing agent.

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or the amount of reducing agent.

Strategy 2: Nitration of a 2-Aminobenzamide Precursor

This strategy is useful when substituted 2-aminobenzamides are more readily available than their dinitro counterparts. The key challenge is to control the nitration to achieve the desired 4-nitro isomer and to prevent oxidation of the amino group.

Causality Behind Experimental Choices:

  • Protecting Group: The amino group is highly activating and susceptible to oxidation by nitric acid. Therefore, it is essential to protect it before nitration. Acetylation to form an acetamide is a common and effective protection strategy.[6]

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The reaction conditions, particularly the temperature, must be carefully controlled to prevent the formation of dinitro and other isomeric byproducts.

Workflow for Nitration of a 2-Aminobenzamide Precursor

Start 2-Aminobenzamide Protect Protection (e.g., Acetylation) Start->Protect Nitrate Nitration (HNO3/H2SO4) Protect->Nitrate Deprotect Deprotection (Hydrolysis) Nitrate->Deprotect Product This compound Deprotect->Product

Caption: Workflow for the nitration strategy.

Protocol 2: Synthesis via Nitration

Step 2a: Acetylation of 2-Aminobenzamide

Materials:

  • 2-Aminobenzamide

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • Dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water with stirring.

  • Collect the precipitated 2-acetamidobenzamide by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from an ethanol/water mixture.

Step 2b: Nitration of 2-Acetamidobenzamide

Materials:

  • 2-Acetamidobenzamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • Carefully add 2-acetamidobenzamide (1.0 eq) in small portions to concentrated sulfuric acid, keeping the temperature below 5 °C with an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzamide, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at a low temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 2c: Hydrolysis of 2-Acetamido-4-nitrobenzamide

Materials:

  • 2-Acetamido-4-nitrobenzamide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Suspend 2-acetamido-4-nitrobenzamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.

  • Collect the this compound by vacuum filtration, wash with cold water, and dry.

Strategy 3: Amide Bond Formation

This approach involves the synthesis of 2-amino-4-nitrobenzoic acid as a key intermediate, followed by the formation of the amide bond. This strategy is particularly useful for preparing N-substituted derivatives by reacting the intermediate with a variety of primary or secondary amines.

Causality Behind Experimental Choices:

  • Amide Coupling Method: There are several methods to form an amide from a carboxylic acid.[7][8]

    • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This is a robust and widely used method.

    • Coupling Reagents: Direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are milder but can be more expensive.

Protocol 3a: Synthesis of 2-Amino-4-nitrobenzoyl Chloride

Materials:

  • 2-Amino-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic)

  • Anhydrous toluene

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-amino-4-nitrobenzoyl chloride can be used directly in the next step.

Protocol 3b: Amidation with Ammonia or an Amine

Materials:

  • 2-Amino-4-nitrobenzoyl chloride

  • Ammonia (aqueous solution or gas) or a primary/secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (for reactions with amine hydrochlorides)

Procedure:

  • Dissolve the crude 2-amino-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • For the primary amide: Bubble ammonia gas through the solution or slowly add a concentrated aqueous ammonia solution.

  • For N-substituted amides: Slowly add the desired amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add triethylamine (1.2 eq) as a base.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl (if an excess of a free amine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.[11]

Derivatization via the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents onto the aromatic ring of this compound, starting from the amino group.[12] This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The reaction proceeds via a diazonium salt intermediate.[13]

Workflow for Sandmeyer Derivatization

Start This compound Derivative Diazotization Diazotization (NaNO2, H+) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Substitution Nucleophilic Substitution (e.g., CuX, KI) Diazonium->Substitution Product 2-Substituted-4-nitrobenzamide Derivative Substitution->Product

Caption: General workflow for the Sandmeyer reaction.

Protocol 4: General Procedure for Sandmeyer Reaction

Materials:

  • This compound derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid or sulfuric acid

  • Copper(I) salt (e.g., CuCl, CuBr, CuCN) or other nucleophilic reagent (e.g., KI)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in an aqueous solution of hydrochloric or sulfuric acid and cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq), keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion.

  • Extract the product with an organic solvent, wash, dry, and purify as described in the previous protocols.

Data Summary and Characterization

The following table summarizes typical data for the parent compound and a representative intermediate.

CompoundFormulaMW ( g/mol )AppearanceYield (%)M.P. (°C)Key Spectroscopic Data
2-Amino-4-nitrobenzoic acid C₇H₆N₂O₄182.14Yellow solid-231-233¹H NMR (DMSO-d₆): δ 7.93 (d), 7.66 (d), 7.26 (dd) ppm.[14]
This compound C₇H₇N₃O₃181.15Yellow to orange solid70-90198-202IR (KBr, cm⁻¹): ~3400-3200 (N-H), ~1660 (C=O), ~1520, ~1340 (NO₂).
2-Chloro-4-nitrobenzamide C₇H₅ClN₂O₃200.58Pale yellow solid80-95144-149-

Yields and melting points are typical ranges and can vary depending on the specific reaction conditions and purity of the reagents.

References

  • PubMed. (n.d.). Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation. [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... [Link]

  • PubMed. (1991). Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation. [Link]

  • Journal of Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

  • PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
  • PubMed. (1988). The nitroreductase enzyme in Walker cells that activates 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6.99.2). [Link]

  • Muthayammal College of Arts and Science. (n.d.). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o- NITROBENZAMIDE. [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (n.d.). [Link]

  • PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide. [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. [Link]

  • PubMed. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to optimize your reaction conditions and achieve high yield and purity.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its preparation, while conceptually straightforward, can be fraught with challenges such as low yields, difficult purification, and the formation of persistent impurities. This guide will explore the two primary synthetic routes and provide detailed troubleshooting for each.

Two Primary Synthetic Pathways:

  • Controlled Hydrolysis of 2-Amino-4-nitrobenzonitrile: This is a common and direct route, but achieving selective hydrolysis to the amide without over-hydrolysis to the corresponding carboxylic acid is the principal challenge.

  • Amidation of 2-Amino-4-nitrobenzoic Acid: This pathway involves the formation of an amide bond from the corresponding carboxylic acid. The main hurdle here is the activation of the carboxylic acid and managing the reactivity of the amino group.

Below, we present a logical workflow for troubleshooting the synthesis of this compound.

Synthesis_Troubleshooting_Workflow cluster_start Start: Identify Synthesis Issue cluster_hydrolysis Route 1: Nitrile Hydrolysis cluster_amidation Route 2: Carboxylic Acid Amidation cluster_solutions_H Solutions for Hydrolysis cluster_solutions_A Solutions for Amidation Start Low Yield or Purity Issue Identified LowYield_H Low Yield Start->LowYield_H Route 1 Chosen LowYield_A Low Yield Start->LowYield_A Route 2 Chosen OverHydrolysis Carboxylic Acid Impurity LowYield_H->OverHydrolysis Check for byproducts IncompleteReaction_H Unreacted Nitrile LowYield_H->IncompleteReaction_H Check for starting material OptimizeConditions_H Optimize T, time, [H+]/[OH-] OverHydrolysis->OptimizeConditions_H MilderReagents Use Milder Reagents (e.g., UHP) OverHydrolysis->MilderReagents IncompleteReaction_H->OptimizeConditions_H MonitorReaction Monitor by TLC/HPLC IncompleteReaction_H->MonitorReaction SideReactions_A Side Reactions LowYield_A->SideReactions_A Analyze byproducts PurificationIssues_A Purification Difficulties LowYield_A->PurificationIssues_A Assess work-up OptimizeCoupling Optimize Coupling Agent & Base SideReactions_A->OptimizeCoupling ProtectingGroup Consider Amino Group Protection SideReactions_A->ProtectingGroup Chromatography Optimize Chromatography PurificationIssues_A->Chromatography

Caption: Troubleshooting workflow for this compound synthesis.

Part 1: Troubleshooting Guide for Controlled Hydrolysis of 2-Amino-4-nitrobenzonitrile

This route is often preferred due to the ready availability of the starting nitrile. However, the primary challenge is preventing the hydrolysis of the desired amide product to the corresponding carboxylic acid (2-amino-4-nitrobenzoic acid).

Frequently Asked Questions (FAQs)

Q1: My reaction shows a low yield of the desired this compound, and I see a significant amount of a more polar spot on my TLC. What is happening?

A1: This is a classic case of over-hydrolysis. The more polar spot is likely the 2-amino-4-nitrobenzoic acid byproduct. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid, and under harsh conditions (high temperatures, prolonged reaction times, or high concentrations of acid/base), the amide will readily hydrolyze further.[1][2]

Troubleshooting Steps:

  • Temperature Control: Reduce the reaction temperature. For acid-catalyzed hydrolysis, start at a lower temperature (e.g., 40-50°C) and slowly increase if the reaction is too slow.[1]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting nitrile is consumed and before a significant amount of the carboxylic acid is formed.

  • Reagent Concentration: Decrease the concentration of the acid or base. In some cases, using a milder reagent system can be beneficial. For instance, a mixture of trifluoroacetic acid (TFA) and sulfuric acid can be effective for selective hydration of nitriles to amides. Alternatively, alkaline hydrolysis with careful control of pH (around 7-8) can favor the amide.

  • Milder Reagents: Consider using urea-hydrogen peroxide (UHP) in an alkaline solution, which can provide a milder method for this conversion.[3]

Q2: The hydrolysis of my 2-amino-4-nitrobenzonitrile is very slow, and even after prolonged heating, I have a lot of unreacted starting material. What can I do?

A2: The slow reaction rate could be due to insufficient activation of the nitrile group or poor solubility of the starting material.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature, while carefully monitoring for the formation of the carboxylic acid byproduct by TLC.

  • Increase Acid/Base Concentration: A higher concentration of the catalyst (acid or base) can increase the reaction rate. However, this must be balanced with the risk of over-hydrolysis.

  • Solvent Choice: Ensure your solvent system fully dissolves the 2-amino-4-nitrobenzonitrile. For acid hydrolysis, aqueous mixtures with co-solvents like ethanol or dioxane can be effective.

  • Catalyst Choice: For acid-catalyzed hydrolysis, a stronger acid or a combination of acids might be necessary. The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack.[4][5]

Q3: My final product is discolored (yellow or brown). How can I improve the color?

A3: Discoloration in nitro-substituted anilines is often due to the formation of oxidized impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is recommended.

Table 1: Summary of Troubleshooting for Nitrile Hydrolysis

Problem Possible Cause(s) Recommended Solution(s)
Low Yield & Formation of Carboxylic Acid Over-hydrolysis due to harsh reaction conditions.Decrease temperature and reaction time. Use milder acid/base concentrations or alternative reagents (e.g., TFA/H₂SO₄, UHP).[6][3]
Incomplete Reaction Insufficient activation of the nitrile; Poor solubility.Gradually increase temperature. Increase catalyst concentration cautiously. Optimize solvent system.
Product Discoloration Oxidation of the amino group.Perform the reaction under an inert atmosphere. Purify by recrystallization with activated carbon or by column chromatography.

Part 2: Troubleshooting Guide for Amidation of 2-Amino-4-nitrobenzoic Acid

This synthetic route involves the coupling of 2-amino-4-nitrobenzoic acid with an amine source, typically ammonia. The primary challenges are the activation of the carboxylic acid and potential side reactions involving the amino group.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction using a standard coupling agent like EDC/HOBt has a very low conversion rate. What could be the reason?

A1: The low reactivity is likely due to the electron-withdrawing nature of the nitro group, which deactivates the carboxylic acid for nucleophilic attack. Additionally, the presence of the free amino group can complicate the reaction.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For difficult couplings, more potent activating agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be more effective than EDC/HOBt.[7]

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture may improve the rate of conversion. However, this should be done cautiously to avoid decomposition of the coupling agent and side reactions.

    • Solvent: Use an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reactants are in solution.

  • Base: The choice and amount of base can be critical. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is commonly used to neutralize any acid salts without interfering with the coupling reaction.[8]

  • Activation to Acid Chloride: A more robust method is to first convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[9]

Q2: I am observing multiple byproducts in my amidation reaction. What are the likely side reactions?

A2: The presence of the amino group on the aromatic ring can lead to side reactions.

Troubleshooting Steps:

  • Intermolecular Amidation: The amino group of one molecule of 2-amino-4-nitrobenzoic acid could potentially react with the activated carboxylic acid of another molecule, leading to dimer or polymer formation.

  • Reaction with Coupling Agent: The amino group could react with the coupling agent.

  • Protecting Group Strategy: To avoid these side reactions, consider protecting the amino group before the amidation reaction. A suitable protecting group would be one that is stable to the amidation conditions and can be removed without affecting the newly formed amide or the nitro group.

Q3: How can I effectively purify my this compound from the coupling reagents and byproducts?

A3: Purification can be challenging due to the polar nature of the product and the byproducts from the coupling reaction.

Troubleshooting Steps:

  • Aqueous Work-up: If a water-soluble carbodiimide like EDC is used, the urea byproduct can be removed by washing the organic layer with dilute acid and then water.[7]

  • Column Chromatography: This is often the most effective method for separating the product from unreacted starting materials and byproducts. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

Table 2: Summary of Troubleshooting for Amidation of Carboxylic Acid

Problem Possible Cause(s) Recommended Solution(s)
Low Conversion Deactivated carboxylic acid.Use a more powerful coupling agent (e.g., HATU).[7] Convert to acid chloride first. Optimize temperature and base.
Multiple Byproducts Side reactions involving the free amino group.Consider protecting the amino group. Optimize reaction conditions to favor the desired reaction.
Purification Difficulties Polar byproducts from coupling agents.Use a water-soluble coupling agent (EDC) for easy removal by washing.[7] Optimize column chromatography conditions.

Part 3: Experimental Protocols

The following are general protocols based on established chemical transformations. They may require optimization for your specific laboratory conditions and scale.

Protocol 1: Controlled Acid-Catalyzed Hydrolysis of 2-Amino-4-nitrobenzonitrile

Hydrolysis_Protocol cluster_protocol Hydrolysis Experimental Workflow Start Dissolve Nitrile in H2SO4 Heat Heat to 50-60°C Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Ice Water Monitor->Quench Reaction Complete Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Recrystallization/Chromatography Extract->Purify End Isolated this compound Purify->End

Caption: Experimental workflow for the hydrolysis of 2-amino-4-nitrobenzonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrobenzonitrile (1.0 eq.) in concentrated sulfuric acid (5-10 volumes) at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the starting nitrile spot has disappeared. Be cautious of the formation of a more polar spot corresponding to the carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Amidation of 2-Amino-4-nitrobenzoic Acid via Acid Chloride

  • Acid Chloride Formation: In a fume hood, suspend 2-amino-4-nitrobenzoic acid (1.0 eq.) in thionyl chloride (5-10 volumes). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours, or until a clear solution is obtained and gas evolution ceases.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-4-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as THF or dioxane and cool to 0°C in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: Filter the resulting precipitate, wash with cold water, and then a small amount of cold solvent to remove impurities.

  • Drying: Dry the solid under vacuum to yield this compound.

References

  • Katritzky, A. R., & Pleynet, D. P. M. (2000). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 65(18), 5681–5684.
  • Gomez, S., et al. (2017). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 7(23), 5549-5554.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Pawar, S. D., et al. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. Chemistry-A European Journal, 27(64), 15934-15945.
  • Reddy, K. S., et al. (2018). Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS. The Journal of Organic Chemistry, 83(15), 8257-8265.
  • Wang, S. P., & Cheung, C. W. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 84(21), 14041-14049.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • BenchChem. (2025).
  • Kumar, S., et al. (2015). Direct Photocatalytic Reductive Amidation of Nitroarenes: A Tandem Reduction-Decarboxylation Approach to Amide Bond Construction. Organic Letters, 17(21), 5417–5422.
  • Benaglia, M., et al. (2020). Working hypothesis for a direct amide synthesis from nitroarenes. Beilstein Journal of Organic Chemistry, 16, 2836-2849.
  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
  • BenchChem. (2025).
  • Nampalli, S., et al. (2002). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 43(45), 8241-8244.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • CS, T. (2025, December 17). Problem nitrile hydrolysis, esterification. YouTube. Retrieved from [Link]

  • U.S. Patent No. 6,362,351 B2. (2002).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • YouTube. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • CORE. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Yield of 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing highly functionalized molecules like 2-Amino-4-nitrobenzamide presents unique challenges where seemingly minor variables can significantly impact yield and purity. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from foundational questions to in-depth troubleshooting. Our goal is to explain the causality behind each experimental step, empowering you to not only follow protocols but also to intelligently adapt them to your specific circumstances.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis for a successful synthesis strategy.

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and straightforward method is the amidation of 2-amino-4-nitrobenzoic acid.[1][2][3][4] This pathway involves the conversion of the carboxylic acid functional group into a primary amide. The primary challenge lies in achieving this conversion efficiently without inducing side reactions involving the free amino group on the aromatic ring.

Q2: What are the primary factors that dictate the final yield and purity?

Four factors are paramount:

  • Purity of the Starting Material: The synthesis is highly sensitive to impurities in the initial 2-amino-4-nitrobenzoic acid.

  • Choice of Amidation Method: The strategy used to activate the carboxylic acid (e.g., converting to an acid chloride versus using a direct coupling agent) has the most significant effect on yield and reaction profile.

  • Strict Control of Reaction Conditions: Temperature, solvent purity, and especially the exclusion of moisture are critical to prevent hydrolysis of activated intermediates and minimize side-product formation.[5]

  • Effective Purification Strategy: The final work-up and purification must be tailored to remove specific byproducts and unreacted starting materials without significant loss of the desired compound.

Q3: My 2-amino-4-nitrobenzoic acid starting material is poorly soluble. How can I address this?

Poor solubility of the starting material is a frequent obstacle.[6] It is sparingly soluble in water and many common non-polar organic solvents. To improve dissolution, consider using polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6] Gentle heating or sonication can also significantly aid dissolution, but always verify the thermal stability of all reactants before applying heat.[6]

Q4: Are there any specific safety precautions for this synthesis?

Yes. Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat or shock. Furthermore, many reagents used for amidation are hazardous. For example, thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO/CO₂). All reactions involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Part 2: Core Synthesis Pathways & Protocols

The conversion of 2-amino-4-nitrobenzoic acid to this compound hinges on the activation of the carboxylic acid. Below, we compare the two most effective strategies and provide detailed protocols.

Core Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction cluster_finish Product Isolation start 2-Amino-4-nitrobenzoic Acid activation Carboxylic Acid Activation (e.g., SOCl₂ or Coupling Agent) start->activation amidation Amidation with Ammonia Source (e.g., NH₄OH or (NH₄)₂CO₃) activation->amidation crude Crude this compound amidation->crude purification Purification (Recrystallization) crude->purification final Pure Product purification->final T start Problem Encountered q1 Low or No Yield? start->q1 q2 Impure Product? q1->q2 No sol1 Cause: Incomplete Activation Solution: Increase reaction time/temp for SOCl₂. Ensure coupling agents are fresh. q1->sol1 Yes sol2 Cause: Hydrolysis Solution: Use anhydrous solvents and inert atmosphere. Ensure starting material is dry. q1->sol2 Yes q3 Purification Issues? q2->q3 No sol3 Cause: Side Reactions (Charring) Solution: Lower temp during SOCl₂ addition/reflux. Consider switching to milder Method B. q2->sol3 Yes sol4 Cause: Degradation during Workup Solution: Keep amidation step cold (0-5°C). Minimize time in acidic/basic conditions. q2->sol4 Yes sol5 Cause: Product 'Oiling Out' Solution: Use solvent pair for recrystallization. Cool solution slowly; scratch flask. q3->sol5 Yes sol6 Cause: Streaking on Silica TLC/Column Solution: Add 0.5-1% triethylamine or ammonia to the chromatography mobile phase. q3->sol6 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Detailed Problem/Solution Scenarios

Scenario 1: Low Conversion of Starting Material

  • Q: My TLC/LC-MS analysis shows a large amount of unreacted 2-amino-4-nitrobenzoic acid after the reaction. What went wrong?

    • Possible Cause 1: Ineffective Carboxylic Acid Activation. In Method A, the conversion to the acid chloride may have been incomplete. This can happen if the reflux time was too short or the temperature was too low. In Method B, the peptide coupling agents (like HATU or EDC) are sensitive to moisture and can be deactivated.

    • Solution: For Method A, ensure the reaction is heated to a steady reflux and that all starting material dissolves. Consider extending the reflux time by an hour. For Method B, use freshly opened, high-purity coupling agents and ensure your solvent is truly anhydrous. Performing the reaction under a strict inert atmosphere (N₂ or Ar) is crucial. [5]

    • Possible Cause 2: Hydrolysis of the Activated Intermediate. The acid chloride (in Method A) or the activated ester (in Method B) is highly susceptible to hydrolysis. Any moisture present in the reaction flask, solvents, or even the starting material itself will convert the intermediate back to the carboxylic acid.

    • Solution: Flame-dry all glassware before use. Use anhydrous grade solvents. If possible, dry the 2-amino-4-nitrobenzoic acid in a vacuum oven before starting the reaction.

Scenario 2: Product is Dark, Oily, or Shows Multiple Spots on TLC

  • Q: My crude product is a dark brown tar instead of a yellow solid. What causes this and how can I prevent it?

    • Possible Cause: Charring/Side Reactions from Harsh Reagents. This is a common issue with Method A. Thionyl chloride is a powerful dehydrating agent and can cause decomposition and polymerization, especially at high temperatures or if the starting material has impurities. The free amino group can also undergo unwanted side reactions.

    • Solution: Control the temperature carefully. Add the thionyl chloride at a lower temperature before slowly heating to reflux. If charring persists, consider switching to the milder conditions of Method B. Alternatively, you can protect the amino group before the acid chloride formation, though this adds extra steps to the synthesis.

Scenario 3: Difficulty with Product Purification

  • Q: I am trying to purify the crude product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

    • Possible Cause: Suboptimal Solvent Choice or Cooling Rate. "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. [7]This is common if the solvent is too good at dissolving the compound even when cold, or if the solution is cooled too quickly.

    • Solution:

      • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good hot solvent (like ethanol or acetone). Then, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, like water or hexane) dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then allow it to cool slowly.

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod. [7]

  • Q: My compound streaks badly on my silica gel TLC plate, making it impossible to monitor the reaction or purify by column chromatography. How can I fix this?

    • Possible Cause: Interaction of the Basic Amino Group with Acidic Silica. The free amino group (-NH₂) on your product is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. [7]This strong interaction causes the compound to "stick" and move unevenly, leading to tailing or streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase. [7]For both TLC and column chromatography, adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the eluent will neutralize the acidic sites on the silica, leading to sharp, well-defined spots and better separation. [7]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-4-methoxybenzamide.
  • ChemicalBook. (n.d.). 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide.
  • American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
  • PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide.
  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Hangzhou ICH Biofarm Co., Ltd. (n.d.). 2-Amino-4-nitrobenzoic acid.
  • A2B Chem. (n.d.). 2-Amino-4-nitrobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitrobenzoic acid.
  • BenchChem. (2025). Troubleshooting 2-Amino-5-nitrobenzoic acid reaction conditions.
  • BLD Pharm. (n.d.). 2-Amino-4-nitrobenzoic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-nitrobenzoic Acid.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

Technical Support Center: Purification Techniques for 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-4-nitrobenzamide (CAS: 31930-18-4). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will address common challenges in a practical, question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your decision-making in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties and common issues associated with this compound.

Q1: What are the essential physical and chemical properties of this compound?

A1: Understanding the basic properties of your compound is the first step in developing a robust purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 31930-18-4[1]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 222-224 °C[1]
Appearance Typically a yellow to off-white solid[2][3]
pKa (Predicted) 14.79 ± 0.50[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Q2: My crude this compound is a dark or brownish color. What causes this and is it a problem?

A2: Discoloration in nitro-aniline derivatives is a frequent observation and is typically caused by the presence of oxidized impurities or residual starting materials from the synthesis.[4][5] While minor color might not interfere with some applications, for sensitive assays or subsequent synthetic steps, it indicates the presence of impurities that should be removed. Proper storage in a dark, inert-atmosphere container is crucial to prevent degradation and color change.[1]

Q3: What are the most common impurities I should expect in my crude sample?

A3: The impurity profile is highly dependent on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For instance, if the compound is synthesized via catalytic hydrogenation of a dinitro precursor, the starting material may be present.[6] Similarly, if prepared from an acid chloride and ammonia, residual carboxylic acid could be an impurity.[7]

  • Side-Reaction Products: Nitration reactions can sometimes produce regioisomers (e.g., 2-Amino-6-nitrobenzamide).[5]

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored, polymeric impurities.[5] This is especially true if the material has been stored improperly or exposed to air and light for extended periods.

Section 2: Selecting a Purification Strategy

The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc decision_purity Is the product >90% pure with one major spot? tlc->decision_purity recrystallize Recrystallization decision_purity->recrystallize  Yes chromatography Column Chromatography decision_purity->chromatography No (multiple spots, streaking, or baseline material) check_purity Assess Purity (TLC, Melting Point) recrystallize->check_purity chromatography->check_purity

Caption: Decision workflow for purifying this compound.

Section 3: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solids that are already relatively pure.

Q4: How do I choose the best solvent for recrystallizing this compound?

A4: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[8] Given the polar amino, nitro, and amide groups, polar solvents are the best starting point.

Solvent Screening Protocol:

  • Place ~20 mg of your crude material into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound.[8]

  • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at its boiling point.

  • Allow the hot solutions to cool slowly. The best solvent will yield a large quantity of crystals.[8]

Recommended Solvents to Screen:

SolventPolarityRationale
WaterHighMay be effective, especially for removing non-polar impurities. Often used in a mix.
EthanolMedium-HighA common and effective solvent for recrystallizing polar aromatic compounds.[3]
MethanolHighSimilar to ethanol, but may have higher solubility at room temperature, potentially reducing yield.
Ethanol/Water MixVariableAn excellent system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a drop of hot ethanol to clarify and then cool.[4]
IsopropanolMediumA good alternative to ethanol.

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often because the solution is highly supersaturated or the boiling point of the solvent is too high.[4][8]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Rapid cooling encourages oil formation.[4]

  • Scratch or Seed: Scratch the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product.[9]

Q6: My recovery after recrystallization is very low. How can I improve the yield?

A6: This is one of the most common problems in recrystallization. The causes are often straightforward to diagnose and fix.

Low_Yield_Troubleshooting start Low Recrystallization Yield check_solvent Was too much solvent used? start->check_solvent check_filtration Did crystals form during hot filtration? check_solvent->check_filtration No boil_off Solution: Boil off excess solvent and re-cool. check_solvent->boil_off Yes check_solubility Is the compound still very soluble in cold solvent? check_filtration->check_solubility No preheat Solution: Preheat filtration apparatus. Add a small amount of hot solvent to redissolve. check_filtration->preheat Yes change_solvent Solution: Re-evaluate solvent choice. Consider a mixed-solvent system or a less polar solvent. check_solubility->change_solvent Yes end Improved Yield boil_off->end preheat->end change_solvent->end

Caption: Troubleshooting guide for low recrystallization yield.

Q7: How can I remove the persistent color from my product?

A7: For colored impurities, treatment with activated charcoal is highly effective.[5]

  • Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is often enough).

  • Caution: Using too much charcoal can adsorb your product, leading to a lower yield.[10]

  • Execution: Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[10][11]

Protocol: General Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., ethanol) to completely dissolve it.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for 2-5 minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities or charcoal.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Troubleshooting Column Chromatography

When recrystallization is ineffective due to the presence of multiple impurities or impurities with similar solubility, column chromatography is the preferred method.

Q8: My compound is streaking badly on the silica TLC plate. What causes this?

A8: This is a classic problem for amino-containing compounds on silica gel. The basic amino group (a Lewis base) interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica.[4][12] This strong, sometimes irreversible, binding leads to "tailing" or streaking, which results in poor separation and low recovery.

Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (Et₃N) at a concentration of 0.1-1% is the most common and effective choice.[4][12]

Q9: How do I select the right mobile phase for my column?

A9: The goal is to find a solvent system that gives your product an Rf (retention factor) value between 0.25 and 0.35 on a TLC plate, with good separation from all impurities.

  • Starting Point: For a polar compound like this compound, a good starting eluent system is a mixture of a non-polar solvent like Hexanes or Dichloromethane (DCM) and a more polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Optimization:

    • If the Rf is too low (stuck at the baseline), increase the polarity of the eluent (e.g., increase the percentage of EtOAc).

    • If the Rf is too high (runs with the solvent front), decrease the polarity (e.g., increase the percentage of Hexanes).

    • Remember to add 0.1-1% triethylamine to your chosen system to prevent streaking.[4]

Q10: The separation between my product and an impurity is very poor. What are my options?

A10: If two compounds have very similar Rf values, you can try the following:

  • Shallow Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity over the course of the separation. This can often resolve closely running spots.[4]

  • Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter the selectivity. For example, if Hexane/EtOAc fails, try a system based on DCM/MeOH. The different interactions can improve separation.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina, or a reverse-phase (C18) silica gel.[4]

Protocol: General Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour it into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method typically gives better resolution than loading the sample as a liquid.[4]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your chosen mobile phase, starting with low polarity. You can either run isocratically or gradually increase the polarity.[4]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.[4]

References
  • 4-Nitrobenzamide | C7H6N2O3. PubChem. Available from: [Link]

  • 2-[(4-Nitrobenzoyl)amino]benzamide | C14H11N3O4. PubChem. Available from: [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available from: [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society. Available from: [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. Available from: [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available from: [Link]

  • 2-chloro-4-nitrobenzamide. Solubility of Things. Available from: [Link]

  • Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

  • Benzamidine Sepharose 4 Fast Flow (high sub). Available from: [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. Available from: [Link]

  • Preparation method of p-aminobenzamide. Google Patents.
  • UNITED STATES PATENT OFFICE. Googleapis.com. Available from: [Link]

Sources

preventing degradation of 2-Amino-4-nitrobenzamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-nitrobenzamide (ANB). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule possessing a confluence of reactive functional groups—a primary aromatic amine, a nitro group, and an amide—understanding its stability profile is critical for reproducible and reliable experimental outcomes.

This guide provides a framework for identifying, troubleshooting, and preventing the degradation of this compound, grounded in established principles of organic chemistry and material stability.

Core Concepts: The Chemical Stability of this compound

The stability of this compound is intrinsically linked to its molecular structure. The presence of the amide, aromatic amine, and nitro functionalities dictates its susceptibility to three primary degradation pathways: hydrolysis, photolysis, and thermal decomposition.

  • Amide Hydrolysis: The benzamide functional group can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond to yield 2-Amino-4-nitrobenzoic acid and ammonia.[1][2] The presence of moisture is a critical factor, and the rate of hydrolysis is significantly accelerated by acidic or basic contaminants.[3]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[4][5] Light exposure can induce complex photochemical reactions, potentially leading to the reduction of the nitro group or cleavage of the aromatic ring, resulting in a variety of colored byproducts.[6][7]

  • Thermal Decomposition: While solid under normal conditions, elevated temperatures can provide sufficient energy to initiate decomposition. For many nitroaromatic compounds, the initial step in thermal decomposition is the homolytic cleavage of the carbon-nitro (C-NO₂) bond.[8] This can trigger a cascade of exothermic reactions, especially if the material is stored in bulk.

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale
Temperature Room temperature (20-25°C) or refrigerated (2-8°C).Minimizes risk of thermal decomposition. Consistent temperature is key.
Atmosphere Inert gas (Argon or Nitrogen).The aromatic amine group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protect from light (Amber vial/container).Prevents photochemical reactions and photodegradation common to nitroaromatic compounds.[6][7]
Moisture Store in a desiccated environment.Minimizes the risk of amide hydrolysis, which is a primary degradation pathway.[1][2]
Container Tightly sealed, chemically inert glass vial.Prevents exposure to atmospheric moisture, oxygen, and contaminants.
Incompatibilities Strong oxidizing agents, strong bases, strong acids.These can directly react with and degrade the compound.[9][10]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the storage and use of this compound.

Visual Inspection & Physical Properties

Q1: My this compound powder, which is typically a yellow solid, has developed a darker orange or brownish color. What could be the cause?

A1: A color change is a primary indicator of degradation. This is often due to:

  • Oxidation: The primary aromatic amine is susceptible to air oxidation, which can form highly colored N-oxide species or polymeric impurities. Storing the compound under an inert atmosphere is crucial to prevent this.

  • Photodegradation: Exposure to light, especially UV, can initiate photochemical reactions involving the nitro group, leading to colored byproducts.[6][7] Ensure the compound is stored in an amber or opaque container.

Q2: I'm having trouble dissolving the compound in a solvent in which it was previously soluble. Why might this be happening?

A2: Reduced solubility often points to the formation of less soluble degradation products or polymers.

  • Hydrolysis Product: The primary hydrolysis product, 2-Amino-4-nitrobenzoic acid, has different solubility characteristics than the parent amide.

  • Polymerization: Oxidative or photodegradative pathways can sometimes lead to the formation of polymeric materials, which typically exhibit poor solubility.

Chemical Degradation Pathways

Q3: What is the most likely degradation product if my sample has been exposed to moisture?

A3: The most probable degradation product from moisture exposure is 2-Amino-4-nitrobenzoic acid , formed via hydrolysis of the amide bond.[1][2] This can be detected by analytical techniques such as HPLC, LC-MS, or NMR spectroscopy. The presence of a new peak corresponding to this carboxylic acid is a strong indicator of hydrolytic degradation.

Q4: Can the nitro group be reduced during storage?

A4: While less common under standard storage conditions, reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group is a known transformation for nitroaromatic compounds, often mediated by light or trace metal contaminants.[3] These reduced species can be highly reactive and may lead to further degradation or discoloration.

Workflow: Troubleshooting Observed Degradation

If you suspect your this compound has degraded, the following workflow can help you diagnose the issue.

troubleshooting_workflow start Degradation Suspected (e.g., color change, poor solubility) visual_check Visual & Physical Inspection - Check for color change - Note solubility issues - Examine for clumping start->visual_check analytical_check Perform Analytical Purity Check (e.g., HPLC, TLC) visual_check->analytical_check no_change Purity Confirmed (>98%) analytical_check->no_change No significant change impurity_detected Impurities Detected analytical_check->impurity_detected Change detected identify_product Characterize Degradation Product(s) (LC-MS, NMR) impurity_detected->identify_product pathway_hydrolysis Hypothesis: Hydrolysis (Detected 2-Amino-4-nitrobenzoic acid?) identify_product->pathway_hydrolysis pathway_photo Hypothesis: Photodegradation (Multiple unknown colored impurities?) identify_product->pathway_photo pathway_oxidation Hypothesis: Oxidation (Stored in air?) identify_product->pathway_oxidation remedy_hydrolysis Action: Discard lot. Future Prevention: Store in desiccator. pathway_hydrolysis->remedy_hydrolysis remedy_photo Action: Discard lot. Future Prevention: Store in amber vial. pathway_photo->remedy_photo remedy_oxidation Action: Discard lot. Future Prevention: Store under inert gas. pathway_oxidation->remedy_oxidation

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways Diagram

degradation_pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis / Reduction cluster_thermal Thermal Decomposition parent This compound hydrolysis_product 2-Amino-4-nitrobenzoic Acid parent->hydrolysis_product + H₂O (acid/base catalyst) photo_product Reduced Nitro Species (e.g., nitroso, amino) & Ring Cleavage Products parent->photo_product hν (UV Light) thermal_product Complex Mixture (via C-NO₂ cleavage) parent->thermal_product Δ (Heat)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To proactively assess stability and confirm purity, the following protocols can be adapted.

Protocol 1: Forced Degradation (Stress Testing) Protocol

This study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of your analytical method.[9]

1. Sample Preparation:

  • Prepare four separate ~1 mg/mL stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Also prepare an untreated control solution kept at 2-8°C in the dark.

2. Stress Conditions:

  • Acid Hydrolysis: To one solution, add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To a second solution, add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Photodegradation: Transfer the fourth solution to a transparent vial and expose it to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9]

  • Thermal Degradation (Solid State): Place a small amount of solid powder in an oven at a temperature below its melting point (e.g., 105°C) for 48 hours. Dissolve the stressed solid for analysis.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples and the control sample by a suitable method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any new peaks that appear.

Protocol 2: Routine Purity Analysis by HPLC-UV

This protocol provides a general starting point for a reversed-phase HPLC method to assess the purity of this compound. Method optimization will be required.

a) Instrumentation and Conditions: [11]

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set based on the UV absorbance maxima of this compound (a diode array detector is recommended to screen multiple wavelengths).

  • Injection Volume: 10 µL.

b) Sample Preparation:

  • Accurately prepare a 0.1 mg/mL solution of this compound in the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

c) Purity Calculation:

  • Calculate purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

References

Technical Support Center: Troubleshooting Side Reactions in 2-Amino-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals engaged in the synthesis of 2-Amino-4-nitrobenzamide. This molecule is a valuable building block in medicinal chemistry and materials science, but its synthesis can be fraught with challenges related to selectivity and purity. This guide provides in-depth, field-proven insights to help you navigate and mitigate common side reactions, ensuring higher yields and reproducible results.

Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will primarily focus on the most reliable synthetic route: the selective reduction of 2,4-dinitrobenzamide.

Troubleshooting Guide: The Selective Reduction Pathway

The conversion of 2,4-dinitrobenzoic acid to this compound is a robust two-step process. However, each step presents unique challenges that can lead to impurities and reduced yields.

Overall Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Selective Reduction A 2,4-Dinitrobenzoic Acid B 2,4-Dinitrobenzamide A->B 1. SOCl₂ or (COCl)₂ 2. Conc. NH₄OH C This compound (Target Product) B->C Na₂S or (NH₄)₂S (Zinin Reduction) SR1 Side Product: Unreacted Starting Material B->SR1 Incomplete Amidation or Hydrolysis SR2 Side Product: 2,4-Diaminobenzamide (Over-reduction) C->SR2 Harsh Conditions Excess Reagent SR3 Side Product: Colored Impurities (Polysulfides, etc.) C->SR3 Reagent Decomposition

Caption: Recommended two-step synthesis of this compound.

Step 1: Amidation of 2,4-Dinitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide is the critical first step. While direct amidation is possible, it often requires high temperatures and results in challenging equilibria.[1] A more reliable method involves conversion to an activated acyl species, such as an acid chloride.

FAQ 1: My amidation yield is low, and I'm recovering the 2,4-dinitrobenzoic acid starting material. What is happening?

Answer: This is a common issue that typically points to either incomplete activation of the carboxylic acid or premature hydrolysis of the activated intermediate or the final amide product.

  • Causality (Activation): Carboxylic acids and amines react to form a stable and unreactive ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[2] Using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to a highly electrophilic acid chloride. However, if this reaction is incomplete, unreacted acid will remain.

  • Causality (Hydrolysis): The acid chloride intermediate is extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid if exposed to water. Similarly, the benzamide product can undergo hydrolysis under harsh acidic or basic conditions during the workup.[3]

Troubleshooting Amidation Issues
ObservationPotential CauseRecommended Action
Low Yield, Starting Material Recovered Incomplete conversion to acid chloride.Ensure thionyl chloride is fresh and used in slight excess. Consider adding a catalytic amount of DMF to accelerate the reaction.[4]
Hydrolysis of acid chloride during reaction.Use anhydrous solvents (e.g., dry DCM, Toluene) and perform the reaction under an inert atmosphere (N₂ or Ar).
Hydrolysis of product during workup.Perform the aqueous workup at low temperatures (ice bath) and avoid prolonged exposure to strong acids or bases.
Reaction is Sluggish or Stalls Poor quality of activating agent.Use a freshly opened or distilled bottle of thionyl chloride.
Insufficient temperature for activation.Gently reflux the mixture of carboxylic acid and thionyl chloride until gas evolution (HCl, SO₂) ceases.
Protocol 1: Robust Amidation via Acid Chloride
  • Activation: In a round-bottom flask under a nitrogen atmosphere, suspend 2,4-dinitrobenzoic acid (1.0 eq.) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq.). Slowly add thionyl chloride (1.2 eq.) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until gas evolution has stopped.

  • Solvent Removal: Allow the mixture to cool and remove the excess thionyl chloride and toluene under reduced pressure. This crude 2,4-dinitrobenzoyl chloride is typically used directly in the next step.

  • Amination: Cool a separate flask containing concentrated aqueous ammonia (a large excess, e.g., 10-15 eq.) in an ice-water bath.

  • Addition: Dissolve the crude acid chloride in a minimal amount of an anhydrous solvent (e.g., THF or Dioxane) and add it dropwise to the cold, vigorously stirred ammonia solution. A precipitate of the amide will form immediately.

  • Isolation: Stir the mixture for 1 hour, allowing it to warm to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium salts, and then with a small amount of cold ethanol. Dry under vacuum.

Step 2: Selective Reduction of 2,4-Dinitrobenzamide

This step is the most critical for the success of the synthesis. The goal is to reduce the nitro group at the 2-position (ortho to the amide) while leaving the 4-position nitro group intact. The Zinin reduction, which typically uses sulfide or polysulfide salts, is the classic and most effective method for this transformation.

FAQ 2: My final product is contaminated with 2,4-diaminobenzamide. How do I prevent this over-reduction?

Answer: The formation of 2,4-diaminobenzamide is a clear indication that the reduction conditions are too harsh or the reaction has proceeded for too long. The selectivity of the Zinin reduction relies on careful control of stoichiometry, temperature, and reaction time.

  • Causality (Stoichiometry & Temperature): The ortho-nitro group is more electron-deficient due to the electron-withdrawing nature and proximity of the benzamide group, making it more susceptible to nucleophilic attack by the sulfide reducing agent. However, with excess reducing agent, higher temperatures, or extended reaction times, the less reactive para-nitro group will also be reduced.

FAQ 3: The reaction produces a dark, foul-smelling mixture, and my final product is discolored (yellow/brown). How can I obtain a clean, pale-yellow product?

Answer: The dark coloration is characteristic of Zinin reductions and is caused by the formation of elemental sulfur and various polysulfides.[5] These impurities can become trapped in your product during precipitation, leading to discoloration.

  • Causality (Impurity Formation): Sodium sulfide (Na₂S·9H₂O) in aqueous solution can generate a complex mixture of species. If the product is isolated by acidification, any residual sulfides can produce hydrogen sulfide gas. Proper workup and purification are essential.

Troubleshooting Selective Reduction
ObservationPotential CauseRecommended Action
Presence of 2,4-Diaminobenzamide Excess reducing agent.Carefully control the stoichiometry. Use approximately 1.5-2.0 equivalents of sodium sulfide nonahydrate.
Reaction temperature is too high.Maintain the reaction temperature between 70-85°C. Do not exceed 90°C.[5][6]
Reaction time is too long.Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed (typically 30-60 minutes).
Discolored Final Product Trapping of sulfur/polysulfide impurities.After the reaction, filter the hot solution to remove insoluble byproducts.[5]
Oxidized impurities.During workup, after acidification, consider adding a small amount of sodium bisulfite to reduce colored, oxidized species.
Insufficient purification.Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture). Activated carbon can be used to remove colored impurities.[5][7]
Protocol 2: Selective Zinin Reduction
  • Preparation: In a large round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 1.8 eq.) in water. Add a small amount of elemental sulfur (~0.1 eq.) and heat gently to form sodium polysulfide solution, which helps moderate the reaction.

  • Reaction: Add the 2,4-dinitrobenzamide (1.0 eq.) to the solution. Heat the mixture with vigorous stirring to 80-85°C for 30-45 minutes. Monitor the disappearance of the starting material by TLC (a mobile phase of 50% ethyl acetate in hexanes is a good starting point).

  • Workup: Cool the reaction mixture to ~50°C and filter to remove any solid impurities. Transfer the dark filtrate to a beaker cooled in an ice bath.

  • Precipitation: Slowly and carefully acidify the filtrate with glacial acetic acid. The product will precipitate as a pale-yellow solid. Be aware of potential H₂S evolution; perform this in a well-ventilated fume hood.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: For highest purity, recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place in an ice bath to maximize crystallization.

Alternative Route Analysis: The Nitration Pathway

While less common, one might consider synthesizing the target molecule by nitrating a protected 2-aminobenzamide derivative. This route is often avoided due to significant challenges with selectivity and side reactions.

G A 2-Aminobenzamide B 2-Acetamidobenzamide (Protected) A->B Ac₂O C 2-Acetamido-4-nitrobenzamide B->C HNO₃/H₂SO₄ (Low Temp) D This compound C->D Acid/Base Hydrolysis SR1 Oxidation/Tar C->SR1 High Temp SR2 5-Nitro Isomer C->SR2 Poor Control SR3 Polynitration C->SR3 Excess HNO₃

Caption: Nitration pathway and its associated side reactions.

FAQ 4: I'm attempting to nitrate 2-acetamidobenzamide and getting a messy reaction with multiple products. How can I improve this?

Answer: The acetamido group is a strong ortho-, para-director. While this correctly directs the nitro group to the 4-position, it also strongly activates the ring, making it highly susceptible to over-reaction and oxidation.

  • Oxidation & Tarring: Nitric acid is a potent oxidizing agent. Activated aromatic rings can be easily oxidized or decomposed, especially at elevated temperatures, leading to dark, tarry byproducts.[8][9] Strict temperature control (typically <10°C) is non-negotiable.

  • Isomer Formation: While the 4-nitro product is expected, some formation of the 5-nitro isomer can occur, leading to difficult purification challenges.

  • Polynitration: The activated ring is prone to accepting a second nitro group if the conditions are too forcing (excess nitrating agent, higher temperature).[8]

G Parameters Key Reaction Parameters Temp Low Temperature (<10°C) Parameters->Temp Leads to Stoich Controlled Stoichiometry (~1.0 eq. HNO₃) Parameters->Stoich Leads to HighTemp High Temperature (>20°C) Parameters->HighTemp Avoid Excess Excess Nitrating Agent Parameters->Excess Avoid Outcome Desired Outcome: Selective Mono-Nitration Temp->Outcome Stoich->Outcome SideReaction1 Side Reaction: Oxidation / Tarring HighTemp->SideReaction1 SideReaction2 Side Reaction: Polynitration Excess->SideReaction2

Caption: Logic diagram for achieving selective mono-nitration.

Given these significant challenges, the selective reduction pathway is strongly recommended for a more controlled and higher-yielding synthesis of this compound.

References

  • Albright, L. F., et al. (1994). Nitration: An Overview of Recent Developments and Processes. American Chemical Society. Retrieved from [Link]

  • ResearchGate (2018). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... ResearchGate. Retrieved from [Link]

  • Radi, R., et al. (2002). Nitric oxide, oxidants, and protein tyrosine nitration. PNAS. Retrieved from [Link]

  • Sciencemadness (2009). nitration vs oxidation using HNO3. Sciencemadness.org. Retrieved from [Link]

  • Abu-Yousef, I. A., et al. (2006). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. PNAS. Retrieved from [Link]

  • Kundu, K., & Seayad, J. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cox, R. A. (2005). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Google Patents (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
  • Organic Syntheses (1941). 2-amino-4-nitrophenol. Organic Syntheses. Retrieved from [Link]

  • Asano, Y. (2015). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Retrieved from [Link]

  • U.S. Patent (1982). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
  • Google Patents (2015). CN104193646B - Preparation method of p-aminobenzamide. Google Patents.

Sources

Technical Support Center: Navigating the Challenges of Scaling Up 2-Amino-4-nitrobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production, ensuring efficiency, purity, and safety.

I. Overview of a Plausible Synthetic Pathway

While multiple synthetic routes to this compound are conceivable, a common and logical pathway involves a two-step process starting from 2-chloro-4-nitrobenzoic acid. This approach is often favored in industrial settings due to the relative availability of starting materials and the generally reliable nature of the reactions involved.

The synthesis can be broken down into two key transformations:

  • Amidation: Conversion of the carboxylic acid group of 2-chloro-4-nitrobenzoic acid to a primary amide.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with an amino group using ammonia.

This guide will focus on the challenges and troubleshooting associated with this plausible synthetic route during scale-up.

II. Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues that you may encounter during your experiments.

A. Amidation Step: 2-chloro-4-nitrobenzoic acid to 2-chloro-4-nitrobenzamide

Q1: My amidation reaction is sluggish and gives low yields. What are the potential causes and how can I improve it?

A1: A sluggish amidation reaction can often be attributed to several factors when scaling up.

  • Insufficient Activation of the Carboxylic Acid: For the amidation to proceed efficiently, the carboxylic acid needs to be activated. On a larger scale, ensuring homogenous mixing and complete reaction with the activating agent is critical.

    • Troubleshooting:

      • Choice of Activating Agent: While reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective, they produce corrosive by-products (HCl, SO₂). On a larger scale, consider coupling agents like carbodiimides (e.g., EDC) with an additive like HOBt, which can be more manageable, although potentially more expensive.

      • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the disappearance of the starting carboxylic acid and the formation of the activated intermediate before the addition of the ammonia source.[1]

  • Poor Solubility of Starting Material: 2-chloro-4-nitrobenzoic acid has limited solubility in many organic solvents. Inadequate dissolution can lead to a heterogeneous reaction mixture and reduced reaction rates.

    • Troubleshooting:

      • Solvent Screening: Conduct a solvent screening study to identify a solvent system that provides good solubility for both the starting material and the activated intermediate. Aprotic polar solvents like DMF or NMP can be effective, but be mindful of their high boiling points and potential for side reactions at elevated temperatures.[2]

      • Temperature Control: Gently warming the mixture to improve solubility may be an option, but this must be balanced with the thermal stability of the activated intermediate.

  • Inefficient Removal of By-products: If using a chlorinating agent like SOCl₂, the removal of HCl is crucial to drive the reaction to completion.

    • Troubleshooting:

      • Inert Gas Sparging: On a larger scale, bubbling a slow stream of an inert gas like nitrogen through the reaction mixture can help to remove gaseous by-products.

      • Use of a Stoichiometric Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can scavenge the HCl produced. However, this will form a salt that will need to be removed during workup.

Q2: I am observing significant impurity formation during the amidation step. What are these impurities and how can I minimize them?

A2: Impurity formation is a common challenge during scale-up. In this step, potential impurities could include:

  • Unreacted Starting Material: As discussed in Q1, incomplete reaction is a primary source of this impurity.

  • Anhydride Formation: The activated carboxylic acid intermediate can sometimes react with another molecule of the starting carboxylic acid to form an anhydride.

    • Troubleshooting:

      • Controlled Addition of Activating Agent: Add the activating agent slowly and at a controlled temperature to minimize the concentration of the activated intermediate at any given time.

      • Order of Addition: Consider adding the carboxylic acid to the activating agent to ensure the activating agent is in excess.

  • Impurities from the Starting Material: The purity of the starting 2-chloro-4-nitrobenzoic acid is critical.[3]

    • Troubleshooting:

      • Starting Material Qualification: Always analyze the starting material for purity before use. Common impurities could include other isomers of chloronitrobenzoic acid.

B. Nucleophilic Aromatic Substitution (SNAr) Step: 2-chloro-4-nitrobenzamide to this compound

Q3: The SNAr reaction with ammonia is not going to completion, and I have a significant amount of starting material left. Why is this happening on a larger scale?

A3: Incomplete conversion in an SNAr reaction during scale-up can be due to several factors.

  • Insufficient Mass Transfer: The reaction between a solid (2-chloro-4-nitrobenzamide) and a gas (ammonia) or a solution of ammonia can be limited by the rate of mass transfer between the phases.

    • Troubleshooting:

      • Agitation: Ensure vigorous and efficient stirring to maximize the interfacial area between the reactants. The choice of impeller and stirring speed can have a significant impact on larger reactors.

      • Solvent Choice: The choice of solvent is critical. It should dissolve the starting material to a reasonable extent and also have good solubility for ammonia. Alcohols like ethanol or isopropanol are often used.

  • Pressure and Temperature Control: The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia in the reaction mixture.

    • Troubleshooting:

      • Reactor Design: Use a pressure-rated reactor.

      • Temperature Optimization: The reaction rate will increase with temperature, but this also increases the pressure and the risk of side reactions. An optimal temperature needs to be determined experimentally. A typical range might be 80-120°C.

  • Ammonia Concentration: A sufficient excess of ammonia is required to drive the reaction to completion.

    • Troubleshooting:

      • Stoichiometry: Use a significant excess of ammonia. This can be introduced as a solution in a solvent (e.g., ammonia in methanol) or as a gas under pressure.

Q4: I am observing the formation of colored by-products during the SNAr step, making purification difficult. What are these by-products and how can I prevent their formation?

A4: The formation of colored impurities is a common issue with nitroaromatic compounds, especially under basic conditions and at elevated temperatures.[4]

  • Side Reactions of the Nitro Group: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, but it can also participate in side reactions.

    • Troubleshooting:

      • Temperature Control: Avoid excessive temperatures, as this can promote decomposition and side reactions.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material has been consumed to minimize the formation of by-products from prolonged heating.

  • Oxidation of the Product: The amino group in the product can be susceptible to oxidation, leading to colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.

  • Formation of Di-substituted Products: While less likely with ammonia, stronger nucleophiles could potentially displace the nitro group, although this is generally a much slower process. More relevant is the potential for the product to react further under harsh conditions.

C. Purification and Isolation

Q5: I am having difficulty with the crystallization of the final product, this compound. It either "oils out" or forms very fine particles that are difficult to filter.

A5: Crystallization is a critical step for achieving high purity, and its success is highly dependent on the solvent system and cooling profile.

  • "Oiling Out": This occurs when the product precipitates from the solution at a temperature above its melting point in the chosen solvent system, or if the concentration of impurities is high.[5]

    • Troubleshooting:

      • Solvent Selection: The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A mixture of solvents (a "solvent" and an "anti-solvent") can often provide better control over the crystallization process. For a compound like this compound, polar solvents like ethanol, methanol, or mixtures with water could be a good starting point.[4]

      • Slower Cooling: Employ a slower and more controlled cooling profile. Rapid cooling can lead to supersaturation and oiling out.

  • Formation of Fine Particles: This is often a result of rapid precipitation.

    • Troubleshooting:

      • Controlled Cooling and Agitation: A slow, linear cooling profile with gentle agitation can promote the growth of larger crystals.

      • Seeding: Adding a small amount of pure product (seed crystals) at the point of supersaturation can encourage controlled crystal growth.[5]

Q6: My final product has a persistent color, even after crystallization. How can I improve the color?

A6: A persistent color is likely due to highly colored impurities that co-crystallize with the product.

  • Troubleshooting:

    • Charcoal Treatment: Adding a small amount of activated carbon to the hot solution before filtration can help to adsorb colored impurities.[4] Care must be taken not to use too much, as it can also adsorb the product and reduce the yield.

    • Re-crystallization: A second crystallization from a different solvent system may be necessary to remove impurities that have similar solubility to the product in the initial solvent.

    • Washing: Ensure the filter cake is washed with a cold, fresh solvent in which the product is sparingly soluble to remove any residual mother liquor containing impurities.

III. In-Process Controls and Analytical Methods

Effective in-process controls (IPCs) are essential for a successful and reproducible scale-up.

Parameter Analytical Method Purpose
Reaction Completion HPLC, TLCTo monitor the disappearance of starting materials and the formation of the product.[1]
Impurity Profile HPLC, GC-MSTo identify and quantify impurities at each stage of the synthesis.[3]
Product Purity HPLC, NMR, Elemental AnalysisTo confirm the identity and purity of the final isolated product.
Residual Solvents GCTo ensure that residual solvents are below the acceptable limits defined by regulatory guidelines.

IV. Safety Considerations for Scale-Up

Scaling up the synthesis of this compound introduces several safety hazards that must be carefully managed.

  • Exothermic Reactions: Both the amidation (especially with thionyl chloride) and the SNAr reaction can be exothermic.[6]

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a RC1 instrument) to understand the heat of reaction and the rate of heat evolution.[7] This data is crucial for designing an adequate cooling system for the larger reactor.

      • Controlled Addition: Add reagents slowly and monitor the internal temperature closely.

      • Emergency Cooling: Have an emergency cooling plan in place.

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[8]

    • Mitigation:

      • DSC/TGA Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the starting materials, intermediates, and the final product to determine their decomposition temperatures.[9]

      • Maximum Operating Temperature: Establish a maximum safe operating temperature for each step that is well below the onset of decomposition.

  • Handling of Reagents:

    • Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Ammonia: Ammonia is a corrosive and toxic gas. Use in a well-ventilated area or a closed system.

V. Experimental Workflow Visualization

Plausible Synthesis Workflow

cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Purification 2_chloro_4_nitrobenzoic_acid 2-chloro-4-nitrobenzoic acid Amidation_Reaction Amidation in Suitable Solvent 2_chloro_4_nitrobenzoic_acid->Amidation_Reaction Activating_Agent Activating Agent (e.g., SOCl2) Activating_Agent->Amidation_Reaction Ammonia_Source_1 Ammonia Source Ammonia_Source_1->Amidation_Reaction 2_chloro_4_nitrobenzamide 2-chloro-4-nitrobenzamide Amidation_Reaction->2_chloro_4_nitrobenzamide SNAr_Reaction SNAr Reaction (Pressure & Heat) 2_chloro_4_nitrobenzamide->SNAr_Reaction Ammonia_Source_2 Ammonia (excess) Ammonia_Source_2->SNAr_Reaction Crude_Product Crude this compound SNAr_Reaction->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Pure this compound Filtration_Drying->Final_Product

Caption: A plausible workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Problem Low Yield or High Impurity Identify_Step Identify Problematic Step (Amidation, SNAr, Purification) Problem->Identify_Step Amidation_Issues Amidation Step Identify_Step->Amidation_Issues Amidation SNAr_Issues SNAr Step Identify_Step->SNAr_Issues SNAr Purification_Issues Purification Step Identify_Step->Purification_Issues Purification Incomplete_Reaction_A Incomplete Reaction? Amidation_Issues->Incomplete_Reaction_A Impurity_Formation_A Impurity Formation? Amidation_Issues->Impurity_Formation_A Incomplete_Reaction_S Incomplete Reaction? SNAr_Issues->Incomplete_Reaction_S Byproduct_Formation_S By-product Formation? SNAr_Issues->Byproduct_Formation_S Oiling_Out Oiling Out? Purification_Issues->Oiling_Out Poor_Color Poor Color? Purification_Issues->Poor_Color Check_Activation Check Activation & Solubility Incomplete_Reaction_A->Check_Activation Yes Minimize_Side_Reactions Control Temp & Addition Impurity_Formation_A->Minimize_Side_Reactions Yes Improve_Mass_Transfer Increase Agitation & Pressure Incomplete_Reaction_S->Improve_Mass_Transfer Yes Control_Temp_Time Optimize Temp & Reaction Time Byproduct_Formation_S->Control_Temp_Time Yes Optimize_Solvent_Cooling Optimize Solvent & Cooling Rate Oiling_Out->Optimize_Solvent_Cooling Yes Charcoal_Recrystallize Charcoal Treatment & Re-crystallization Poor_Color->Charcoal_Recrystallize Yes

Caption: A logical flow for troubleshooting common scale-up issues.

VI. References

  • The Thermal Instability of 2,4 and 2,6- N-Alkylamino Disubstituted and 2- N-Alkylamino Substituted Nitrobenzenes in Weakly Alkaline Solution: sec-Amino Effect. Journal of Heterocyclic Chemistry. ([Link])

  • CN105801440A - Preparation method of 2-amino-4-nitrophenol. Google Patents. ()

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. ([Link])

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. ResearchGate. ([Link])

  • Recent trends in the impurity profile of pharmaceuticals. PMC. ([Link])

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. ([Link])

Sources

Technical Support Center: Enhancing the Solubility of 2-Amino-4-nitrobenzamide for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to overcome these issues in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in designing an effective solubilization strategy. The molecule's structure, featuring an aromatic ring, an amino group, a nitro group, and an amide functional group, dictates its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31930-18-4[1]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Appearance Yellow to brown solid[1]
Melting Point 222-224 °C[1]
Predicted pKa 14.79 ± 0.50 (Amide Proton)[1]
Q2: I'm struggling to dissolve this compound in my aqueous buffer. Why is it so poorly soluble?

The poor aqueous solubility of this compound is expected due to a combination of its molecular structure and solid-state properties.

  • Molecular Hydrophobicity : The core structure is a substituted benzene ring, which is inherently nonpolar and hydrophobic. While the amino and amide groups can form hydrogen bonds, the overall molecule has limited interaction with water. Aromatic amides, in general, tend to have low aqueous solubility.[2]

  • Crystal Lattice Energy : The compound is a solid at room temperature with a high melting point (222-224 °C), which indicates strong intermolecular forces (like hydrogen bonding and π-stacking) in its crystal lattice.[1] For the compound to dissolve, the energy required to break these bonds must be overcome by the energy released from the compound's interaction with solvent molecules. Water is often not a strong enough solvent to achieve this efficiently.

Q3: What are the recommended first-line strategies to improve the solubility of this compound for in-vitro experiments?

For most laboratory-scale experiments, two strategies are highly effective, simple, and should be attempted first: co-solvency and pH adjustment .[3][][5] The choice between them depends on the constraints of your experimental system, such as its tolerance for organic solvents or specific pH ranges.

Below is a decision-making workflow to help you select the best starting strategy.

G start Start: Need to dissolve This compound q1 Is your experiment sensitive to organic solvents (e.g., DMSO, Ethanol)? start->q1 strat1 Strategy 1: pH Adjustment (Protonate the amino group) q1->strat1 Yes strat2 Strategy 2: Co-solvency (Use DMSO, DMF, etc.) q1->strat2 No a1_yes Yes a1_no No q2 Did pH adjustment achieve the desired concentration? strat1->q2 end_ok Proceed with Experiment strat2->end_ok q2->end_ok Yes combine Consider a combined approach: Minimal co-solvent + pH adjustment q2->combine No a2_yes Yes a2_no No combine->end_ok

Caption: Decision tree for selecting a solubilization strategy.

Q4: How do I use pH to increase the solubility of this compound?

The molecule contains a basic aromatic amino group. By lowering the pH of the aqueous solution, you can protonate this group, forming a positively charged ammonium salt (-NH₃⁺). This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[][6]

This principle is a cornerstone of pharmaceutical formulation for improving the solubility of weakly basic drugs.[6]

  • Preparation : Weigh the desired amount of this compound powder and place it in a suitable vessel.

  • Initial Suspension : Add a portion (e.g., 70-80%) of your final desired volume of deionized water or aqueous buffer. The compound will likely remain as a suspension.

  • Acidification : While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the solution for visual changes. As the pH drops, the powder should begin to dissolve.

  • Endpoint : Continue adding acid until all the solid has completely dissolved. A clear solution indicates successful solubilization.

  • Final Volume & pH Adjustment : Add the remaining water or buffer to reach the final target volume. If required for your experiment, you can then carefully adjust the pH back upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious. If you raise the pH too close to the compound's pKa, it may precipitate out of solution.

  • Verification : Always perform a final visual check for any signs of precipitation before use.

Caution : This method is only suitable if your downstream application can tolerate a low pH environment.

Q5: Which co-solvents are effective for this compound, and what concentrations should I use?

Co-solvency is the most common and often simplest method for dissolving poorly soluble compounds.[3] A water-miscible organic solvent is used to reduce the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous medium and the hydrophobic compound, thereby increasing solubility.[3][7]

For compounds like this compound, polar aprotic solvents are typically very effective.

Table 2: Recommended Co-solvents for Initial Screening

Co-solventTypeTypical Starting Conc.Notes
DMSO Polar Aprotic1-10% (v/v)Excellent solubilizing power. Widely used for creating high-concentration stock solutions. Can have effects on cell-based assays.
DMF Polar Aprotic1-10% (v/v)Similar to DMSO in solubilizing power. Use with appropriate safety precautions.
Ethanol Polar Protic5-20% (v/v)Generally well-tolerated in many biological systems. May be less effective than DMSO or DMF.
PEG 400 Polar Protic10-30% (v/v)A biocompatible polymer often used in formulations. Good for increasing solubility.[8]
Acetonitrile Polar Aprotic5-20% (v/v)Often used in analytical applications like HPLC.[9][10]

Creating a high-concentration stock solution in 100% co-solvent is a standard laboratory practice. This stock can then be diluted into your aqueous experimental medium, ensuring the final co-solvent concentration is low and well-tolerated.

G cluster_0 Workflow for Co-solvent Stock Preparation A 1. Weigh Compound B 2. Add 100% DMSO (or other co-solvent) A->B C 3. Vortex / Sonicate until fully dissolved B->C D 4. Result: High-Conc. Stock Solution (e.g., 100 mM in DMSO) C->D E 5. Dilute stock into aqueous buffer for final working concentration D->E F 6. Final Solution (e.g., 100 µM in buffer with 0.1% DMSO) E->F

Caption: Step-by-step workflow for preparing a working solution.

  • Select Co-solvent : Choose a co-solvent from Table 2, with DMSO being the most common starting point.

  • Weigh Compound : Accurately weigh the this compound powder into a microcentrifuge tube or glass vial.

  • Add Solvent : Add the appropriate volume of 100% co-solvent to achieve your desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolve : Vortex vigorously. If needed, place the sealed vial in a bath sonicator for 5-10 minutes to aid dissolution.

  • Inspect : Ensure the solution is clear and free of any particulate matter.

  • Store : Store the stock solution appropriately, typically at -20°C or -80°C in a tightly sealed container to prevent water absorption by hygroscopic solvents like DMSO.

  • Dilute for Use : When preparing your working solution, dilute the stock at least 1:1000 to keep the final co-solvent concentration at or below 0.1%, a level tolerated by most cell-based assays.

Q6: Can I heat the solution to aid dissolution?

Yes, gently heating can increase the rate of dissolution and the solubility limit. However, this must be done with caution.

  • Pros : Can help dissolve the compound faster, especially in viscous solvents.

  • Cons : this compound, like many nitroaromatic compounds, could be susceptible to thermal degradation. Overheating can lead to decomposition, altering the compound's integrity and concentration.

Recommended Protocol : Warm the solvent/compound mixture gently to 37-50°C in a water bath while stirring. Do not boil. Allow the solution to cool to room temperature before use and check for any precipitation, as the compound may crash out of a supersaturated solution.

Q7: How can I determine the exact solubility in my specific buffer system?

If you need a precise quantitative measure of solubility, the gold-standard method is the shake-flask equilibrium solubility test .[11]

  • Preparation : Add an excess amount of this compound to a vial containing a known volume of your specific buffer or solvent system. The presence of undissolved solid is essential.[11]

  • Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach saturation equilibrium.

  • Phase Separation : After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes.

  • Sampling : Carefully collect a precise volume of the clear supernatant. Be careful not to disturb the solid pellet.

  • Filtration : Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining micro-particulates.[11]

  • Analysis : Quantify the concentration of this compound in the filtered sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[10][12]

Q8: What are the key safety precautions for handling this compound?

While specific safety data for this exact compound is limited, related nitro- and amino-substituted benzamides are classified as potentially hazardous. Always consult the material safety data sheet (MSDS) provided by your supplier.[13][14][15] General precautions include:

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

  • Health Hazards : Similar compounds may cause skin, eye, and respiratory irritation. Some are harmful if swallowed.[15][16][17]

  • Disposal : Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal guidelines.

References
  • PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitrobenzamide. Retrieved from [Link]

  • Unlocking Potential. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • ACS Publications. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin. Retrieved from [Link]

  • Dahiya, S. (2017). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?. Bulletin of Pharmaceutical Research.
  • NIH National Library of Medicine. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

Sources

Technical Support Center: Dealing with Impurities in 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Amino-4-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important chemical intermediate. The purity of this compound is paramount, as impurities can lead to ambiguous analytical results, compromised reaction yields, and the generation of unwanted side products in multi-step syntheses.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurity identification, removal, and prevention. We will explore the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower you to tackle even the most challenging purification tasks.

Frequently Asked Questions (FAQs)

Category 1: Impurity Identification & Characterization
Q1: My sample of this compound has a darker-than-expected yellow or orange color. What could be the cause?

A1: The pale yellow color of pure this compound can intensify due to the presence of specific impurities. Discoloration is often caused by:

  • Oxidation Products: The electron-rich amino group is susceptible to oxidation, which can form highly colored azo or azoxy compounds, especially upon exposure to air and light over time.

  • Residual Starting Materials or Isomers: Incomplete reactions or non-selective nitration during synthesis can leave residual, colored starting materials or result in isomeric impurities (e.g., 2-Amino-6-nitrobenzamide) that can affect the final product's appearance.

  • Nitroso Impurities: Partial reduction of the nitro group can lead to the formation of nitroso (-NO) species, which are often intensely colored.[1]

It is crucial to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2]

Q2: I see an unexpected peak in my HPLC chromatogram. What are the most probable impurities?

A2: Unexpected peaks can originate from synthesis byproducts, degradation, or contamination. Based on common synthetic routes and the compound's reactivity, likely impurities are summarized in the table below.

Potential Impurity Likely Source Typical HPLC Elution Profile (Reversed-Phase)
2-Amino-4-nitrobenzoic acidHydrolysis of the benzamide functional group.More polar; will likely elute earlier than the parent compound.
Isomeric AminonitrobenzamidesNon-selective nitration during synthesis.Polarity is similar; may co-elute or elute very close to the main peak.[3]
Starting Materials (e.g., 4-nitroanthranilamide)Incomplete reaction.Polarity will vary based on the specific starting material.
Degradation ProductsOxidation of the amino group or reduction of the nitro group.[1][4]Can be more or less polar depending on the specific product.

To definitively identify an unknown peak, techniques like LC-MS or preparative HPLC followed by NMR analysis are recommended.[5][6]

Q3: How can I use NMR spectroscopy to check the purity of my sample?

A3: ¹H NMR is a powerful tool for assessing purity. In a deuterated solvent like DMSO-d₆, you should look for:

  • Characteristic Peaks: Identify the distinct aromatic and amide proton signals of this compound.

  • Absence of Impurity Signals: Look for signals that do not correspond to your product or the NMR solvent. For instance, the presence of signals from common laboratory solvents like acetone, ethanol, or ethyl acetate is a frequent issue.[7]

  • Integration Ratios: The integration of the aromatic protons and the amide protons should correspond to the correct stoichiometry. Deviations can indicate the presence of impurities that have overlapping signals. For related compounds like 2-Amino-4-nitrobenzoic acid, distinct aromatic proton shifts would be observable.[8]

Category 2: Purification Strategies & Troubleshooting

This workflow provides a logical path for purifying crude this compound.

G Purification Decision Workflow for this compound start Crude Sample assess Assess Purity (TLC, HPLC, NMR) start->assess decision Purity > 98%? assess->decision stop Pure Product (Store Properly) decision->stop Yes purify_choice Select Purification Method decision->purify_choice No recryst Recrystallization purify_choice->recryst High Crystallinity Few Impurities chrom Column Chromatography purify_choice->chrom Complex Mixture Oily Sample trouble_recryst Troubleshoot Recrystallization (Oiling out, poor recovery) recryst->trouble_recryst trouble_chrom Troubleshoot Chromatography (Poor separation, tailing) chrom->trouble_chrom trouble_recryst->assess Re-assess Purity trouble_chrom->assess Re-assess Purity

Caption: Purification workflow for this compound.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[9][10] The compound separates as a liquid phase (the "oil") which may solidify into an amorphous mass, trapping impurities.

Causality & Solutions:

  • Cooling Too Rapidly: Fast cooling doesn't give molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[2][11]

  • Solvent Boiling Point > Compound Melting Point: If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it dissolves and may not crystallize on cooling.

    • Solution: Choose a solvent with a lower boiling point.

  • High Impurity Concentration: Impurities disrupt crystal lattice formation and can cause a melting point depression.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to reduce saturation, and allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can provide a nucleation site and promote proper crystallization.[10]

Q5: I'm performing column chromatography on silica gel, but my compound is smearing (tailing) down the column. How can I get sharp bands?

A5: Tailing is a classic problem when purifying basic compounds like anilines on acidic silica gel.[12] The basic amino group interacts strongly with acidic silanol groups (Si-OH) on the silica surface via acid-base interactions, causing the compound to "stick" and elute slowly and unevenly.[9][11]

Causality & Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the basic analyte and acidic stationary phase.

    • Solution: Neutralize the silica gel's acidic sites by adding a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or ammonia in the eluent is highly effective at improving peak shape and resolution.[9]

  • Overloading the Column: Loading too much sample onto the column can exceed its capacity, leading to band broadening and tailing.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.[9]

Q6: How do I choose the right solvent for recrystallization?

A6: The ideal recrystallization solvent is one that dissolves the compound poorly at room temperature but very well at its boiling point. For this compound, which has both polar (amino, nitro, amide) and non-polar (benzene ring) features, a moderately polar solvent is often a good starting point.[10][13]

Solvent Polarity Rationale & Comments
EthanolPolar ProticOften an excellent choice. Good dissolving power when hot.
IsopropanolPolar ProticSimilar to ethanol, but slightly less polar. Can sometimes yield better crystals.
AcetonitrilePolar AproticCan be effective, but ensure the compound is not too soluble at room temperature.
Ethyl AcetateMid-PolarityMay be a good choice, but solubility might be high even when cold.
Ethanol/WaterMixed SolventA powerful technique. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool.[13]
Category 3: Analytical Methods & Protocols
Q7: I need a reliable HPLC method to determine the purity of my sample. Can you provide a starting point?

A7: A reversed-phase HPLC (RP-HPLC) method is standard for analyzing compounds like this compound.[14][15] The following protocol is a robust starting point that can be optimized for your specific system and impurity profile.

G HPLC Troubleshooting Flowchart problem Problem Detected in Chromatogram peak_tailing Peak Tailing / Broadening problem->peak_tailing unexpected_peaks Unexpected Peaks problem->unexpected_peaks bad_resolution Poor Resolution problem->bad_resolution cause_tailing1 Secondary Interactions (e.g., silanol activity) peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_unexpected1 Sample Degradation unexpected_peaks->cause_unexpected1 cause_unexpected2 Contaminated Mobile Phase or Diluent unexpected_peaks->cause_unexpected2 cause_resolution1 Mobile Phase Not Optimal bad_resolution->cause_resolution1 cause_resolution2 Column is Old / Damaged bad_resolution->cause_resolution2 sol_tailing1 Add mobile phase modifier (e.g., 0.1% TFA or Et3N) cause_tailing1->sol_tailing1 sol_tailing2 Reduce injection volume or sample concentration cause_tailing2->sol_tailing2 sol_unexpected1 Use fresh sample; protect from light/heat cause_unexpected1->sol_unexpected1 sol_unexpected2 Prepare fresh mobile phase; inject blank cause_unexpected2->sol_unexpected2 sol_resolution1 Adjust gradient slope or organic % (isocratic) cause_resolution1->sol_resolution1 sol_resolution2 Replace column cause_resolution2->sol_resolution2

Caption: Troubleshooting common HPLC analysis issues.

Protocol: Purity Determination by RP-HPLC
  • Instrumentation and Materials:

    • HPLC System: Standard system with a UV detector, pump, autosampler, and column oven.[14]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

    • Solvents: HPLC-grade acetonitrile (ACN) and water.

    • Reagent: Formic acid or phosphoric acid.[16]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: A mixture of Water/Acetonitrile (50:50 v/v) is a good starting point.

    • Sample Solution: Accurately weigh ~5 mg of your this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of approximately 100 µg/mL. Ensure the sample is fully dissolved, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • System Suitability and Analysis:

    • Self-Validation: Before analyzing samples, inject a standard solution of known purity multiple times (e.g., n=5). The system is suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%. This ensures the reliability of your results.[14]

    • Analysis: Inject a blank (diluent), followed by your sample solution. Purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Detailed Experimental Protocols
Protocol: General Recrystallization Procedure
  • Solvent Selection: Following a screening procedure (see Q6), select an appropriate solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Reheat the mixture to boiling for a few minutes. The carbon will adsorb colored impurities.[2]

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.[13]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.

Protocol: General Flash Column Chromatography Procedure
  • TLC Analysis: First, determine an optimal mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system (e.g., Hexane/Ethyl Acetate) where the desired compound has an Rf value of ~0.2-0.4 and is well-separated from impurities.[9]

  • Column Packing: Select a column of appropriate size. Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[2]

  • Elution: Begin eluting with the non-polar mobile phase determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[9]

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • U.S. Department of Health and Human Services. (n.d.). TOXICOLOGICAL PROFILE FOR 1,3-DINITROBENZENE AND 1,3,5-TRINITROBENZENE. ATSDR. Retrieved from [Link]

  • Al-Rimawi, F., Kharoaf, M., & Bhanger, M. I. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • Velev, V. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. Retrieved from [Link]

  • Bose, P. K. (1935). A new method for the detection of the nitro-group in some organic compounds. Analyst (RSC Publishing). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Nitrobenzoyl)amino]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... ResearchGate. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14. NIH. Retrieved from [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH. Retrieved from [Link]

  • Sepmag.eu. (2021). Affinity Chromatography and column purification of proteins and nucleic acids. Sepmag. Retrieved from [Link]

  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. YouTube. Retrieved from [Link]

  • He, Z., & Spain, J. C. (1997). A novel 2-aminomuconate deaminase in the nitrobenzene degradation pathway of Pseudomonas pseudoalcaligenes JS45. PubMed. Retrieved from [Link]

  • Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography. Sorbent Technologies. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2023). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Publications. Retrieved from [Link]

  • Oxford Academic. (2002). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Retrieved from [Link]

  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Google Patents.
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. MJAS. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fluorescence Signal of 2-Amino-4-nitrobenzamide Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-nitrobenzamide (2A4NB) and related nitro-aromatic fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who utilize these environmentally sensitive fluorophores in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to troubleshoot and optimize your results. This guide is structured to move from foundational principles to specific, actionable solutions for common experimental challenges.

Section 1: Understanding the Probe - Core Principles of Fluorescence

This compound belongs to a class of fluorophores known for their sensitivity to the local microenvironment. Its fluorescence arises from an intramolecular charge transfer (ICT) process, where the electron-donating amino group and the electron-withdrawing nitro group create a significant dipole moment upon excitation. This inherent sensitivity is both a powerful tool and a potential source of experimental variability. Mastering its use requires understanding the key factors that govern its photophysical behavior.

The Critical Role of the Microenvironment: Solvatochromism and pH

The fluorescence emission of 2A4NB probes is profoundly influenced by the polarity and hydrogen-bonding characteristics of the surrounding solvent, a phenomenon known as solvatochromism.[1][2][3] When the probe is in a polar solvent, the solvent molecules can rearrange around the excited-state dipole, lowering its energy level.[4][5] This stabilization of the excited state results in a lower energy emission, causing a shift to longer wavelengths (a "red shift" or bathochromic shift).[4][6] Conversely, in non-polar environments, the emission tends to be at shorter wavelengths ("blue-shifted").[6] This effect is a primary reason why these probes are valuable for studying molecular interactions and local polarity changes.[1][7]

Similarly, the pH of the medium can alter the protonation state of the amino group. Changes in protonation can significantly impact the probe's absorption and emission spectra, as well as its quantum yield.[8][9] It is therefore crucial to work in well-buffered solutions to ensure signal consistency.

Below is a diagram illustrating the primary factors that modulate the fluorescence signal of a 2A4NB probe.

cluster_environment Environmental Factors cluster_experimental Experimental Parameters cluster_outcome Observed Properties Probe 2A4NB Probe Fluorescence Signal Solvent Solvent Polarity Probe->Solvent pH pH Probe->pH Viscosity Viscosity Probe->Viscosity Concentration Probe Concentration Probe->Concentration Excitation Excitation Light (Intensity & Duration) Probe->Excitation Temperature Temperature Probe->Temperature Wavelength Emission Wavelength (Solvatochromism) Solvent->Wavelength Intensity Quantum Yield (Brightness) Solvent->Intensity pH->Wavelength pH->Intensity Viscosity->Wavelength Concentration->Intensity Stability Photostability (Resistance to Bleaching) Excitation->Stability Temperature->Intensity Start Low Signal / Poor SNR CheckEnv Step 1: Verify Environment - Perform spectral scan in buffer - Check pH of buffer Start->CheckEnv CheckInstrument Step 2: Optimize Instrument - Adjust detector gain/voltage - Increase exposure time - Check filters/monochromators CheckEnv->CheckInstrument Environment OK CheckProbe Step 3: Evaluate Probe - Titrate probe concentration - Check for quenching (dilution series) - Verify labeling efficiency (if applicable) CheckInstrument->CheckProbe Settings OK CheckBleaching Step 4: Assess Photostability - Image a fresh area - Reduce excitation intensity - Use antifade reagent CheckProbe->CheckBleaching Probe OK End Optimized Signal CheckBleaching->End Stable Signal

Caption: Systematic workflow for troubleshooting low fluorescence signal.

Potential Causes & Solutions
  • Cause A: Suboptimal Environment (Solvent/pH)

    • Why it happens: As discussed, the quantum yield of 2A4NB is highly dependent on solvent polarity and pH. [1][8]An inappropriate buffer system can dramatically reduce fluorescence output.

    • Diagnostic Steps:

      • Prepare a sample of the probe in your experimental buffer.

      • Using a spectrofluorometer, perform an excitation scan (while holding emission at the expected maximum) and then an emission scan (while holding excitation at the determined maximum).

      • Verify the pH of your final experimental solution.

    • Solutions:

      • If the signal is low across all wavelengths, consider testing alternative buffer systems with different polarities.

      • Adjust the pH of your buffer to a range where the probe is known to be fluorescent and stable. For amine-containing probes, extreme pH values can be detrimental. [10]

  • Cause B: Incorrect Instrument Settings

    • Why it happens: The detector gain may be too low, or the excitation and emission filters/monochromators may not be aligned with the probe's actual spectral peaks in your buffer. [11] * Solutions:

      • Increase Detector Gain/Voltage: This amplifies the electronic signal. Be cautious, as excessively high gain will also amplify noise, potentially worsening the SNR. [12] * Increase Exposure Time: This allows the detector to collect more photons, increasing the signal. The trade-off is an increased risk of photobleaching. [12] * Verify Filters: Ensure you are using the correct filter set for the determined optimal excitation and emission wavelengths. Adding secondary emission or excitation filters can sometimes reduce background and improve SNR. [13][14]

  • Cause C: Quenching

    • Why it happens: Fluorescence quenching occurs when the excited-state fluorophore returns to the ground state without emitting a photon. This can be caused by high local probe concentration (self-quenching) or interaction with other molecules in the environment. [15] * Diagnostic Steps: Prepare a dilution series of your probe in the experimental buffer. If the fluorescence intensity increases linearly with concentration at low concentrations but then plateaus or decreases at higher concentrations, you are likely observing self-quenching.

    • Solutions:

      • Reduce the probe concentration to the linear range identified in your titration experiment. [11] * If environmental quenching is suspected (e.g., in a protein binding study), it may be an intrinsic property of the system you are studying. In some cases, changing the labeling site on the protein can move the probe away from quenching residues like tryptophan. [16][17]

Problem 2: High Background Fluorescence

High background fluorescence is any unwanted signal that does not originate from the specific target being measured. This can severely compromise image contrast and data quality. [18]

Data Presentation: Sources of Background Noise and Mitigation Strategies
Source of Background NoiseDiagnostic TestPrimary Solution(s)Expected Improvement
Reagents/Solvents Measure fluorescence of a "blank" sample containing only buffer and solvent.Use fresh, high-purity, spectroscopy-grade solvents. Filter buffers.Reduces baseline signal across the entire sample.
Labware Scan an empty well/slide of the type being used.Switch to non-fluorescent glass or specialty low-fluorescence plasticware.Eliminates signal originating from the container.
Sample Autofluorescence Image an unstained control sample using the same instrument settings.1. Use a fluorophore with red-shifted emission to avoid the typical green autofluorescence of biological samples. 2. Apply a commercial autofluorescence quenching agent. 3. Use spectral unmixing if your imaging system supports it.Isolates the probe-specific signal from the sample's intrinsic signal.
Non-specific Binding Observe high, diffuse signal in areas expected to be negative.1. Incorporate a blocking step (e.g., with BSA or casein) before adding the probe. 2. Increase the number and duration of wash steps after staining. 3. Include a small amount of a non-ionic detergent (e.g., Tween-20) in the wash buffer.Increases contrast between target and non-target areas.
Problem 3: Signal Instability & Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. [19][20]It is a cumulative process that leads to signal decay over time, complicating quantitative analysis and long-term imaging. [21][22]

ExcitedState Excited Singlet State GroundState Ground State ExcitedState->GroundState Fluorescence (Signal) TripletState Excited Triplet State (Long-lived) ExcitedState->TripletState Intersystem Crossing GroundState->ExcitedState Absorption (Excitation Light) Bleached Photobleached State (Non-fluorescent) TripletState->Bleached Reaction with O₂ or other molecules

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-Amino-4-nitrobenzamide as a Putative Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision that underpins the reliability and clarity of experimental outcomes. While a vast arsenal of validated fluorophores is commercially available, the exploration of novel chemical entities for this purpose is a continuous endeavor in chemical biology. This guide provides an in-depth validation framework for a candidate molecule, 2-Amino-4-nitrobenzamide , objectively assessing its potential as a fluorescent marker by comparing its predicted properties and required validation workflow against established alternatives.

Initial Assessment: A Structural Red Flag

The journey of validating a new fluorescent probe begins with a thorough analysis of its chemical structure. The structure of this compound presents an immediate and significant concern for its potential as a useful fluorophore: the presence of a nitro (-NO2) group.

Nitroaromatic compounds are notoriously poor fluorophores.[1][2] The nitro group is a strong electron-withdrawing group, which often leads to efficient fluorescence quenching through several mechanisms, most notably by promoting intersystem crossing to the triplet state.[1] This process provides a non-radiative pathway for the excited state to decay back to the ground state, effectively preventing the emission of a photon as fluorescence.[3][4]

Therefore, from a theoretical standpoint, this compound is a challenging candidate for a fluorescent marker. However, rigorous scientific practice demands experimental verification. This guide will proceed with the validation workflow as if we were tasked with characterizing this novel compound, a process that will serve as a universal template for the evaluation of any new potential fluorescent probe.

The Validation Workflow: A Step-by-Step Experimental Guide

The validation of a new fluorescent marker is a multi-step process designed to comprehensively characterize its photophysical properties, its performance in biological systems, and its limitations.

Caption: A generalized workflow for the validation of a novel fluorescent probe.

Comparative Landscape: Stacking Up Against the Standards

A crucial part of the validation process is to benchmark the candidate molecule against well-established fluorescent markers. This provides context for its performance and helps in identifying its potential advantages or disadvantages.

PropertyThis compound (Hypothetical)Fluorescein (FITC)Rhodamine B7-Nitrobenz-2-oxa-1,3-diazole (NBD)
Excitation Max (nm) To be determined~495[5]~570[2]~466 (in MeOH)[6]
Emission Max (nm) To be determined~519[5]~590[2]~535 (in MeOH)[6]
Quantum Yield (Φ) Expected to be very low~0.92~0.65 (in basic ethanol)[7]Highly solvent-dependent; low in water[8]
Photostability To be determined (likely low)Prone to photobleaching[5]High[2]Moderate
pH Sensitivity To be determinedSensitive[9]Relatively insensitive (pH 4-9)[2]Moderate
Reactive Group AmineIsothiocyanateIsothiocyanate or NHS ester[2]Amine (for derivatization)[10]

Experimental Protocols: The Blueprint for Validation

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Photophysical Characterization
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare a series of dilutions in the solvent of interest (e.g., phosphate-buffered saline, PBS, for biological relevance).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of the solutions from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λ_max_abs).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_max_abs and scan the emission spectrum to determine the wavelength of maximum emission (λ_max_em).

The quantum yield is determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare Solutions: Prepare solutions of the reference standard and this compound with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of all solutions at the excitation wavelength.

  • Measure Fluorescence: Record the integrated fluorescence intensity of all solutions.

  • Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent.

  • Continuous Illumination: Expose the sample to continuous excitation light in a spectrofluorometer.

  • Monitor Fluorescence Decay: Record the fluorescence intensity over time.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay indicates the photostability. Compare this to a stable fluorophore like Rhodamine B under the same conditions.

Biological Evaluation
  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • Cell Culture and Treatment: Grow cells on glass coverslips and incubate with a working concentration of this compound.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde.

  • Counterstaining: Use established organelle-specific stains (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to assess co-localization.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.

Predicted Outcome and Concluding Remarks

Based on the fundamental principles of fluorescence, it is highly probable that this compound will exhibit very weak to no fluorescence due to quenching by the nitro group. The experimental validation would likely confirm this hypothesis, resulting in a very low quantum yield and poor photostability.

This guide, therefore, serves a dual purpose. Firstly, it provides a definitive, albeit predictive, negative validation of this compound as a viable fluorescent marker. Secondly, and more importantly, it offers a comprehensive and scientifically rigorous framework for the validation of any novel fluorescent probe. By following these protocols, researchers can systematically characterize new compounds, ensuring that their chosen tools for cellular imaging and analysis are robust, reliable, and well-understood. This adherence to a stringent validation process is paramount for maintaining the integrity and reproducibility of scientific research.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Gassman, P. G., & Reifenrath, W. G. (1977). The Effect of Nitro Groups on Fluorescence and Phosphorescence. The Journal of Physical Chemistry, 81(12), 1161–1164.
  • Valeur, B. (2001).
  • LifeTein. (2023). Rhodamine B Fluorescent Labeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]

  • Capolicchio, S., et al. (2019). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.

Sources

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 2-Amino-4-nitrobenzamide versus Anthranilamide

In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds for medicinal chemistry, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate molecular architecture. Anthranilamide (2-aminobenzamide) is a widely utilized and versatile building block, prized for its bifunctional nature that enables elegant cyclization strategies.[1][2] This guide provides a comparative analysis of anthranilamide and its substituted analogue, this compound, focusing on how a single, potent functional group—the nitro group—fundamentally alters the molecule's reactivity and dictates its application in synthesis.

Structural and Electronic Properties: A Tale of Two Rings

At first glance, the two molecules are structurally similar, both featuring an ortho-disubstituted benzene ring with an amino (-NH₂) and a carboxamide (-CONH₂) group. The pivotal difference lies at the C4 position: a hydrogen atom in anthranilamide versus a nitro group (-NO₂) in this compound. This distinction is far from trivial; it imposes profound electronic consequences that govern the reactivity of the entire molecule.

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[3] It deactivates the aromatic ring through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[4][5]

  • Resonance Effect (-R or -M): The nitro group can delocalize the pi-electrons of the benzene ring onto itself, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group.[6][7]

Conversely, the amino group (-NH₂) is a potent electron-donating group (EDG) through resonance (+R), pushing its lone pair of electrons into the ring. In anthranilamide, this effect enriches the ring's electron density, making it more nucleophilic. However, in this compound, the strong deactivating nature of the para-nitro group significantly counteracts the activating effect of the amino group. This electronic tug-of-war diminishes the nucleophilicity of the C1-amino group and the overall reactivity of the aromatic system.[8][9]

Figure 1: Chemical structures of Anthranilamide and this compound.

Electronic_Effects A Anthranilamide Ring (+R effect from -NH2 dominates) C Electron-Rich Higher Nucleophilicity A->C Results in B This compound Ring (-I and -R effects from -NO2 dominate) D Electron-Deficient Lower Nucleophilicity B->D Results in E Facile Reaction with Electrophiles C->E Leads to F Slower Reaction with Electrophiles Requires Harsher Conditions D->F Leads to

Figure 2: Logical flow of electronic effects on the reactivity of the aromatic rings.

Performance in Heterocyclic Synthesis: The Case of Quinazolinones

A primary application for both molecules is the synthesis of quinazolinones, a heterocyclic scaffold prevalent in numerous pharmaceutical agents due to its diverse biological activities.[10][11] The most common route involves the condensation of the anthranilamide core with an aldehyde, followed by cyclization and oxidation to form the quinazolinone ring system.

Here, the electronic differences manifest clearly in their performance:

  • Anthranilamide: As a more electron-rich and nucleophilic substrate, anthranilamide readily reacts with aldehydes, often under mild conditions.[12] The initial condensation to form the Schiff base intermediate is relatively fast, and subsequent cyclization proceeds efficiently. A wide variety of methods, including acid-catalyzed, metal-catalyzed, and even catalyst-free high-temperature conditions, have been successfully employed.[10][13][14]

  • This compound: The reduced nucleophilicity of the C1-amino group makes the initial condensation step with an aldehyde significantly more challenging. The overall deactivation of the ring system means that subsequent cyclization may also require more forcing conditions (e.g., higher temperatures, stronger acids, or longer reaction times) to achieve comparable yields. While it can be used to synthesize 7-nitroquinazolinones, the reaction is generally less facile than with its unsubstituted counterpart. The primary synthetic utility of this compound is not as a direct, highly reactive replacement for anthranilamide, but rather as a strategic precursor for introducing a nitrogen-containing functionality at the C7 position. The nitro group can be readily reduced to an amine post-cyclization, providing a handle for further derivatization.[15][16]

Quantitative Data and Physicochemical Properties

The following table summarizes key properties and provides a comparative reaction outcome for a benchmark synthesis.

PropertyAnthranilamideThis compoundReference
CAS Number 88-68-631320-33-9[1]
Molecular Formula C₇H₈N₂OC₇H₇N₃O₃
Molar Mass 136.15 g/mol 181.15 g/mol [1]
Melting Point 111-113 °C>300 °C[17]
Appearance White to yellow solidYellow to orange powder[1]
Solubility Soluble in hot water, alcohol, and ethyl acetate.Generally lower solubility in common organic solvents.[2][17]
Benchmark Reaction Yield ¹97%Expected to be significantly lower under identical conditions.[12]

¹Benchmark Reaction: Synthesis of 2-phenyl-4(3H)-quinazolinone via reaction with benzaldehyde in DMSO at 120°C for 24 hours.[12]

Experimental Protocol: Synthesis of 2-Phenyl-4(3H)-quinazolinone from Anthranilamide

This protocol is adapted from a high-yield, environmentally friendly method and serves as a baseline for comparison.[12]

Objective: To synthesize 2-phenyl-4(3H)-quinazolinone via the condensation of anthranilamide and benzaldehyde.

Materials:

  • Anthranilamide (1.0 mmol, 136.15 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

  • Dimethyl sulfoxide (DMSO), 5 mL

  • Water, 10 mL

  • Petroleum ether, 5 mL

Procedure:

  • Add anthranilamide (1.0 mmol) and benzaldehyde (1.0 mmol) to a reaction tube or round-bottom flask.

  • Add 5 mL of dimethyl sulfoxide (DMSO) to the vessel.

  • Heat the reaction mixture with stirring at 120°C for 24 hours. Air acts as the oxidant in this procedure.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of water to the mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with 5 mL of petroleum ether to remove any unreacted benzaldehyde.

  • Dry the product under reduced pressure to obtain 2-phenyl-4(3H)-quinazolinone. Expected yield: ~97%.[12]

Causality and Considerations:

  • Choice of Solvent: DMSO is a high-boiling polar aprotic solvent, suitable for reactions requiring elevated temperatures.[12]

  • Oxidant: This specific method advantageously uses air as the oxidant, making it environmentally benign.[12] Other methods may employ oxidants like I₂, KMnO₄, or PIDA to facilitate the final dehydrogenation step.[10][13]

  • Adaptation for this compound: To adapt this protocol for this compound, a researcher should anticipate a significantly slower reaction rate. It would be logical to first attempt the reaction under the same conditions but expect a lower yield. If the yield is unsatisfactory, modifications could include increasing the reaction temperature (if solvent allows), extending the reaction time, or introducing a catalyst (e.g., p-toluenesulfonic acid) to promote the initial condensation.[10]

Quinazolinone_Synthesis cluster_workflow General Workflow for Quinazolinone Synthesis Start Anthranilamide (or this compound) Step1 Condensation (Formation of Schiff Base) Start->Step1 Reagent Aldehyde (R-CHO) Reagent->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Intermediate2 Dihydroquinazolinone Step2->Intermediate2 Step3 Oxidation (-2H) Intermediate2->Step3 Product Quinazolinone Product Step3->Product

Figure 3: Generalized workflow for the synthesis of quinazolinones from anthranilamide derivatives.

Conclusion and Strategic Recommendations

The choice between this compound and anthranilamide is not a matter of direct substitution but of strategic design.

  • Choose Anthranilamide for:

    • High-yield, efficient synthesis of quinazolinones and related heterocycles.

    • Reactions where high nucleophilicity and a reactive aromatic core are desired.

    • Development of synthetic routes under mild conditions.

  • Choose this compound for:

    • The synthesis of 7-nitro-substituted quinazolinones.

    • Multi-step syntheses where the nitro group serves as a precursor to a 7-amino group, which can be further functionalized to modulate biological activity or physicochemical properties.

    • Cases where a deactivated ring is necessary to prevent unwanted side reactions at other positions.

For drug development professionals, understanding these nuances is crucial. Anthranilamide is the workhorse for rapidly accessing core scaffolds, while this compound is a specialized tool for introducing a key functional handle, enabling deeper exploration of the structure-activity relationship at the C7 position of the quinazolinone ring. The decreased reactivity it presents is not a flaw, but a feature to be leveraged by the informed synthetic chemist.

References

  • Niu, Z.-X., Zhang, Q.-Y., Zhao, X.-Y., Sun, H.-P., Wu, Z.-W., Chao, L.-L., & Li, H. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. Available at: [Link]

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. Available at: [Link]

  • CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone. (2014). Google Patents.
  • Borah, P. P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. (n.d.). ResearchGate. Available at: [Link]

  • The nitro group directs electrophilic aromatic substitution to th... (2023). Pearson+. Available at: [Link]

  • Anthranilamide. (n.d.). Wikipedia. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Aromatic Side Chain Reduction: Nitro. (n.d.). St. Benedict & St. John's University. Available at: [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable. Available at: [Link]

  • Anthranilic acid amide. (n.d.). ChemBK. Available at: [Link]

  • Substituent Effects in Aromatic Substitution I. (2011). YouTube. Available at: [Link]

  • Substituent Effects. (n.d.). Lumen Learning. Available at: [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Available at: [Link]

  • Substituent effects of nitro group in cyclic compounds. (2020). ResearchGate. Available at: [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018). Quora. Available at: [Link]

Sources

The Strategic Advantage of 2-Amino-4-nitrobenzamide in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Among the various substituted aminobenzamides, 2-Amino-4-nitrobenzamide stands out as a versatile and strategic precursor, particularly in the synthesis of medicinally important heterocyclic scaffolds such as quinazolinones. This guide provides an in-depth technical comparison of this compound with its structural isomers and other similar compounds, supported by experimental insights and mechanistic rationale, to highlight its distinct advantages in specific synthetic applications.

The Aromatic Blueprint: Understanding the Isomeric Landscape

The reactivity and utility of an aromatic building block are profoundly influenced by the positioning of its functional groups. In the case of aminonitrobenzamides, the relative placement of the amino (-NH₂), nitro (-NO₂), and carboxamide (-CONH₂) groups governs the electronic and steric environment of the molecule, thereby influencing its behavior in chemical transformations. The primary isomers of interest for comparison are:

  • This compound: The subject of this guide.

  • 4-Amino-2-nitrobenzamide: An isomer with the positions of the amino and nitro groups swapped relative to the carboxamide.

  • 2-Amino-5-nitrobenzamide: An isomer where the nitro group is para to the amino group.

The unique arrangement of functional groups in this compound, with the amino and carboxamide groups ortho to each other and the strongly electron-withdrawing nitro group at the para position relative to the amino group, creates a specific electronic profile that can be harnessed for strategic synthetic outcomes.

The Electronic Advantage: How Substituent Positioning Dictates Reactivity

The cornerstone of this compound's utility lies in the electronic interplay between its functional groups. The nitro group, being a powerful electron-withdrawing group, significantly influences the reactivity of the entire aromatic ring, particularly the amino group.

In this compound, the nitro group is situated para to the amino group. This placement exerts a strong -M (mesomeric) and -I (inductive) effect, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, modulates the nucleophilicity of the amino group. While this reduced nucleophilicity might seem like a disadvantage, it can be a strategic asset in preventing unwanted side reactions and promoting desired cyclization pathways.

In contrast, for an isomer like 4-amino-2-nitrobenzamide, the nitro group is ortho to the amino group. This proximity can lead to intramolecular hydrogen bonding, which can influence the planarity of the molecule and the availability of the amino group's lone pair for reactions.

A study on the synthesis of quinazolin-4(3H)-ones from various substituted anthranilamides (2-aminobenzamides) demonstrated the impact of a nitro substituent. While non-substituted and halogen-substituted anthranilamides provided high yields (83-96%), the nitro-substituted counterpart yielded just over 60%.[1] This suggests that the potent electron-withdrawing nature of the nitro group, as seen in this compound, can decrease the overall efficiency of this specific transformation under the given reaction conditions.[1] However, this modulation of reactivity can be advantageous in multi-step syntheses where selectivity is paramount.

Strategic Application in Quinazolinone Synthesis

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] this compound serves as a key precursor for 7-nitro-substituted quinazolinones, which have shown promising biological activity.[4]

The synthesis of 2-aryl-7-nitroquinazolin-4(3H)-ones from this compound and aromatic aldehydes is a prime example of its strategic application. The reaction proceeds via a condensation reaction to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation.

Diagram: General Synthesis of 7-Nitroquinazolinones

G A This compound C Schiff Base Intermediate A->C Condensation (-H₂O) B Aromatic Aldehyde (R-CHO) B->C D Dihydroquinazolinone C->D Intramolecular Cyclization E 7-Nitro-2-arylquinazolin-4(3H)-one D->E Oxidation

Caption: General workflow for the synthesis of 7-nitro-2-arylquinazolin-4(3H)-ones.

The presence of the nitro group at the 4-position of the benzamide ring ultimately translates to a nitro group at the 7-position of the quinazolinone core. This specific substitution pattern has been shown to be crucial for the biological activity of certain quinazolinone-based inhibitors. For instance, compounds with a 7-nitro group have demonstrated significant antibacterial activities.[4]

Comparative Performance in Synthesis

While direct head-to-head quantitative comparisons in the same study are scarce in the literature, the observed lower yield for a nitro-substituted anthranilamide in one study highlights a key consideration.[1] The reduced nucleophilicity of the amino group in this compound can necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve cyclization compared to its more electron-rich counterparts.

However, this apparent drawback is offset by the strategic advantage of introducing the nitro group at a specific position in the final heterocyclic product. This nitro group can then serve as a handle for further functionalization, for example, through reduction to an amino group, which can then be modified to explore structure-activity relationships in drug discovery programs.

Experimental Protocol: Synthesis of 2-Aryl-7-nitroquinazolin-4(3H)-one

The following is a representative experimental protocol for the synthesis of 2-aryl-7-nitroquinazolin-4(3H)-ones from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent) and the desired aromatic aldehyde (1.2 equivalents) is taken in a round-bottom flask.

  • Glacial acetic acid is added as a solvent and catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice with constant stirring.

  • The precipitated solid product is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-7-nitroquinazolin-4(3H)-one.

Note: This is a general procedure, and the specific reaction conditions (temperature, time, and solvent) may need to be optimized for different aromatic aldehydes.

Data Summary: A Comparative Overview

CompoundKey Structural FeatureSynthetic AdvantagePotential DisadvantageApplication Highlight
This compound -NO₂ para to -NH₂Direct precursor to 7-nitro-substituted heterocycles. Modulated reactivity can enhance selectivity.Reduced nucleophilicity of the amino group may lead to lower yields or require harsher reaction conditions.Synthesis of biologically active 7-nitroquinazolinones.
4-Amino-2-nitrobenzamide -NO₂ ortho to -NH₂Potential for unique reactivity due to proximity of functional groups.Steric hindrance and potential for intramolecular hydrogen bonding may affect reactivity.Precursor to 5-nitro-substituted heterocycles.
2-Amino-5-nitrobenzamide -NO₂ para to -CONH₂The amino group is less deactivated by the nitro group compared to the 4-nitro isomer.May lead to different regioselectivity in cyclization reactions.Used in the synthesis of various dyes and functional materials.[5]

Conclusion

This compound offers a distinct strategic advantage in the synthesis of specific heterocyclic structures, particularly 7-nitro-substituted quinazolinones. While its modulated reactivity, a direct consequence of the potent electron-withdrawing nitro group, may sometimes result in lower reaction yields compared to more activated analogues, this feature can be leveraged to achieve higher selectivity in complex synthetic sequences. The ability to directly install a nitro group at a key position for subsequent functionalization makes this compound a valuable and often superior choice for medicinal chemists and drug development professionals aiming to construct libraries of targeted, biologically active compounds. The ultimate selection of an aminonitrobenzamide isomer will, however, depend on the specific synthetic target and the desired properties of the final molecule.

References

  • The Chemical Reactivity of 4-Nitrobenzamide in Organic Synthesis. (2025). Chempur. Retrieved from [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2017). International Journal of Pharmacy and Biological Sciences, 7(2), 11-16.
  • Venkaiah, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46.
  • Lee, H., et al. (2018). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 7(4), 93.
  • Zhang, Y., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry, 86(24), 17976-17989.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3615.
  • Cho, J.-E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834.
  • JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google P
  • Dong, Y., et al. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. New Journal of Chemistry, 45(34), 15344-15349.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2022). Molecules, 27(19), 6523.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7859.
  • Li, Y., et al. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Ríos Martínez, C. H., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. European Journal of Medicinal Chemistry, 98, 114-125.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(16), 3650.
  • Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. (2016). Organic & Biomolecular Chemistry, 14(3), 943-947.
  • Reaction of various aldehydes with 2-aminobenzamide. (2019).
  • Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 915-929.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2022). Chemical Research in Toxicology, 35(12), 2217-2228.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2023). Chemistry & Biodiversity, 20(1), e202200813.
  • Reactions of 2-amino-1,4-naphthoquinone with aldehydes. (1998).
  • A Comparative Analysis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (2021). Bioorganic & Medicinal Chemistry, 30, 115933.
  • Synthetic Utilization of Polynitroaromatic Compounds. 6. Remarkable Regioselectivity in Nucleophilic Displacement of Aromatic Nitro Groups with Amines. (1996). The Journal of Organic Chemistry, 61(24), 8494-8500.

Sources

A Comparative Guide to Fluorescent Probes for Hypoxia Detection: An Evaluation of Alternatives to Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection of cellular hypoxia is a critical aspect of investigating numerous pathological conditions, including cancer biology, ischemia, and inflammatory diseases. The selection of an appropriate fluorescent probe is paramount for obtaining reliable and insightful data. While the chemical structure of compounds like 2-Amino-4-nitrobenzamide, featuring a nitroaromatic moiety, suggests a potential for hypoxia-responsive fluorescence via nitroreductase activity, a thorough review of the scientific literature reveals a notable absence of its application as a standard fluorescent probe.

This guide, therefore, pivots to address the broader and more pressing need for a comparative analysis of well-established and validated fluorescent probes for the detection and imaging of cellular hypoxia. We will delve into the mechanisms, performance characteristics, and experimental considerations for leading alternative probes, providing the necessary data and protocols to empower you to make an informed decision for your specific research needs.

The Principle of Nitroreductase-Based Hypoxia Detection

A significant class of fluorescent probes for hypoxia operates on a mechanism involving nitroreductase enzymes. These enzymes are upregulated in hypoxic environments and can reduce nitro groups on various substrates. This bio-reductive activation is cleverly harnessed in probe design. Typically, a non-fluorescent or weakly fluorescent molecule is functionalized with a nitroaromatic group that quenches its fluorescence. Upon reduction of the nitro group to an amino group by nitroreductases in hypoxic cells, the quenching effect is alleviated, leading to a "turn-on" fluorescent signal.

Below is a conceptual workflow for the use of nitroreductase-activated fluorescent probes for hypoxia detection.

G cluster_workflow Experimental Workflow: Hypoxia Detection with a Nitroreductase-Activated Probe probe Probe Loading (Cell-permeable, non-fluorescent probe) incubation Incubation (Normoxic vs. Hypoxic Conditions) probe->incubation hypoxia Hypoxic Cells (Upregulated Nitroreductase) incubation->hypoxia normoxia Normoxic Cells (Basal Nitroreductase) incubation->normoxia reduction Enzymatic Reduction (Nitro to Amino Group) hypoxia->reduction imaging Imaging and Quantification (Microscopy or Flow Cytometry) normoxia->imaging fluorescence Fluorescence Activation ('Turn-on' Signal) reduction->fluorescence fluorescence->imaging

Caption: Workflow for hypoxia detection using a nitroreductase-activated probe.

A Comparative Analysis of Leading Hypoxia Probes

The ideal fluorescent probe for hypoxia should exhibit high sensitivity, selectivity, photostability, and low cytotoxicity. Below, we compare several widely used fluorescent probes for hypoxia detection, highlighting their key performance characteristics.

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Key AdvantagesLimitations
HP (Hypoxy-probe™) ~495~519VariableWell-established, commercially available kits.Indirect detection via antibody staining of adducts.
Image-iT™ Green Hypoxia Reagent ~488~520Not specifiedLive-cell imaging, turn-on fluorescence.Potential for off-target reactions.
Various Two-Photon Probes ~750-850 (2P)~500-600Often highDeep tissue imaging, reduced phototoxicity.[1]Requires specialized two-photon microscopy.[1]
BODIPY-based Probes VariableVariableGenerally highTunable photophysical properties, high brightness.[2]Synthesis can be complex.
Near-Infrared (NIR) Probes >650>700VariableDeep tissue penetration, low autofluorescence.[3]Fewer commercially available options.

In-Depth Look at Selected Alternative Probes

Image-iT™ Green Hypoxia Reagent and Similar Nitroreductase Substrates

These probes are cell-permeable compounds that are non-fluorescent until the nitro group is reduced by cellular nitroreductases under hypoxic conditions. The resulting amino derivative is highly fluorescent.

Mechanism of Action:

G Probe Non-Fluorescent Probe (Nitro Group Quencher) NTR Nitroreductase (Upregulated in Hypoxia) Probe->NTR Reduction Reduced_Probe Fluorescent Product (Amino Group) NTR->Reduced_Probe

Caption: Activation of a nitroreductase-sensitive fluorescent probe in hypoxia.

Experimental Protocol: Cellular Hypoxia Imaging

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Induction of Hypoxia: Incubate cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration (typically 12-24 hours). A parallel normoxic control (standard incubator) is essential.

  • Probe Loading: Prepare a working solution of the hypoxia probe (e.g., 1-10 µM in serum-free media). Remove cells from the incubator and replace the culture medium with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the chosen probe. For the Image-iT™ Green reagent, standard FITC/GFP filter sets are suitable.

  • Data Analysis: Quantify the fluorescence intensity in hypoxic versus normoxic cells. Co-staining with a nuclear marker (e.g., Hoechst 33342) can aid in cell segmentation and analysis.

Two-Photon Fluorescent Probes for In Vivo Hypoxia Imaging

For studies involving deep tissue or whole-animal imaging, two-photon microscopy offers significant advantages, including increased penetration depth and reduced phototoxicity. Several two-photon probes for hypoxia have been developed, often utilizing a nitroreductase-sensitive mechanism.[1] These probes typically feature a large two-photon absorption cross-section.

Key Advantages:

  • Deep Tissue Imaging: Enables visualization of hypoxia in tissues at depths of hundreds of microns.[1]

  • Reduced Phototoxicity and Photobleaching: The excitation is confined to the focal volume, minimizing damage to surrounding tissue.

  • High Signal-to-Noise Ratio: Lower background fluorescence compared to one-photon excitation.

Concluding Remarks and Future Perspectives

While the initial query into this compound as a fluorescent probe did not yield evidence of its widespread use, the underlying principle of leveraging nitroaromatic chemistry for hypoxia detection remains a cornerstone of the field. The selection of an appropriate fluorescent probe for hypoxia is contingent on the specific experimental system and the questions being addressed. For standard in vitro cell culture experiments, commercially available one-photon probes like the Image-iT™ Green Hypoxia Reagent offer a reliable and straightforward approach. For in vivo and deep-tissue studies, the investment in two-photon microscopy and specialized probes is often warranted.

The continuous development of novel fluorescent probes with improved brightness, photostability, and targeting capabilities will undoubtedly further enhance our ability to dissect the complex role of hypoxia in health and disease. Researchers are encouraged to carefully evaluate the available options and validate their chosen probe in their specific experimental context to ensure the generation of robust and reproducible data.

References

  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Publishing.
  • Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues. PubMed. [Link]

  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. PubMed Central. [Link]

  • A dual-function fluorescent probe for monitoring the degrees of hypoxia in living cells via the imaging of nitroreductase and adenosine triphosphate.
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Luminescent Probe Based Techniques for Hypoxia Imaging. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-4-nitrobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-nitrobenzamide is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor antagonists, necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparative analysis of two primary methods for the synthesis of this compound: the selective reduction of 2,4-dinitrobenzamide and the nucleophilic aromatic substitution of 2-chloro-4-nitrobenzamide. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on factors such as yield, purity, cost-effectiveness, and scalability.

Comparative Analysis of Synthesis Methodologies

The selection of a synthetic pathway is a critical decision in chemical research and development, with significant implications for process efficiency and economic viability. The two methods presented here offer distinct advantages and disadvantages, which are summarized below for a rapid comparative assessment.

ParameterMethod 1: Selective Reduction of 2,4-DinitrobenzamideMethod 2: Nucleophilic Aromatic Substitution
Starting Material 2,4-Dinitrobenzamide2-Chloro-4-nitrobenzamide
Key Reagents Sodium sulfide (Na₂S) or other selective reducing agentsAqueous ammonia (NH₃)
Reaction Steps One-pot reductionOne-pot amination
Reported Yield 64-67% (analogous reaction)High (inferred from similar reactions)
Reaction Conditions Elevated temperature (70-85°C)Elevated temperature and pressure
Purification Acidification and recrystallizationFiltration and washing
Key Advantages Utilizes a readily available starting material.Potentially higher atom economy.
Key Disadvantages Potential for side reactions (over-reduction). Requires careful control of reaction conditions for selectivity.Requires handling of ammonia under pressure. The starting material may be less readily available than 2,4-dinitrobenzamide.

Method 1: Selective Reduction of 2,4-Dinitrobenzamide

This classical approach, often referred to as a Zinin-type reduction, leverages the differential reactivity of the two nitro groups in 2,4-dinitrobenzamide. The nitro group at the 2-position (ortho to the benzamide group) is preferentially reduced to an amino group under controlled conditions, primarily due to the electronic and steric influence of the adjacent amide functionality.

Mechanistic Insights

The selective reduction of the ortho-nitro group is a well-documented phenomenon in dinitro-aromatic systems. The reaction with sodium sulfide in an aqueous ammoniacal solution proceeds through a series of single-electron transfers. The amide group at the 1-position is thought to influence the electron density of the aromatic ring, making the ortho-nitro group more susceptible to reduction. The use of ammonium chloride helps to buffer the reaction mixture and facilitate the reduction process.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the selective reduction of a similar dinitro-aromatic compound, 2,4-dinitrophenol, to 2-amino-4-nitrophenol[1]. This method is expected to be directly applicable to 2,4-dinitrobenzamide with minor optimization.

Step 1: Synthesis of 2,4-Dinitrobenzamide from 2,4-Dinitrobenzoic Acid

This precursor can be synthesized from 2,4-dinitrobenzoic acid via the formation of an acyl chloride followed by amidation.

Step 2: Selective Reduction to this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 2,4-dinitrobenzamide (1.0 mole) in water (1.5 L).

  • Addition of Reagents: While stirring, add ammonium chloride (7.0 moles) and concentrated aqueous ammonia (approx. 60 mL, 28%) to the suspension. Heat the mixture to 85°C.

  • Reduction: Turn off the heat source and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of fused sodium sulfide (60%, 3.3 moles). The temperature of the reaction mixture will rise to 80-85°C; maintain this temperature range by controlling the rate of addition.

  • Reaction Completion and Filtration: After the complete addition of sodium sulfide, maintain the reaction mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a heated Büchner funnel.

  • Isolation and Purification: Transfer the hot filtrate to a large flask and cool. The product will crystallize out. Collect the crystals by filtration and wash with cold water. The crude product can be purified by recrystallization from boiling water after acidification with glacial acetic acid to a pH of 4-5. The yield of the analogous 2-amino-4-nitrophenol is reported to be in the range of 64-67%[1].

Workflow Diagram

Selective_Reduction_Workflow start 2,4-Dinitrobenzamide reagents Na2S, NH4Cl, aq. NH3 70-85°C start->reagents reaction Selective Reduction reagents->reaction workup Hot Filtration Cooling & Crystallization reaction->workup purification Acidification (Acetic Acid) Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via selective reduction.

Method 2: Nucleophilic Aromatic Substitution of 2-Chloro-4-nitrobenzamide

This method involves the direct displacement of a chloro substituent at the 2-position with an amino group using ammonia. The reaction is a classic example of nucleophilic aromatic substitution (SNA), which is facilitated by the presence of the strongly electron-withdrawing nitro group at the 4-position.

Mechanistic Insights

The mechanism of this reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile (ammonia) attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the para-nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product. The electron-withdrawing nitro group is crucial for stabilizing the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Experimental Protocol

The following protocol is based on a general procedure for the amination of activated aryl chlorides.

Step 1: Synthesis of 2-Chloro-4-nitrobenzamide

This starting material can be prepared from 2-chloro-4-nitrobenzoic acid. The acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.

Step 2: Amination of 2-Chloro-4-nitrobenzamide

  • Reaction Setup: Place 2-chloro-4-nitrobenzamide (1.0 mole) and a concentrated aqueous solution of ammonia (a significant excess) in a high-pressure autoclave.

  • Reaction Conditions: Heat the sealed autoclave to a temperature in the range of 150-200°C. The pressure will increase due to the vapor pressure of the ammonia and water. The reaction should be monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia. The solid product can be collected by filtration, washed with water to remove any remaining ammonia and ammonium salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Workflow Diagram

SNAr_Workflow start 2-Chloro-4-nitrobenzamide reagents Aqueous Ammonia (excess) 150-200°C, High Pressure start->reagents reaction Nucleophilic Aromatic Substitution reagents->reaction workup Cooling & Venting Filtration reaction->workup purification Washing with Water Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Conclusion

Both the selective reduction of 2,4-dinitrobenzamide and the nucleophilic aromatic substitution of 2-chloro-4-nitrobenzamide represent viable pathways for the synthesis of this compound. The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization.

  • Method 1 (Selective Reduction) is a well-established, classical method that utilizes readily available starting materials. It is particularly suitable for laboratory-scale synthesis where precise control over reaction conditions can be maintained to ensure selectivity.

  • Method 2 (Nucleophilic Aromatic Substitution) offers a more direct route and may be more atom-economical. This method is potentially more amenable to large-scale industrial production, provided that the necessary high-pressure equipment is available.

It is recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific setup and to accurately assess the yield and purity of the final product before committing to a large-scale synthesis. This comparative guide serves as a foundational resource to inform this decision-making process, enabling the efficient and effective production of this important chemical intermediate.

References

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • Eureka | Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide. [Link]

  • PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • Google Patents. Method for production of 4-nitrobenzamide.
  • The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]

  • Google Patents. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Eureka | Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • ResearchGate. Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Amino-4-nitrobenzamide-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in chemical biology and drug discovery.

Introduction: The Promise and Peril of the 2-Amino-4-nitrobenzamide Scaffold

The this compound (AnBA) core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Its structural resemblance to the nicotinamide portion of the NAD+ cofactor allows it to effectively compete for the enzyme's active site.[1] PARP enzymes, especially PARP1 and PARP2, are critical players in the DNA damage response (DDR), making them compelling targets for anti-cancer therapies that exploit the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3]

While the AnBA scaffold provides a robust starting point, the development of potent and selective chemical probes is a significant challenge. The human PARP family consists of 17 members, many with structurally similar NAD+ binding domains.[4][5] A probe designed to inhibit one PARP isoform may inadvertently inhibit others, leading to a complex pharmacological profile. This cross-reactivity can be a double-edged sword: it may offer beneficial polypharmacology, but it more often leads to off-target toxicities and complicates the interpretation of experimental results. For instance, while PARP1 inhibition is the primary goal for many cancer therapies, concurrent inhibition of PARP2 has been associated with hematological toxicity, making selectivity a key challenge in designing safer inhibitors.[2]

This guide provides a comprehensive framework for assessing the cross-reactivity of AnBA-based probes. We will move beyond simple IC50 values to embrace a holistic, multi-pronged approach that combines biochemical rigor with advanced proteomic techniques to build a complete selectivity profile for your chemical probe.

The Landscape of Cross-Reactivity: On-Target, Off-Target, and Everything In-Between

When evaluating a new AnBA-based probe, cross-reactivity must be assessed on two primary levels:

  • Intra-Family Selectivity: This refers to the probe's activity against different members of the PARP family. A probe might be designed for PARP1 but also show high potency against PARP2, PARP3, or mono-ADP-ribosylating PARPs (mono-ARTs).[3][5] Understanding this profile is crucial for predicting both therapeutic effects and potential side effects.

  • Proteome-Wide Off-Target Effects: This involves identifying interactions with proteins outside the PARP family. These "off-targets" can be other enzyme classes (e.g., kinases, metalloproteases) or even proteins without enzymatic activity.[6] Unidentified off-targets are a major cause of unexpected toxicity and failure in later stages of drug development.

The following sections detail the experimental workflows required to rigorously map this landscape.

Part 1: Foundational Analysis - Biochemical Selectivity Profiling

The first step in characterizing any new probe is to determine its potency and selectivity against a panel of purified enzymes. This provides clean, quantitative data on direct enzyme inhibition.

Causality of Experimental Design:

The rationale here is to establish a baseline of inhibitory activity under controlled, in vitro conditions. By using purified enzymes, we eliminate the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolism), allowing for a direct comparison of the probe's intrinsic affinity for its intended target versus other related enzymes. An IC50 (half-maximal inhibitory concentration) panel is the industry standard for this initial assessment.

Experimental Protocol: PARP Family IC50 Panel Assay

This protocol describes a representative method for determining the IC50 values of an AnBA-based probe against PARP1 and PARP2. This can be expanded to include a wider range of PARP isoforms.

Objective: To quantify the concentration-dependent inhibition of PARP1 and PARP2 activity.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (PARP substrate)

  • Biotinylated NAD+

  • Streptavidin-coated high-binding capacity 96-well plates

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • AnBA-based probe of interest, serially diluted in DMSO

  • Established PARP inhibitor as a positive control (e.g., Olaparib)

  • Stop Buffer (e.g., containing a high concentration of a non-biotinylated PARP inhibitor or EDTA)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • HRP-conjugated anti-Histone H1 antibody

  • TMB substrate

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well streptavidin plate with Histone H1 overnight at 4°C. Wash 3x with Wash Buffer.

  • Compound Preparation: Prepare a 10-point serial dilution of the AnBA-based probe in DMSO, typically starting from 1 mM. Also prepare dilutions for the control inhibitor (Olaparib) and a DMSO-only vehicle control.

  • Reaction Mixture Preparation: In a separate plate, prepare the PARP reaction mixture containing Reaction Buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2).

  • Initiation of Reaction:

    • Add 5 µL of the serially diluted compound/control to the histone-coated wells.

    • Add 40 µL of the PARP reaction mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add 5 µL of biotinylated NAD+ to initiate the PARPylation reaction.

    • Incubate for 60 minutes at 30°C.

  • Stopping the Reaction: Add 50 µL of Stop Buffer to each well.

  • Detection:

    • Wash the plate 5x with Wash Buffer.

    • Add HRP-conjugated anti-poly-ADP-ribose antibody diluted in an appropriate blocking buffer. Incubate for 60 minutes.

    • Wash the plate 5x with Wash Buffer.

    • Add TMB substrate and incubate until color develops.

    • Stop the colorimetric reaction with 1 M H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Normalize the data to the DMSO vehicle control (100% activity) and the high-concentration control inhibitor (0% activity). Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Selectivity Table

All quantitative data should be summarized for easy comparison. The selectivity fold is a critical metric, calculated by dividing the IC50 of the off-target by the IC50 of the primary target.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (Fold) PARP2/PARP1
AnBA Probe X Experimental DataExperimental DataCalculated Value
Olaparib1.50.80.53
Rucaparib7.21.40.19
Niraparib3.82.10.55
Talazoparib0.61.22.0
Reference data for established inhibitors provides context for the performance of the new probe.[7]

Part 2: Cellular Target Engagement & Proteome-Wide Profiling

Biochemical assays are essential but do not fully predict a probe's behavior in a living system. Cellular assays are required to confirm target engagement and uncover unintended off-targets in their native environment. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique for this purpose.[8][9][10]

Causality of Experimental Design:

The goal of ABPP is to use a chemical probe to profile the functional state of entire enzyme families directly in complex proteomes.[11][12] In a competitive ABPP experiment, we assess the ability of our unlabeled AnBA-based probe to block the binding of a broad-spectrum, tagged "activity-based probe" (ABP). If the AnBA probe binds to a protein, it will prevent the ABP from labeling it, resulting in a decreased signal for that protein in a mass spectrometry-based proteomics experiment. This method simultaneously confirms engagement with the intended target (e.g., PARP1) and identifies any other proteins across the proteome that the probe binds to.

Diagram: Competitive ABPP Workflow

ABPP_Workflow proteome Live Cells or Cell Lysate labeled_proteome Labeled Proteome probe AnBA-based Probe (Unlabeled Competitor) probe->proteome abp Broad-Spectrum Activity-Based Probe (ABP) (e.g., with Alkyne tag) abp->labeled_proteome lysis Cell Lysis click CuAAC Click Reaction (Add Biotin-Azide Tag) lysis->click tagged_proteome Biotin-Tagged Proteome click->tagged_proteome enrich Streptavidin Enrichment digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Proteomics digest->ms data Data Analysis (Quantify Protein Depletion) ms->data

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP for Off-Target Discovery

Objective: To identify the protein interaction profile of an AnBA-based probe in a human cell line proteome.

Materials:

  • Human cell line (e.g., MDA-MB-231)

  • AnBA-based probe

  • Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., Iodoacetamide-alkyne) or a custom PARP-family directed probe.

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Click Chemistry Reagents: Biotin-Azide, TCEP, TBTA ligand, Copper (II) Sulfate.

  • Streptavidin agarose beads

  • Urea (8M in 100 mM Tris-HCl pH 8.0)

  • DTT and Iodoacetamide (for reduction and alkylation)

  • Sequencing-grade Trypsin

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat cells with the AnBA-based probe at a desired concentration (e.g., 1 µM) or with DMSO vehicle for 2 hours in serum-free media.

  • Proteome Labeling: Add the alkyne-tagged activity-based probe (e.g., 100 µM Iodoacetamide-alkyne) to the cells and incubate for an additional 30 minutes.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in Lysis Buffer on ice. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Click Chemistry: To 1 mg of proteome per sample, add the click chemistry reagents (pre-mixed Biotin-Azide, TCEP, TBTA, CuSO4). Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the protein using chloroform/methanol precipitation to remove excess reagents. Resuspend the protein pellet in PBS containing 1.2% SDS.

  • Affinity Enrichment:

    • Add streptavidin agarose beads to the labeled proteome and incubate for 2 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively: 3x with 0.2% SDS in PBS, 3x with PBS, and 3x with water to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8M urea. Reduce with DTT (10 mM) for 30 min and alkylate with iodoacetamide (20 mM) for 30 min in the dark.

    • Dilute the urea to 1M with 100 mM Tris-HCl. Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip. Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides.

    • Calculate the ratio of protein abundance in the AnBA-probe-treated sample versus the DMSO control.

    • Proteins that are significantly depleted (>50% reduction, p-value < 0.05) in the treated sample are identified as targets or off-targets of the AnBA-based probe. These are proteins where the AnBA probe successfully competed with the ABP for binding.

Part 3: Rational Design for Improved Selectivity

Cross-reactivity is not an immutable property. Through structure-guided design, it is possible to modify the AnBA scaffold to enhance selectivity for the desired target and reduce binding to off-targets.

Causality of Design Principles:

The principle of rational design is to exploit subtle differences in the amino acid composition of the target's active site compared to those of off-targets.[4] While the core nicotinamide binding pocket may be conserved across the PARP family, adjacent sub-pockets often contain unique residues. By adding chemical moieties to the AnBA scaffold that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues, we can create a "molecular handle" that anchors the probe preferentially in the active site of the intended target.[4][13]

Diagram: Logic of Selectivity Engineering

Selectivity_Engineering start Start: AnBA-based Probe with Known Cross-Reactivity struct Obtain Crystal Structures: Target (e.g., PARP1) & Off-Target (e.g., PARP2) start->struct align Align Binding Pockets & Identify Non-Conserved Residues struct->align design Rational Design: Modify Scaffold to Exploit Unique Residues in Target align->design synth Synthesize Novel Probe Analogs design->synth test Re-evaluate Selectivity: Biochemical & Cellular Assays synth->test decision Selectivity Improved? test->decision success Success: Selective Probe Achieved decision->success  Yes fail Iterate Design Cycle decision->fail  No fail->design Re-design

Caption: A decision workflow for the rational design of selective probes.

For example, researchers designing inhibitors for PARP4 exploited a unique threonine residue in its nicotinamide sub-pocket. By adding substituents at the C-8 position of a quinazolin-4(3H)-one scaffold, they were able to develop analogs with at least 12-fold selectivity over other PARP family members.[4][13] A similar strategy can be applied to the AnBA scaffold to systematically engineer out cross-reactivity.

Conclusion

Characterizing the cross-reactivity of a this compound-based probe is a critical exercise in due diligence for any research or drug development program. A superficial analysis based on a single IC50 value is insufficient and can be misleading. By adopting a tiered approach—starting with broad biochemical panels and progressing to unbiased, proteome-wide cellular profiling—researchers can build a comprehensive and trustworthy selectivity profile. This detailed understanding not only de-risks the probe for further development but also provides invaluable insights into its mechanism of action and potential polypharmacology. The methodologies and principles outlined in this guide provide a robust framework for achieving this goal, ensuring that the probes you develop are as selective and well-characterized as possible.

References

  • Benchmarking the selectivity of 2-Cyano-4-nitrobenzamide against PARP1 and PARP2. Benchchem.
  • Comprehensive selectivity profile of PARP inhibitors.
  • Rational design of selective inhibitors of PARP4. RSC Publishing.
  • Rational design of selective inhibitors of PARP4. PMC - NIH.
  • Understanding off-target effects through hybridiz
  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Gener
  • Small-molecule probes elucidate global enzyme activity in a proteomic context. BMB Reports.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • Activity-based probes for the proteomic profiling of metalloproteases. PMC - NIH.
  • Structural Activity Relationship for Novel Scaffold for PARP1 Inhibition.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC - PubMed Central.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).
  • Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases.

Sources

performance evaluation of 2-Amino-4-nitrobenzamide in different assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance Evaluation of 2-Amino-4-nitrobenzamide and Structurally Related Compounds in Preclinical Assays

For researchers and drug development professionals, the robust evaluation of novel chemical entities is the cornerstone of translational science. This guide provides a comprehensive framework for assessing the performance of this compound, a nitroaromatic compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, we will present a detailed, principled approach to its characterization. This will be achieved by drawing parallels with established methodologies for similar compounds, particularly in the context of DNA damage repair pathways, and by providing a clear roadmap for generating critical preclinical data.

Nitro-containing compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The presence of a nitro group can confer unique electronic properties, often making these compounds substrates for cellular reductases, which can lead to the generation of reactive nitrogen species and subsequent cellular damage. Furthermore, the benzamide scaffold is a common feature in many bioactive molecules, including inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family.[3]

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs).[4] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and synthetic lethality.[4][5][6] The structural features of this compound warrant its investigation as a potential modulator of DNA damage repair pathways, making a thorough evaluation of its performance in relevant assays a critical first step in its preclinical development.

A Phased Approach to Performance Evaluation

A logical, stepwise approach is essential for the comprehensive evaluation of a novel compound. The following workflow outlines a proposed strategy for characterizing the in vitro performance of this compound.

G cluster_0 Phase 1: Primary Screening & Target Identification cluster_1 Phase 2: In-depth Enzymatic & Cellular Characterization cluster_2 Phase 3: Mechanism of Action Studies Initial Cytotoxicity Initial Cytotoxicity PARP Inhibition Screening PARP Inhibition Screening Initial Cytotoxicity->PARP Inhibition Screening If cytotoxic IC50 Determination IC50 Determination PARP Inhibition Screening->IC50 Determination If active Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays DNA Damage Assessment DNA Damage Assessment Cell-Based Assays->DNA Damage Assessment Cell Cycle Analysis Cell Cycle Analysis DNA Damage Assessment->Cell Cycle Analysis End End Cell Cycle Analysis->End Start Start Start->Initial Cytotoxicity G cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits Stalled_Fork Replication Fork Stalling SSB->Stalled_Fork leads to PARylation PARylation PARP1->PARylation catalyzes BER Base Excision Repair (BER) PARylation->BER initiates PARPi This compound (PARP Inhibitor) PARPi->PARP1 inhibits DSB Double-Strand Break (DSB) Stalled_Fork->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis if HRR deficient BRCA_mut BRCA1/2 Mutation (HRR Deficient) BRCA_mut->HRR impairs

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocol: Immunofluorescence for γH2AX

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks. This assay visualizes the accumulation of DNA damage in response to treatment.

Materials:

  • Cells grown on coverslips

  • Test compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the test compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking and Staining: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody. Follow this with incubation with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the number and intensity of γH2AX foci per nucleus.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive performance evaluation of this compound. By systematically assessing its activity in enzymatic and cell-based assays and comparing its performance to established compounds, researchers can generate the critical data needed to validate its potential as a therapeutic agent. Future studies should aim to elucidate its pharmacokinetic and pharmacodynamic properties in vivo to further support its development. The methodologies described herein are not only applicable to this compound but can also serve as a template for the evaluation of other novel small molecules targeting the DNA damage response pathway.

References

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Chtourou, S., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLoS ONE, 16(1), e0245627. Available from: [Link]

  • Rudolph, J., et al. (2016). Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage. Nucleic Acids Research, 44(14), 6996-7006. Available from: [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. Available from: [Link]

  • Wang, Z., et al. (2022). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry, 87(1), 588-601. Available from: [Link]

  • PubChem. 2-[(4-Nitrobenzoyl)amino]benzamide. Available from: [Link]

  • PubChem. 2-Amino-4-methyl-3-nitrobenzamide. Available from: [Link]

  • ResearchGate. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Available from: [Link]

  • Singh, V., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. mBio, 14(4), e00863-23. Available from: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]

  • PubChem. 2-amino-N-ethyl-4-nitro-N-phenylbenzamide. Available from: [Link]

  • Rivera-Chávez, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. Available from: [Link]

  • Cimmino, L., et al. (2023). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Cell Reports, 42(1), 112027. Available from: [Link]

  • Kaushik, A., et al. (2020). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega, 5(4), 1845-1855. Available from: [Link]

  • U.S. Pharmacist. Role of PARP Inhibitors in BRCA-Related Malignancies. Available from: [Link]

  • Precision Oncology News. PARP inhibitors. Available from: [Link]

  • Ovarian Cancer Research Alliance. Study: Antibiotic Kills Tumor Cells Containing BRCA Mutation. Available from: [Link]

  • PubChem. N-(2-amino-4-methylphenyl)-3-nitrobenzamide. Available from: [Link]

Sources

A Comparative Guide to the Limitations of 2-Amino-4-nitrobenzamide in Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, small molecules with reactive and reporter functionalities hold immense value. 2-Amino-4-nitrobenzamide, with its inherent structural motifs—a nucleophilic amino group, an electron-withdrawing nitro group, and a benzamide scaffold—presents theoretical potential in several applications. However, a critical evaluation of its practical limitations is paramount for guiding research and development efforts toward more effective alternatives. This guide provides an in-depth technical analysis of the challenges and constraints associated with the use of this compound, primarily as a putative Poly(ADP-ribose) polymerase (PARP) inhibitor and as a fluorescent probe, comparing its projected performance with established alternatives and providing a framework for necessary experimental validation.

Part 1: this compound as a Putative PARP Inhibitor: A High-Stakes Application with Significant Hurdles

The benzamide moiety is a well-established pharmacophore for PARP inhibitors, which are a clinically significant class of drugs used in cancer therapy. These inhibitors function by blocking the repair of single-strand DNA breaks, leading to the accumulation of cytotoxic double-strand breaks in cancer cells with deficiencies in homologous recombination repair, a concept known as synthetic lethality.

The Unmet Promise: Lack of Potency and Selectivity Data

A significant and immediate limitation of this compound in the context of PARP inhibition is the conspicuous absence of publicly available, peer-reviewed data on its inhibitory activity (IC50 or Ki values) against any PARP family members. While structurally related to known PARP inhibitors, this lack of empirical evidence relegates its status to a hypothetical candidate. Without these fundamental metrics, any discussion of its efficacy remains speculative.

To illustrate the rigorous standards this compound must meet, a comparison with clinically approved PARP inhibitors is essential.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (Fold) PARP2/PARP1
This compound Data not available Data not available Data not available
Olaparib1.50.80.53
Rucaparib7.21.40.19
Niraparib3.82.10.55
Talazoparib0.61.22.0
Veliparib5.22.90.56

Table 1: Comparative IC50 values of established PARP inhibitors against PARP1 and PARP2. The lack of data for this compound highlights its current status as an unvalidated compound in this application.

Anticipated Limitations Based on Structural Analogs and General Principles of PARP Inhibition

Even without direct data, several limitations can be anticipated based on the broader understanding of PARP inhibitors and the structure of this compound:

  • Low Potency: The simple, unsubstituted nature of the benzamide core in this compound, when compared to the complex heterocyclic systems of approved inhibitors, suggests that it may lack the necessary structural features for high-affinity binding to the NAD+ pocket of PARP enzymes.

  • Poor Selectivity: The NAD+ binding site is highly conserved across the 17 members of the PARP family. Achieving selectivity for PARP1 over other isoforms, such as PARP2, is a significant challenge. Off-target inhibition of other PARP enzymes can lead to unwanted toxicities.[1][2] The simple structure of this compound makes it unlikely to possess the specific interactions required for high selectivity.

  • Development of Resistance: A major clinical limitation of all PARP inhibitors is the development of resistance in cancer cells.[3] Mechanisms include secondary mutations in BRCA genes that restore homologous recombination, and upregulation of drug efflux pumps.[3] There is no reason to believe that this compound would be immune to these resistance mechanisms.

  • Off-Target Effects and Cytotoxicity: The nitroaromatic group in this compound is a potential liability. Nitro compounds can be metabolically reduced to reactive intermediates that can cause cytotoxicity through mechanisms independent of PARP inhibition.[4] This could lead to a narrow therapeutic window and complicates the interpretation of any observed anti-cancer activity. A thorough assessment of off-target effects is a critical step in the development of any new drug candidate.[5][6][7]

Experimental Workflow for Evaluating this compound as a PARP Inhibitor

To address the current data gap, a systematic experimental evaluation is required. The following workflow outlines the necessary steps.

A logical workflow for the initial evaluation of this compound as a PARP inhibitor.

Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the IC50 value of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • This compound and control inhibitors (e.g., Olaparib)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • To each well of the histone-coated plate, add the PARP1 enzyme and activated DNA.

  • Add the serially diluted compounds to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add Streptavidin-HRP to each well and incubate for 1 hour.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Part 2: this compound as a Fluorescent Probe: Navigating the Pitfalls of Non-Specificity and Environmental Sensitivity

The nitrobenzamide structure is reminiscent of the nitrobenzoxadiazole (NBD) fluorophore, a common tool in chemical biology for labeling and sensing. The amino group of this compound could potentially be used to derivatize biomolecules, with the nitro group modulating the fluorescent properties.

Inherent Limitations of NBD-like Fluorophores

While the structural similarity to NBD suggests potential as a fluorescent probe, it also implies that this compound would likely suffer from the same well-documented limitations:

  • Lack of Selectivity: NBD-based probes are known to react with a broad range of nucleophiles, particularly thiols.[8][9] This lack of specificity is a major drawback when attempting to label a specific target in a complex biological milieu. For instance, in a cellular environment, such a probe would likely react with abundant thiols like glutathione, leading to high background fluorescence and making it difficult to detect the intended target.

  • Environmental Sensitivity and Ambiguous Readouts: The fluorescence of NBD and similar fluorophores is highly sensitive to the local environment, including solvent polarity and viscosity.[10] While this can be exploited to probe changes in the environment of a labeled molecule, it also means that changes in fluorescence intensity are not necessarily indicative of a specific binding event. This can lead to false-positive or false-negative results.

  • Photostability and Quantum Yield: A critical parameter for any fluorescent probe is its photostability and quantum yield. There is no published data on these photophysical properties for this compound. Many organic fluorophores suffer from photobleaching, which limits their utility in applications requiring prolonged or intense illumination, such as fluorescence microscopy. Furthermore, a low quantum yield would result in a dim signal, requiring higher concentrations of the probe, which could in turn lead to increased cytotoxicity and off-target effects.[11]

Comparison with Alternative Fluorescent Probes

The field of fluorescent probe development has advanced significantly, offering a wide array of alternatives with superior properties.

FeatureThis compound (Projected)Modern Fluorescent Probes (e.g., Alexa Fluor, Cy dyes)
Selectivity Low (likely reacts with various nucleophiles)High (can be conjugated to highly specific targeting moieties)
Photostability Unknown (likely moderate to low)High
Quantum Yield Unknown (likely low to moderate)High
Environmental Sensitivity High (potential for ambiguous readouts)Generally lower and well-characterized
Availability of Data NoneExtensive

Table 2: Projected comparison of this compound with modern fluorescent probes.

Experimental Workflow for Characterizing this compound as a Fluorescent Probe

A workflow for the comprehensive characterization of this compound as a fluorescent probe.

Protocol 2: Synthesis of this compound

A plausible synthetic route for this compound involves the amination of a corresponding acid chloride.

Materials:

  • 4-Nitroanthranilic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution)

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 4-nitroanthranilic acid in a suitable solvent like dichloromethane. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amination: Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution with vigorous stirring.

  • Isolation: Stir the reaction mixture for 1-2 hours at room temperature. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion: A Call for Rigorous Experimental Validation

While the chemical structure of this compound suggests potential applications as a PARP inhibitor and a fluorescent probe, a thorough analysis based on established principles and data from related compounds reveals significant and likely insurmountable limitations. In the highly competitive landscape of drug discovery and chemical biology, the lack of demonstrated potency, selectivity, and favorable photophysical properties makes this compound a less promising candidate compared to a multitude of well-characterized and optimized alternatives.

This guide underscores the critical importance of rigorous, early-stage experimental validation. Before significant resources are invested in developing applications for compounds like this compound, a comprehensive assessment of their fundamental properties and limitations is essential. For researchers in these fields, focusing on novel scaffolds with clear advantages in potency, selectivity, and photophysical characteristics is a more prudent and ultimately more fruitful endeavor.

References

A Comparative Guide to Fluorophore Photostability: Positioning 2-Amino-4-nitrobenzamide in the Spectroscopic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the success and reliability of fluorescence-based assays. Among the myriad of fluorophore characteristics, photostability—the molecule's resilience to light-induced degradation—stands as a paramount attribute, especially for applications demanding prolonged or high-intensity illumination such as live-cell imaging, high-throughput screening, and super-resolution microscopy.

This guide provides an in-depth comparison of the photostability of common fluorophore classes and offers a scientifically grounded perspective on the expected performance of 2-Amino-4-nitrobenzamide. While direct quantitative photostability data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on the well-documented behavior of structurally related compounds, particularly those from the nitrobenzoxadiazole (NBD) family.

The Fundamental Challenge: Understanding Photobleaching

Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] This process is a significant limitation in fluorescence microscopy as it curtails the duration of observation and can compromise quantitative analysis. The primary mechanism of photobleaching involves the fluorophore in its excited triplet state reacting with molecular oxygen to generate highly reactive singlet oxygen, which in turn attacks and degrades the fluorophore.[2][3] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment (e.g., solvent polarity, pH, and the presence of oxidizing or reducing agents).[2][4]

A more photostable fluorophore can endure more cycles of excitation and emission before photobleaching, enabling the acquisition of more photons and leading to a better signal-to-noise ratio and more reliable data.[5]

A Comparative Overview of Common Fluorophore Classes

The photostability of a fluorophore is an intrinsic property of its molecular structure. Different families of fluorescent dyes exhibit widely varying degrees of photostability. Below is a comparative analysis of some of the most commonly used fluorophore classes in biomedical research.

Fluorophore FamilyRepresentative DyesRelative PhotostabilityKey Characteristics
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 568, Alexa Fluor 647HighGenerally regarded as the benchmark for high-performance fluorophores, exhibiting exceptional brightness and photostability across the visible spectrum.[6][7][8] They are also less sensitive to pH changes.[9]
Cyanine Dyes (Cy) Cy3, Cy5Moderate to HighWidely used for labeling nucleic acids and proteins. Their photostability can be enhanced through chemical modifications or the use of specific imaging buffers.[10][11] Some cyanine dyes can be susceptible to ozone-mediated degradation.
Rhodamine Dyes Rhodamine B, Tetramethylrhodamine (TMR)ModerateA long-standing class of bright and relatively photostable fluorophores, particularly in the green-to-red region of the spectrum.[12][][14] Their photostability can be further improved with chemical modifications.[15]
Coumarin Dyes Coumarin 30, AMCALow to ModerateBlue-emitting fluorophores that are known to be susceptible to photobleaching, especially under high-intensity illumination.[16] Their stability is highly dependent on the solvent environment.[17]
Fluorescein Dyes Fluorescein isothiocyanate (FITC)LowOne of the earliest and most widely used fluorophores, but suffers from rapid photobleaching and pH sensitivity, limiting its use in long-term imaging experiments.[5][7]
Nitrobenzoxadiazole (NBD) Dyes NBD-Cl, NBD-FLow to ModerateSmall, environmentally sensitive fluorophores. Their fluorescence quantum yield and, by extension, their apparent photostability are highly dependent on the polarity of their local environment.[18] They are generally less photostable than Alexa Fluor or Cyanine dyes.

The Case of this compound: An Inferential Analysis

This compound belongs to the family of nitroaromatic compounds. The presence of both an amino group (an electron donor) and a nitro group (a strong electron acceptor) on the benzene ring suggests that it will exhibit intramolecular charge transfer (ICT) characteristics, a common feature in many fluorescent probes.

Structurally, this compound shares similarities with the NBD family of fluorophores, which are also nitroaromatic compounds. NBD derivatives are well-known for their environmental sensitivity; their fluorescence is often quenched in polar, aqueous environments and enhanced in non-polar, hydrophobic settings.[19][20] This is due to the ICT character of their excited state. While this property is advantageous for sensing applications, it often comes at the cost of a lower fluorescence quantum yield in aqueous buffers, which can contribute to a perception of lower photostability.[21] The nitro group itself is known to be a fluorescence quencher in many contexts.[22][23]

Given these structural and electronic similarities, it is reasonable to hypothesize that this compound will exhibit moderate to low photostability, particularly in aqueous environments. Its performance is likely to be surpassed by more robust fluorophores such as the Alexa Fluor and cyanine dye families. However, its small size and potential for environmental sensitivity could make it a valuable tool for specific applications where these properties are of primary importance.

Experimental Protocol for Quantitative Photostability Comparison

To provide a definitive comparison of the photostability of this compound with other fluorophores, a standardized experimental protocol is essential. The following outlines a robust methodology for measuring photobleaching rates.

Objective: To quantify and compare the rate of photobleaching of this compound and other fluorophores under continuous illumination.

Materials:

  • Fluorophore solutions of known concentration (e.g., 1 µM in a suitable buffer like PBS, pH 7.4)

  • Microscope slides and coverslips

  • Mounting medium (e.g., PBS/glycerol)

  • Fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp), appropriate filter sets, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare a solution of each fluorophore to be tested at the same concentration in the same buffer.

    • Mount a small volume (e.g., 10 µL) of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the edges with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.

    • Select the appropriate filter set for each fluorophore.

    • Set the excitation intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, the illumination intensity must be kept constant for all fluorophores being compared. [4]

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Workflow for Photostability Measurement

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar fluorophore solutions prep2 Mount on microscope slide prep1->prep2 setup3 Define Region of Interest (ROI) prep2->setup3 setup1 Stabilize light source setup2 Set constant excitation intensity setup1->setup2 setup2->setup3 acq1 Acquire initial image (t=0) setup3->acq1 acq2 Continuous illumination acq1->acq2 acq3 Time-lapse image series acq2->acq3 an1 Measure mean ROI intensity acq3->an1 an2 Background correction an1->an2 an3 Normalize intensity an2->an3 an4 Plot decay curve an3->an4 an5 Determine photobleaching half-life (t1/2) an4->an5 end Comparative Photostability an5->end Compare t1/2 values G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (light absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Photobleached State T1->Bleached Reaction with O₂ → Singlet Oxygen → Degradation

Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

Conclusion and Future Directions

The selection of a fluorophore for any given application requires a careful balance of properties, including brightness, spectral characteristics, and photostability. While high-performance dyes like the Alexa Fluors offer superior photostability for demanding applications, other fluorophores may be chosen for their unique environmental sensitivity or smaller size.

Based on its chemical structure, this compound is predicted to have modest photostability, likely comparable to or less than that of the NBD family of dyes. Its utility will therefore depend on the specific requirements of the experiment. For applications where prolonged imaging under high illumination is necessary, more photostable alternatives should be considered. However, for assays where its potential solvatochromism and small size are advantageous, it may prove to be a useful tool.

Ultimately, the most reliable way to assess the suitability of this compound for a particular application is to perform a direct experimental comparison of its photostability against other candidate fluorophores using a standardized protocol as outlined in this guide. Such empirical data will provide the most accurate and actionable insights for researchers and drug development professionals.

References

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]

  • arXiv. (2020). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. Available at: [Link]

  • ResearchGate. (2014). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Available at: [Link]

  • Bitesize Bio. (2025). An Introduction to Alexa Dyes. Available at: [Link]

  • National Institutes of Health. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Available at: [Link]

  • ACS Publications. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A. Available at: [Link]

  • National Institutes of Health. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Available at: [Link]

  • Royal Society of Chemistry. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Available at: [Link]

  • Flow Cytometry. (2023). Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC. Available at: [Link]

  • PubMed Central. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Available at: [Link]

  • ChemRxiv. (2022). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. Available at: [Link]

  • Indian Academy of Sciences. (1983). Photodecomposition of Coumarin Laser Dyes in Different Solvent Systems. Available at: [Link]

  • Royal Society of Chemistry. (2011). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. Available at: [Link]

  • ACS Publications. (2000). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Available at: [Link]

  • Royal Society of Chemistry. (2021). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences. Available at: [Link]

  • ResearchGate. (2025). (PDF) Photostability of organic fluorophore influenced by adjacent amino acid residues. Available at: [Link]

  • Evident Scientific. (n.d.). Basic Concepts in Fluorescence. Available at: [Link]

  • ResearchGate. (2025). (PDF) Struggle for photostability: Bleaching mechanisms of fluorescent proteins. Available at: [Link]

  • ResearchGate. (2013). (PDF) New fluorescent derivatives of oligopropylamines. Available at: [Link]

  • Wikipedia. (n.d.). Photobleaching. Available at: [Link]

  • National Institutes of Health. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Available at: [Link]

  • MDPI. (2023). Nanosurface Energy Transfer: Principles, Biosensing Applications, and Future Prospects. Available at: [Link]

  • Florida State University. (n.d.). Basic Concepts in Fluorescence. Available at: [Link]

  • Bohrium. (2017). Development of photostable fluorophores for molecular imaging. Available at: [Link]

  • ResearchGate. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Available at: [Link]

  • ACS Publications. (2021). Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society. Available at: [Link]

  • PNAS. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Available at: [Link]

  • National Institutes of Health. (2011). cyanine fluorophore derivatives with enhanced photostability. Available at: [Link]

  • bioRxiv. (2020). Characterization of fluorescent proteins with intramolecular photostabilization. Available at: [Link]

  • National Institutes of Health. (2012). Fluorescence Lifetime Measurements and Biological Imaging. Available at: [Link]

  • Royal Society of Chemistry. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Available at: [Link]

  • ResearchGate. (2016). Half-life periods of photobleaching in different solutions. Available at: [Link]

  • PubMed. (2019). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Available at: [Link]

  • ISS. (n.d.). Lifetime Data of Selected Fluorophores. Available at: [Link]

  • Scilit. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Available at: [Link]

  • ResearchGate. (2011). (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Available at: [Link]

  • FPbase. (n.d.). Measuring Fluorescent Protein Photobleaching. Available at: [Link]

Sources

A Researcher's Guide to PARP Inhibitor Strategies: A Cost-Benefit Analysis of Custom Synthesis vs. Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and DNA damage response, the use of Poly(ADP-ribose) polymerase (PARP) inhibitors is a cornerstone of modern investigation. These molecules have revolutionized both basic research and clinical practice, particularly for cancers with deficiencies in DNA repair pathways like those harboring BRCA1/2 mutations. However, the choice of which PARP inhibitor to use in a research setting is not always straightforward and involves a critical balance between cost, experimental goals, and the desired level of characterization.

This guide provides a comprehensive cost-benefit analysis of two distinct approaches for researchers:

  • The Discovery-Phase Approach: Utilizing versatile chemical intermediates, such as 2-Amino-4-nitrobenzamide , as a foundational scaffold for the synthesis of novel, proprietary PARP inhibitors.

  • The Established Compound Approach: Employing well-characterized, potent, and often commercially available PARP inhibitors like Olaparib , Rucaparib , and Talazoparib .

This analysis will delve into the performance, cost implications, and practical considerations of each strategy, supported by experimental protocols and data, to empower researchers to make informed decisions for their specific research needs.

Section 1: Understanding the Landscape of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, which in turn recruits other DNA repair factors.[2] In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication. This overwhelming DNA damage results in cell death through a mechanism known as synthetic lethality.[3]

The therapeutic success of this approach has led to the development of numerous PARP inhibitors. While structurally diverse, many potent inhibitors share a common nicotinamide/benzamide pharmacophore, which mimics the nicotinamide portion of the PARP substrate, NAD+.[4]

Section 2: The Two Paths for Researchers: Synthesis vs. Direct Use

The central decision for a research lab is whether to invest in the chemical synthesis of novel compounds or to purchase established inhibitors. This choice fundamentally impacts experimental design, budget allocation, and the novelty of the research findings.

Path 1: The Discovery-Phase Approach with this compound

This compound is a nitroaromatic compound that serves as a valuable starting material or intermediate in organic synthesis.[5] Its chemical structure contains key features—a benzamide core and functional groups amenable to further chemical modification—that make it a plausible scaffold for building a library of potential PARP inhibitors.

Benefits:

  • Cost-Effectiveness at Scale: For large-scale screening campaigns or the development of a diverse chemical library, synthesizing compounds from basic building blocks like this compound can be significantly more economical than purchasing hundreds of unique, high-potency molecules.

  • Novelty and Intellectual Property: The synthesis of novel chemical entities provides a direct path to discovering new intellectual property. This is a primary driver for drug development professionals and academic labs with translational goals.

  • Structure-Activity Relationship (SAR) Studies: A synthetic approach allows for systematic modifications to the chemical scaffold, enabling researchers to conduct detailed SAR studies. This is crucial for understanding the chemical features that drive potency, selectivity, and other desirable drug-like properties.

Drawbacks:

  • Upfront Investment in Chemistry: This path requires expertise in organic synthesis, access to chemistry lab facilities, and resources for purification and characterization of newly synthesized compounds.

  • Uncertainty of Biological Activity: There is no guarantee that derivatives of this compound will yield potent or selective PARP inhibitors. Significant effort may be expended with no lead compounds identified.

  • Time to Data: The process of synthesis, purification, and characterization adds considerable time to the research timeline before biological experiments can even begin.

Path 2: The Established Compound Approach with Clinically Relevant Inhibitors

Olaparib, Rucaparib, and Talazoparib are potent, well-characterized PARP inhibitors that are FDA-approved for various cancer indications.[2] They are frequently used as benchmark compounds in research.

Benefits:

  • Known Potency and Selectivity: These compounds have well-documented IC50 values against PARP1 and PARP2, and their biological effects have been extensively studied. This provides a high degree of confidence in experimental results.

  • Immediate Availability for Biological Assays: Researchers can bypass chemical synthesis and immediately proceed with biological experiments, accelerating the pace of research.

  • Standard for Comparison: Using clinically relevant inhibitors allows for direct comparison of results with the existing body of scientific literature, providing important context for new findings.

Drawbacks:

  • High Cost: The cost per milligram of these established inhibitors is substantially higher than that of a chemical precursor like this compound. This can be prohibitive for high-throughput screening or long-term animal studies.[6][7][8]

  • Limited Novelty: While essential for validation and comparison, research focused solely on these known compounds may have limited novelty in terms of chemical discovery.

Section 3: Comparative Analysis at a Glance

FeatureThis compound (Discovery-Phase Approach) Established PARP Inhibitors (e.g., Olaparib, Rucaparib)
Primary Application Starting material for synthesis of novel compoundsDirect use in biological assays as a potent inhibitor
Cost per Milligram Low (as a chemical precursor)High (as a potent, characterized biological tool)[6][7][8]
Upfront Investment High (requires chemistry expertise and resources)Low (direct purchase)
Time to Biological Data Long (synthesis and characterization required first)Short (immediately usable)
Novelty & IP Potential HighLow to moderate (new applications can be novel)
Confidence in Activity Unknown until synthesized and testedHigh (well-characterized and published data)
Best Suited For Medicinal chemistry programs, large-scale screening, SAR studiesTarget validation, mechanistic studies, proof-of-concept experiments

Section 4: Experimental Protocols

To facilitate a practical comparison, this section provides standardized protocols for the synthesis of a hypothetical inhibitor from a this compound-like precursor and for the evaluation of its activity alongside established inhibitors.

Workflow for a Discovery-Phase Approach

cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A This compound (Precursor) B Chemical Modification (e.g., Acylation, Suzuki Coupling) A->B C Purification (e.g., Chromatography) B->C D Characterization (NMR, Mass Spec) C->D E In Vitro PARP Assay (Biochemical) D->E Test Novel Compound F Cellular PARP Inhibition Assay (e.g., Western Blot for PAR) E->F G Cell Viability Assays (e.g., in BRCA-mutant cells) F->G cluster_safety Laboratory Safety Workflow SDS Review Safety Data Sheet (SDS) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SDS->PPE Ventilation Use in a Ventilated Area (Fume Hood) PPE->Ventilation Disposal Dispose of Waste Properly Ventilation->Disposal

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-nitrobenzamide. As a professional in a research and development environment, you understand that meticulous handling of chemical reagents extends through their entire lifecycle, culminating in safe, compliant disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance; its disposal requires a protocol informed by its specific toxicological and chemical properties.

1.1 Toxicological Profile The primary health hazards associated with this compound necessitate that it be handled as a hazardous substance. Key concerns include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed[1][2]. This underscores the importance of preventing any ingestion, which includes avoiding hand-to-mouth contact after handling.

  • Suspected Mutagenicity: It is suspected of causing genetic defects (Germ cell mutagenicity, Category 2). This long-term health risk is a critical driver for minimizing exposure and ensuring all waste, including contaminated consumables, is properly contained.

  • Skin and Eye Irritation: The compound may cause allergic skin reactions and serious eye irritation[3].

1.2 Physicochemical and Environmental Hazards

  • Chemical Incompatibility: Aromatic nitro compounds can be reactive. Store this compound waste away from strong oxidizing agents and strong bases to prevent unwanted and potentially vigorous reactions[2][4].

  • Environmental Toxicity: This chemical is harmful to aquatic life with long-lasting effects[3]. This characteristic strictly prohibits disposal via the sanitary sewer system (i.e., down the drain), as it can disrupt aquatic ecosystems[5].

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling the waste material, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. These measures are non-negotiable.

2.1 Required Personal Protective Equipment (PPE) The rationale for this specific combination of PPE is to create a complete barrier against the primary routes of exposure (inhalation of dust, skin contact, and eye contact).

  • Eye Protection: Wear chemical safety goggles or a face shield[6].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal technique to avoid skin contact[3][6][7].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, chemical-resistant coveralls should be considered[6][7].

  • Respiratory Protection: If there is any risk of generating dust, a NIOSH-approved respirator is mandatory[5][6].

2.2 Engineering Controls Always handle this compound, both in its pure form and as waste, inside a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of airborne particles.

Quantitative Data for Disposal Planning

This table summarizes the critical information for your risk assessment and waste management plan.

ParameterSpecificationRationale & Source
GHS Hazard Statements H302: Harmful if swallowedH341: Suspected of causing genetic defectsH317: May cause an allergic skin reactionH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effectsDefines the primary health and environmental risks that dictate handling and disposal procedures.[3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.This is the universal recommendation from safety data sheets, indicating that specialized handling is required.[2][8]
Disposal Prohibitions DO NOT dispose down the drain.DO NOT mix with incompatible wastes (e.g., strong oxidizers, bases).DO NOT dispose of in regular trash.Prevents environmental contamination, dangerous chemical reactions, and non-compliant disposal.[3][4][7][9]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat, NIOSH-Approved Respirator (if dust is present).Provides a multi-barrier system to protect against all relevant exposure routes.[3][5][6]

Step-by-Step Disposal and Waste Management Protocol

This protocol ensures a self-validating system of waste management, from the point of generation to final pickup.

Step 1: Waste Segregation at the Source

  • Rationale: Preventing cross-contamination and hazardous reactions is paramount. Federal and state regulations require strict waste segregation[10].

  • Procedure:

    • Designate a specific, labeled waste container for "this compound and associated contaminated solids."

    • Collect waste this compound powder, contaminated weigh boats, gloves, and absorbent paper directly into this container[7].

    • Never mix this waste with other chemical waste streams, particularly liquids or incompatible solids[3][7].

Step 2: Proper Containerization and Labeling

  • Rationale: A properly sealed and labeled container prevents accidental exposure and ensures the waste is correctly identified by your institution's Environmental Health & Safety (EH&S) department and the final disposal company.

  • Procedure:

    • Use a container made of a compatible material (e.g., a wide-mouth HDPE plastic jar) that can be securely sealed[7][11].

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • The specific hazards (e.g., "Toxic," "Mutagen")

      • The date waste was first added (accumulation start date)[12].

    • Keep the container closed at all times except when adding waste[11][12].

Step 3: On-Site Accumulation

  • Rationale: Designated storage areas, known as Satellite Accumulation Areas (SAAs), are a regulatory requirement to ensure waste is stored safely and securely.

  • Procedure:

    • Store the sealed and labeled waste container in a designated SAA within your laboratory, at or near the point of generation[7][11].

    • The SAA must be under the control of laboratory personnel and should have secondary containment (such as a tray) to contain any potential leaks[9].

    • Ensure the SAA is away from drains and incompatible chemicals.

Step 4: Arranging for Final Disposal

  • Rationale: The final disposal of this compound must be handled by a licensed professional service, as it typically requires high-temperature incineration.

  • Procedure:

    • Once the container is full (approximately 75% capacity to prevent overfilling) or has been accumulating for a set period (per your institution's policy, often not to exceed 12 months), arrange for a pickup from your institution's EH&S or a contracted hazardous waste management company[7][12].

    • The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle hazardous combustion gases[5][7].

Disposal Workflow and Decision Diagram

The following diagram provides a visual guide to the logical flow of the disposal process, from waste generation to final removal.

G cluster_prep Preparation cluster_gen Waste Generation & Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_spill Emergency Spill A Wear Full PPE (Goggles, Gloves, Coat) C Generate Waste: - Unused Product - Contaminated Materials A->C B Work in Fume Hood B->C D Segregate from other waste streams C->D E Place in a Designated, Compatible Container D->E F Securely Seal and Label Container (Name, Hazards, Date) E->F G Store in Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Request Pickup from EH&S or Licensed Contractor H->I J Transport to Approved Waste Disposal Plant I->J K Final Treatment: Chemical Incineration J->K S1 Spill Event S1->A S2 Dampen with Solvent (e.g., Methanol) to avoid dust S1->S2 S3 Collect Material and Contaminated Debris S2->S3 S3->E

Caption: Workflow for the compliant disposal of this compound.

Emergency Protocol: Small Spill Management

In the event of a small, contained spill of solid this compound, follow this procedure:

  • Ensure PPE: Confirm you are wearing the full, appropriate PPE as described in Section 2.1.

  • Prevent Dust Formation: Gently dampen the spilled solid material with a solvent like methanol to prevent it from becoming airborne[7].

  • Collect Spill: Carefully sweep or wipe up the dampened material and all contaminated cleaning debris (e.g., absorbent pads)[5][8].

  • Containerize: Place all collected material into your designated hazardous waste container for this compound[7].

  • Decontaminate: Clean the spill surface with methanol, followed by a thorough wash with soap and water.

  • Report: Inform your laboratory supervisor and EH&S department of the spill, in accordance with your institution's policies.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-2-nitrobenzamide.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Nitrobenzamide.
  • BenchChem. (2025). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Aklomide.
  • Santa Cruz Biotechnology. (n.d.). MSDS of 2-amino-4-nitrobenzaldehyde.
  • PubChem. (2025). 2-[(4-Nitrobenzoyl)amino]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 2-Nitrobenzamide: A Guide for Laboratory Professionals.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrobenzamide.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols.
  • Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. (2020). Laboratory Chemical Waste Management Practices. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Amino-4-nitrobenzamide. In the fast-paced world of research and drug development, our commitment to safety is as critical as our pursuit of innovation. This document provides essential, direct guidance on the personal protective equipment (PPE) required to handle this compound, ensuring the well-being of our scientific staff and the integrity of our work. The recommendations herein are synthesized from safety data for structurally analogous compounds and established principles of laboratory safety.

Hazard Identification: The "Why" Behind the "What"

Understanding the potential hazards of a compound is the logical first step in establishing a robust safety protocol. While specific toxicological data for this compound is limited, analysis of similar aromatic amines and nitro compounds dictates a conservative approach. The following table summarizes the anticipated hazards based on data from related chemicals.

Hazard ClassificationPotential EffectRationale for Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Ingestion can lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation; may cause an allergic skin reaction.[1][2]Direct contact can cause local inflammation or sensitization.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]The compound can cause significant damage upon contact with eye tissue.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1][2][4]Inhalation of airborne particles can irritate the respiratory tract.
Germ Cell Mutagenicity Suspected of causing genetic defects.[4]This is a significant long-term health risk that necessitates minimal exposure.

Core Directive: Essential Personal Protective Equipment

Based on the hazard profile, a specific combination of PPE is mandatory for all personnel handling this compound. Do not treat this as a checklist, but as an integrated system of protection.

Eye and Face Protection
  • What: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[5] A face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities.[5]

  • Why: This dual-layer protection is crucial to prevent contact with the eyes, which are highly susceptible to serious irritation from this compound.[1][2] The face shield provides a broader barrier against splashes that could otherwise circumvent goggles.

Skin and Body Protection
  • Gloves: Nitrile gloves are the recommended minimum. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[6] Contaminated gloves must be disposed of properly after use.

    • Causality: Aromatic amines can be absorbed through the skin. The identified skin irritation and potential for allergic reaction necessitate a robust barrier to prevent direct contact.[1][4]

  • Lab Coat: A clean, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.

    • Causality: A lab coat provides a removable barrier in case of a spill, preventing the chemical from being carried outside the laboratory on personal clothing.[5]

Respiratory Protection
  • Primary Control: All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Secondary Control: If a fume hood is not feasible or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.[8] Personnel must be fit-tested and trained in the proper use of their specific respirator model.[9]

    • Causality: The potential for respiratory irritation from airborne dust particles makes respiratory protection a critical component of the safety protocol.[1][2][4]

Operational Workflow for Safe Handling

This workflow diagram illustrates the critical steps and decision points from preparation to disposal, ensuring safety is integrated into the entire process.

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling & Disposal prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_select Select & Inspect PPE risk_assessment->ppe_select ppe_don Don PPE (Gloves, Goggles, Lab Coat) ppe_select->ppe_don fume_hood Work in Fume Hood ppe_don->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving decontaminate Decontaminate Workspace & Equipment dissolving->decontaminate waste_seg Segregate Waste (Solid, Liquid, PPE) decontaminate->waste_seg ppe_doff Doff PPE Correctly waste_seg->ppe_doff waste_disposal Dispose via Licensed Service waste_seg->waste_disposal wash_hands Wash Hands Thoroughly ppe_doff->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Protocols

Donning PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Removing) PPE

This sequence is critical to prevent self-contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated area or place it in the appropriate laundry receptacle.

  • Respirator (if used): Remove your respirator last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[10]

Emergency Response Plan

In case of any exposure, immediate action is critical. Alert your supervisor and seek medical attention.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1]
Inhalation Move the affected person to fresh air at once.[1][11] If breathing has stopped, perform artificial respiration.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1]
Small Spill Evacuate non-essential personnel.[10] Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up and place it into a sealed, labeled container for hazardous waste disposal.[7] Clean the area with soap and water.[7]

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: Both solid this compound and any solutions containing it must be collected in clearly labeled, sealed, and compatible hazardous waste containers.[7][12]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical is considered hazardous waste. It must be collected in a designated, sealed container for disposal.[7]

  • Disposal Method: Never dispose of this compound down the drain.[7] All waste must be disposed of through a licensed hazardous waste management company, often via incineration in a facility with an afterburner and scrubber.[7][8] Adhere to all federal, state, and local regulations.[7]

Your safety, and the safety of your colleagues, is paramount. By adhering to these protocols, you contribute to a secure and productive research environment.

References

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Chloro-4-nitrobenzamide. [Link]

  • Capot Chemical Co., Ltd. MSDS of 2-amino-4-nitrobenzaldehyde. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Georgia Office of Research. Standard Operating Procedure for 4-Nitrobenzamide. [Link]

  • Centers for Disease Control and Prevention (CDC). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]

  • New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Benzamide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-nitrobenzamide
Reactant of Route 2
2-Amino-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.